(R)-NVS-ZP7-4
描述
属性
分子式 |
C15H9Br2ClN4OS2 |
|---|---|
分子量 |
520.7 g/mol |
IUPAC 名称 |
N-(2-chloro-3-pyridinyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C15H9Br2ClN4OS2/c16-8-3-4-9(10(17)6-8)13-15(25-22-21-13)24-7-12(23)20-11-2-1-5-19-14(11)18/h1-6H,7H2,(H,20,23) |
InChI 键 |
PEORKJDYDRSGSQ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
(R)-NVS-ZP7-4 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of (R)-NVS-ZP7-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective small molecule inhibitor of the zinc transporter SLC39A7, more commonly known as ZIP7.[1][2][3][4] Initially identified through a phenotypic screen for inhibitors of the Notch signaling pathway, its mechanism of action is now understood to be centered on the disruption of zinc homeostasis within the endoplasmic reticulum (ER).[1][5][6][7][8] By inhibiting ZIP7-mediated zinc transport from the ER to the cytoplasm, this compound induces ER stress, activates the unfolded protein response (UPR), and consequently interferes with the proper trafficking and signaling of critical cell surface receptors, including Notch1.[1][5][6][7][9] This cascade of events ultimately leads to apoptosis in sensitive cancer cell lines, particularly those with activating Notch1 mutations found in T-cell acute lymphoblastic leukemia (T-ALL).[1][6][7][8] This document provides a comprehensive overview of the molecular mechanism, key experimental evidence, and associated cellular pathways affected by this compound.
Core Mechanism of Action: ZIP7 Inhibition
The primary molecular target of this compound is the Solute Carrier family 39 member 7 (SLC39A7 or ZIP7), a transmembrane protein responsible for transporting zinc ions from the endoplasmic reticulum into the cytoplasm.[1][6][7][8]
-
Direct Interaction: Evidence for direct binding comes from photoaffinity labeling experiments where an analog of this compound was shown to directly label the ZIP7 protein in cells.[1][5][6]
-
Functional Consequence: Inhibition of ZIP7 by this compound blocks the efflux of zinc from the ER.[9] This leads to an accumulation of zinc within the ER lumen and a corresponding decrease in cytoplasmic zinc levels.[2][5][9] This disruption of subcellular zinc homeostasis is the initiating event for all subsequent downstream effects.
Visualization of Core Mechanism
Caption: Core mechanism of this compound inhibiting ZIP7-mediated zinc transport.
Downstream Cellular Consequences
The inhibition of ZIP7 and subsequent ER zinc accumulation triggers two major interconnected cellular responses: ER stress and the disruption of protein trafficking, which in turn inhibits the Notch signaling pathway.
Induction of ER Stress and the Unfolded Protein Response (UPR)
The altered ionic environment within the ER caused by zinc accumulation leads to protein misfolding, inducing ER stress.[1][7] This activates all three canonical branches of the Unfolded Protein Response (UPR):
-
IRE1 (Inositol-requiring enzyme 1): Leads to the splicing of XBP1 mRNA (sXBP-1), a key transcription factor for UPR genes.
-
PERK (PKR-like endoplasmic reticulum kinase): Phosphorylates eIF2α to attenuate global translation and selectively translate stress-response proteins like ATF4.
-
ATF6 (Activating transcription factor 6): Translocates to the Golgi, is cleaved, and its cytosolic fragment acts as a transcription factor for ER chaperones like BiP.
Treatment with this compound has been shown to increase the levels of UPR markers such as sXBP-1, CHOP, BiP, and a mobility-shifted form of PERK.[9]
Inhibition of Notch Receptor Trafficking and Signaling
This compound was originally discovered as an inhibitor of the Notch pathway.[1][5][6][7][8] Its mechanism is distinct from gamma-secretase inhibitors. Instead of blocking the final proteolytic cleavage of the Notch receptor, this compound impairs the proper trafficking of the Notch1 receptor to the cell surface.[1][5][7][9] This prevents the receptor from interacting with its ligands on adjacent cells, thereby blocking signal transduction. This effect is believed to be a direct consequence of the induced ER stress and disrupted ER function, which are critical for the correct folding and maturation of transmembrane proteins like Notch1.
Induction of Apoptosis
In cancer cells, particularly T-ALL cell lines with activating NOTCH1 mutations, the sustained ER stress and inhibition of pro-survival Notch signaling culminate in apoptosis.[1][6][7][8] Treatment with this compound leads to a significant increase in cell death, as measured by Annexin V and Propidium Iodide staining.[1][7]
Signaling Pathway Diagram
Caption: Downstream signaling cascade initiated by this compound.
Experimental Data and Protocols
The mechanism of this compound has been elucidated through a series of key experiments. The methodologies and quantitative findings are summarized below.
Target Identification and Validation
Objective: To identify the direct molecular target of this compound.
Experimental Protocol: Generation of a Resistant Cell Line
-
Cell Culture: The T-ALL cell line TALL-1 was cultured in the continuous presence of increasing concentrations of this compound.
-
Selection: A resistant clone, designated TLR1, was selected that could proliferate in high concentrations of the compound.[7][10]
-
Genomic Sequencing: Whole-exome sequencing was performed on both the parental TALL-1 and the resistant TLR1 cell lines.
-
Mutation Identification: A single nucleotide polymorphism (SNP) was identified in the SLC39A7 gene in the TLR1 line, resulting in a V430E (Valine to Glutamic acid) mutation in the ZIP7 protein.[1][5][6][7][8]
-
Validation (CRISPR/Cas9): The identified V430E mutation was introduced into the parental TALL-1 cell line using CRISPR/Cas9 gene editing. These engineered cells were confirmed to be resistant to this compound-induced apoptosis, validating ZIP7 as the direct target.[7][11]
Experimental Protocol: Photoaffinity Labeling
-
Probe Synthesis: A chemical analog of this compound was synthesized containing a diazirine group, which is a photo-reactive cross-linker.
-
Cell Treatment: Cells were incubated with the photoaffinity probe.
-
UV Irradiation: Cells were exposed to UV light to induce covalent cross-linking of the probe to its direct binding partners.
-
Analysis: Proteomic techniques were used to identify the proteins labeled by the probe, confirming a direct interaction with ZIP7.[1][5][6]
Quantitative Cellular Effects
| Experiment Type | Cell Line(s) | Treatment | Result | Reference |
| Apoptosis Assay | TALL-1 (parental) | 72h with this compound | Dose-dependent increase in apoptosis/cell death. | [1][7] |
| Apoptosis Assay | TLR1 (resistant) | 72h with this compound | Significantly reduced apoptosis compared to parental line. | [1][7][10] |
| Notch Signaling Assay | HPB-ALL | 48h with NVS-ZP7-1 | Dose-dependent decrease in Notch target genes (DTX1, Notch3). | [7] |
| Cell Surface Notch1 | HPB-ALL | 48h with 10 µM NVS-ZP7-1 | Reduced cell surface expression of Notch1. | [7] |
| ER Stress Reporter | HeLa Kyoto | 48h with this compound | Dose-dependent activation of ERSE-Luciferase reporter. | [7] |
| UPR Gene Expression | HeLa Kyoto | 48h with this compound | Increased mRNA levels of ERdj4, HSPA5, CHOP, etc. | [7] |
| ER Zinc Levels | U2OS | 20 µM this compound | Increase in endoplasmic reticulum zinc levels. | [2] |
| Cytosolic Zinc Levels | U2OS | 20 µM this compound | No change in cytosolic zinc levels. | [2] |
Experimental Workflow Visualization
Caption: Workflow for identifying and validating ZIP7 as the target of this compound.
Conclusion
This compound is a first-in-class chemical probe that validates the zinc transporter ZIP7 as a druggable node.[1][6] Its mechanism of action is a multi-step process initiated by the direct inhibition of ZIP7, leading to ER zinc accumulation. This primary insult triggers profound ER stress and activates the UPR, which in turn disrupts the trafficking of key signaling proteins like the Notch1 receptor. The combined effect of blocking pro-survival signaling and inducing chronic ER stress results in apoptotic cell death, representing a novel therapeutic strategy for cancers dependent on the Notch pathway, such as T-ALL. Further investigation into the roles of ZIP7 and ER zinc homeostasis in other diseases is warranted.
References
- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVS-ZP7-4 - Applications - CAT N°: 33773 [bertin-bioreagent.com]
- 3. selleckchem.com [selleckchem.com]
- 4. NVS-ZP7-4 - Immunomart [immunomart.com]
- 5. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 6. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]
- 9. Zinc transport from the endoplasmic reticulum to the cytoplasm via Zip7 is necessary for barrier dysfunction mediated by inflammatory signaling in RPE cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Target Identification and Validation of (R)-NVS-ZP7-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of (R)-NVS-ZP7-4, a potent inhibitor of the zinc transporter SLC39A7 (ZIP7). Initially identified through a phenotypic screen for inhibitors of the Notch signaling pathway, this compound has been characterized as a valuable chemical probe for studying the role of endoplasmic reticulum (ER) zinc homeostasis in cellular processes.[1][2][3] This document details the key experiments, presents quantitative data in a structured format, and outlines the methodologies used to conclusively identify and validate ZIP7 as the direct target of this compound.
Executive Summary
This compound is a small molecule inhibitor that was discovered to interfere with Notch receptor trafficking and induce apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cells via an ER stress mechanism.[1][2] A series of rigorous target identification and validation studies confirmed that this compound directly binds to and inhibits the function of SLC39A7 (ZIP7), a zinc transporter responsible for releasing zinc from the ER into the cytoplasm.[1][2][4] The primary validation strategies included the generation of a drug-resistant cell line harboring a specific mutation in ZIP7, photoaffinity labeling to demonstrate direct binding, and genetic knockdown experiments that phenocopied the compound's effects.[1][2] This guide will dissect these pivotal experiments, providing the available data and methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the characterization and validation of this compound.
Table 1: Cellular Activity of this compound
| Cell Line | Assay Type | Readout | EC50 / IC50 | Compound Treatment Time | Reference |
| TALL-1 (Parental) | Apoptosis/Cell Death | Annexin V / Propidium Iodide Staining | ~10-100 nM (Dose-dependent increase) | 72 hours | [1][5] |
| TLR1 (Resistant) | Apoptosis/Cell Death | Annexin V / Propidium Iodide Staining | > 1 µM (Resistant) | 72 hours | [1][5] |
| TALL-1 CRISPR (ZIP7 V430E) | Apoptosis/Cell Death | Annexin V / Propidium Iodide Staining | Resistant to NVS-ZP7-4 | 72 hours | [2] |
| HeLa Kyoto | ER Stress Response | ERSE-Luciferase Reporter | ~20 nM (in combination with control siRNA) | Not Specified | [1] |
| HeLa Kyoto | Notch Signaling | HES-Luciferase Reporter | Dose-dependent inhibition | Not Specified | [1] |
| HPB-ALL | Notch Pathway Gene Expression | mRNA levels of DTX1 and Notch3 | Dose-dependent inhibition | 48 hours | [2] |
Table 2: Genetic Validation Data
| Experiment | Cell Line | Key Finding | Reference |
| Resistant Cell Line Sequencing | TLR1 (TALL-1 Resistant) | Identification of a V430E mutation in the SLC39A7 (ZIP7) gene. | [1][2] |
| siRNA Knockdown | HeLa Kyoto | Knockdown of ZIP7 potentiated the effect of NVS-ZP7-4 in the ERSE-Luciferase assay. | [1] |
| CRISPR/Cas9 Knock-in | TALL-1 | Introduction of the ZIP7 V430E mutation conferred resistance to NVS-ZP7-4-induced apoptosis. | [2] |
| Photoaffinity Labeling | Not Specified | A diazirine-containing analog of NVS-ZP7-4 directly and covalently labeled the ZIP7 protein. | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathways and experimental procedures involved in the target identification of this compound.
Caption: Mechanism of action of this compound, inhibiting ZIP7 and inducing ER stress.
Caption: Workflow for the identification and validation of ZIP7 as the target of NVS-ZP7-4.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments performed to validate ZIP7 as the target of this compound. Note: These protocols are reconstructed based on the information available in the primary literature and may not include all proprietary details.
This protocol was essential for identifying the V430E mutation in ZIP7 that confers resistance to this compound.[1][2]
-
Cell Culture:
-
The T-ALL cell line, TALL-1, was cultured in standard RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Stepwise Drug Selection:
-
TALL-1 cells were initially treated with a low concentration of this compound (e.g., near the IC50 value for apoptosis, ~10-20 nM).
-
The cell population was monitored for recovery and proliferation.
-
Once the culture recovered, the concentration of this compound was incrementally increased. This process was repeated over several months to select for a highly resistant population.
-
The resulting resistant cell line was named TLR1.
-
-
Validation of Resistance:
-
The TLR1 cell line and the parental TALL-1 line were treated with a dose range of this compound for 72 hours.[5]
-
Cell viability and apoptosis were quantified using Annexin V and Propidium Iodide staining followed by flow cytometry analysis.
-
-
Genomic Analysis:
-
Genomic DNA was extracted from both parental TALL-1 and resistant TLR1 cells.
-
Next-generation sequencing (NGS) was performed to identify mutations present in the TLR1 line but absent in the parental line.
-
Sequence analysis revealed a single nucleotide polymorphism in the SLC39A7 gene, resulting in a V430E amino acid change.
-
This experiment provided direct evidence of this compound binding to ZIP7 in a cellular context.[1][4]
-
Probe Synthesis:
-
A chemical analog of this compound was synthesized. This probe incorporated two key functionalities:
-
A diazirine group, which is a photoreactive moiety that forms a covalent bond with nearby amino acid residues upon UV irradiation.
-
A terminal alkyne group, serving as a handle for "click chemistry."
-
-
-
Cell Treatment and UV Crosslinking:
-
Cells were incubated with the photoaffinity probe for a specified period to allow for target engagement.
-
As a control for competitive binding, a separate group of cells was co-incubated with the probe and an excess of the parent compound, this compound.
-
The cell plates were then exposed to UV light (typically 365 nm) to induce covalent crosslinking of the probe to its binding partners.
-
-
Cell Lysis and Click Chemistry:
-
Following irradiation, cells were lysed to solubilize proteins.
-
The alkyne handle on the probe was then "clicked" to an azide-biotin reporter tag via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This attaches a biotin (B1667282) molecule to any protein that was covalently labeled by the probe.
-
-
Enrichment and Mass Spectrometry:
-
The biotinylated proteins were enriched from the cell lysate using streptavidin-coated magnetic beads.
-
Non-biotinylated proteins were washed away.
-
The enriched proteins were eluted from the beads, digested into peptides (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
ZIP7 was identified as a specifically enriched protein in the probe-treated sample, and this enrichment was significantly reduced in the competitive binding control, confirming it as the direct target.
-
This experiment provided the definitive genetic link between the V430E mutation in ZIP7 and resistance to this compound.[2]
-
Design of CRISPR Components:
-
A single guide RNA (sgRNA) was designed to target the region of the SLC39A7 gene encoding the Val430 residue in TALL-1 cells.
-
A donor DNA template was constructed containing the desired V430E mutation, flanked by homology arms corresponding to the sequences upstream and downstream of the cut site.
-
-
Transfection and Gene Editing:
-
TALL-1 cells were co-transfected with plasmids expressing the Cas9 nuclease, the specific sgRNA, and the donor repair template.
-
The Cas9-sgRNA complex introduces a double-strand break at the target locus.
-
The cell's homology-directed repair (HDR) mechanism uses the donor template to repair the break, thereby introducing the V430E mutation into the genome.
-
-
Selection and Clonal Expansion:
-
Transfected cells were subjected to selection with this compound to enrich for cells that had successfully incorporated the resistance-conferring mutation.
-
Single-cell clones were isolated and expanded.
-
-
Verification of Knock-in:
-
Genomic DNA was extracted from the selected clones.
-
Sanger sequencing was performed on the targeted region of the SLC39A7 gene to confirm the presence of the V430E mutation.
-
The resistance phenotype of the confirmed knock-in clones was validated by treating them with this compound and measuring apoptosis, as described in section 4.1.3.
-
Conclusion
The target of this compound was conclusively identified and validated as the ER-resident zinc transporter ZIP7 through a multi-faceted approach. The convergence of evidence from phenotypic screening, resistant cell line generation and sequencing, direct photoaffinity labeling, and precise CRISPR/Cas9-mediated genetic editing provides a robust and compelling case. This compound stands as the first-in-class chemical tool to probe the function of ZIP7, enabling further investigation into the critical role of ER zinc homeostasis in Notch signaling, ER stress, and cancer biology.[1][3]
References
- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 5. selleckchem.com [selleckchem.com]
(R)-NVS-ZP7-4: A Novel Modulator of the Notch Signaling Pathway via ZIP7 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-NVS-ZP7-4 has been identified as a first-in-class inhibitor of the zinc transporter SLC39A7 (ZIP7), which plays a critical, albeit indirect, role in the regulation of the Notch signaling pathway. This document provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows. By inhibiting ZIP7, this compound disrupts zinc homeostasis within the endoplasmic reticulum (ER), leading to ER stress, impaired Notch receptor trafficking and signaling, and subsequent apoptosis in cancer cells dependent on the Notch pathway, such as T-cell acute lymphoblastic leukemia (T-ALL).
Mechanism of Action of this compound in the Notch Signaling Pathway
This compound is not a direct inhibitor of Notch receptors or the enzymes involved in their canonical processing. Instead, its activity is mediated through the inhibition of the ER-resident zinc transporter ZIP7.[1][2][3][4][5][6]
The proposed mechanism of action is as follows:
-
This compound Enters the Cell and Targets ZIP7: The small molecule this compound permeates the cell membrane and directly interacts with and inhibits the function of the ZIP7 transporter located in the endoplasmic reticulum membrane.[3][4] A photoaffinity-labeled analog of NVS-ZP7-4 has been shown to directly bind to ZIP7, confirming this interaction.[3][4]
-
Disruption of ER Zinc Homeostasis: ZIP7 is responsible for the transport of zinc from the ER lumen into the cytoplasm. Inhibition of ZIP7 by this compound leads to an accumulation of zinc within the ER.[3][4]
-
Induction of ER Stress: The elevated concentration of zinc in the ER disrupts its normal function, leading to the unfolded protein response (UPR) and a state of ER stress.[1][2] This is evidenced by the increased expression of ER stress markers such as sXBP-1, CHOP, and BiP upon treatment with NVS-ZP7-4.[2]
-
Impaired Notch Receptor Trafficking and Signaling: The proper folding, maturation, and trafficking of transmembrane proteins like the Notch receptor are highly dependent on the ER environment. The ER stress induced by this compound interferes with the proper trafficking of the Notch receptor to the cell surface.[3][4] This leads to a reduction in the amount of functional Notch receptor available for ligand binding and subsequent signaling.
-
Apoptosis in Notch-Dependent Cancers: In cancer cells that are reliant on hyperactive Notch signaling, such as many T-ALL cell lines, the inhibition of the Notch pathway coupled with the induction of ER stress leads to programmed cell death (apoptosis).[1][3]
dot
Figure 1: Mechanism of this compound in the Notch signaling pathway.
Quantitative Data
The following tables summarize the quantitative data regarding the activity of this compound and its analogs from key experiments.
Table 1: In Vitro Efficacy of NVS-ZP7-4 in T-ALL Cell Lines
| Cell Line | Notch Mutation Status | IC50 (µM) | Assay Type | Reference |
| TALL-1 | Notch3 Mutant | Not explicitly stated, but significant apoptosis observed at various concentrations | Annexin V/PI | |
| HPB-ALL | Notch1 Mutant | Not explicitly stated, but effects on gene expression observed | qPCR | [1] |
| SUPT11 | Notch Wild Type | Less sensitive compared to Notch mutant lines | Caspase 3/7 assay | [3] |
| Jurkat | Notch Mutant | Not explicitly stated | Not specified | |
| MOLT-16 | Notch Mutant | Not specified | Not specified | [7] |
Table 2: Effect of NVS-ZP7-4 on Reporter Gene Assays
| Assay | Cell Line | Condition | Effect | Concentration | Reference |
| HES-Luc (Notch Reporter) | U2OS | ZIP7 siRNA knockdown | Decreased Notch signaling | Dose-dependent | [3] |
| ERSE-Luc (ER Stress Reporter) | U2OS | ZIP7 siRNA knockdown | Increased ER stress | Dose-dependent | [3] |
Table 3: Effect of NVS-ZP7-4 on Zinc Homeostasis
| Compound | Concentration | Effect on ER Zinc | Effect on Cytosolic Zinc | Cell Line | Reference |
| NVS-ZP7-4 | 20 µM | Increased | No change | U2OS | [8] |
| NVS-ZP7-4 | 1 µM | Increased | No change | U2OS | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the descriptions in the primary literature.
Cell Culture and Reagents
-
Cell Lines: T-ALL cell lines (e.g., TALL-1, HPB-ALL, SUPT11, Jurkat, MOLT-16) and U2OS cells are commonly used.
-
Culture Medium: T-ALL cell lines are typically grown in RPMI 1640 medium supplemented with 10% or 20% Fetal Calf Serum (FCS), 50 U/ml penicillin, 50 µg/ml streptomycin, and 1 mM sodium pyruvate.[7] U2OS cells are grown in DMEM with similar supplements.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[7]
-
This compound: The compound is typically dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentration for experiments.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 72 hours).
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
dot
Figure 2: Workflow for the Annexin V/PI apoptosis assay.
Luciferase Reporter Gene Assays (HES-Luc and ERSE-Luc)
-
Cell Transfection: Co-transfect cells (e.g., U2OS) with the appropriate luciferase reporter plasmid (HES-Luc for Notch signaling or ERSE-Luc for ER stress) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Cell Treatment: After transfection, treat the cells with this compound at various concentrations.
-
Cell Lysis: After the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Luciferase Assay: Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer. Subsequently, add the Renilla luciferase substrate and measure the luminescence for normalization.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of the compound on the specific signaling pathway.
Photoaffinity Labeling
-
Probe Synthesis: An analog of this compound is synthesized to include a photoreactive group (e.g., diazirine) and a tag for enrichment (e.g., an alkyne for click chemistry).
-
Cell Treatment: Treat cells with the photoaffinity probe. A control group is pre-treated with an excess of the parent compound this compound to demonstrate competitive binding.
-
UV Irradiation: Expose the cells to UV light to induce covalent cross-linking of the probe to its binding partners.
-
Cell Lysis and Enrichment: Lyse the cells and use the tag on the probe (e.g., via click chemistry with a biotin-azide) to enrich the cross-linked proteins using streptavidin beads.
-
Protein Identification: The enriched proteins are then identified by mass spectrometry to determine the direct binding partners of this compound.
dot
Figure 3: Experimental workflow for photoaffinity labeling.
Conclusion
This compound represents a novel chemical tool for probing the role of ER zinc homeostasis and the function of the ZIP7 transporter. Its indirect inhibitory effect on the Notch signaling pathway highlights a potential new therapeutic strategy for Notch-dependent cancers. The data and protocols presented in this guide provide a foundation for further research into the biological activities of this compound and the development of ZIP7 inhibitors as a new class of anti-cancer agents. Further studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives in various disease contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Zinc transport from the endoplasmic reticulum to the cytoplasm via Zip7 is necessary for barrier dysfunction mediated by inflammatory signaling in RPE cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 5. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]
- 6. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Drug Repositioning Candidates for T-ALL Identified Via Human/Murine Gene Signature Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NVS-ZP7-4 - Applications - CAT N°: 33773 [bertin-bioreagent.com]
- 9. researchgate.net [researchgate.net]
(R)-NVS-ZP7-4 and Endoplasmic Reticulum Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-NVS-ZP7-4 is a potent and specific small molecule inhibitor of the zinc transporter SLC39A7 (ZIP7), a key regulator of zinc homeostasis within the endoplasmic reticulum (ER). By blocking the efflux of zinc from the ER to the cytoplasm, this compound induces a state of elevated ER zinc concentration, leading to significant ER stress and the activation of the Unfolded Protein Response (UPR). This targeted disruption of zinc homeostasis has been shown to selectively trigger apoptosis in cancer cells, particularly those dependent on signaling pathways sensitive to ER function, such as the Notch signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its study, and quantitative data on its effects on cancer cell lines.
Introduction
The endoplasmic reticulum is a critical organelle responsible for protein folding, modification, and transport, as well as calcium and zinc homeostasis. Perturbations in ER function can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can overwhelm the UPR's adaptive capacity, leading to the initiation of apoptosis.
Zinc is an essential trace element that acts as a cofactor for a multitude of enzymes and transcription factors. The ZIP family of transporters facilitates the influx of zinc into the cytoplasm from the extracellular space or from intracellular organelles like the ER. ZIP7 (SLC39A7) is localized to the ER membrane and plays a crucial role in releasing zinc from the ER into the cytoplasm.
This compound was identified through a phenotypic screen for inhibitors of the Notch signaling pathway and was subsequently characterized as a direct inhibitor of ZIP7.[1][2][3][4][5][6] Its mechanism of action involves the specific blockade of ZIP7-mediated zinc transport, resulting in the accumulation of zinc within the ER lumen. This, in turn, triggers a robust ER stress response and subsequent apoptosis, particularly in cancer cells like T-cell acute lymphoblastic leukemia (T-ALL) that are reliant on proper Notch receptor trafficking and maturation, processes that are highly sensitive to ER homeostasis.[1][2][3]
Mechanism of Action: Signaling Pathway
The primary mechanism of this compound involves the inhibition of ZIP7, leading to a cascade of events culminating in apoptosis. The key steps are outlined in the signaling pathway diagram below.
Caption: Signaling pathway of this compound action.
Quantitative Data
The effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key findings.
Table 1: Induction of Apoptosis in T-ALL Cell Lines
| Cell Line | Compound | Treatment Time (h) | Concentration (µM) | % Apoptotic/Dead Cells (approx.) | Reference |
| TALL-1 | NVS-ZP7-3 | 72 | 2 | ~40-60% | [2] |
| TALL-1 | NVS-ZP7-4 | 72 | Dose-response | See dose-response curve in source | [2] |
| TLR1 (Resistant) | NVS-ZP7-4 | 72 | Dose-response | Reduced response vs. parental | [2] |
Table 2: Effect on Cell Viability in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Compound | Treatment Time (h) | Concentration (µM) | Effect on Cell Viability | Reference |
| Huh7 | NVS-ZP7-4 | 24 | 0.5, 1 | Significant decrease | [1] |
| HCCLM3 | NVS-ZP7-4 | 24 | Dose-dependent | Inhibition of viability | [1] |
Table 3: Upregulation of Unfolded Protein Response (UPR) Target Genes
| Cell Line | Treatment | Fold Change (mRNA levels) | Reference |
| HeLa | 48h NVS-ZP7-4 treatment | Considerably elevated for ERdj4, SEC61A, HSPA5, SEL1L, CHOP, PPP1R15A | [3] |
| TALL-1, RPMI-8402 | NVS-ZP7-3 treatment | Increased levels of HSPA5 (BIP) and DDIT3 (CHOP) mRNA | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Workflow Diagram:
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
T-ALL or other cancer cell lines
-
This compound (and enantiomer NVS-ZP7-3 as control)
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells at an appropriate density in 6-well plates.
-
Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 72 hours).[2]
-
Harvest cells by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells immediately by flow cytometry.
Cell Viability Assay (CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Procedure:
-
Seed cells (e.g., Huh7, HCCLM3) in 96-well plates at a density of 5 x 10³ cells/well.[1]
-
Treat cells with different concentrations of this compound or DMSO for 24 hours.[1]
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[1]
-
Incubate the plate for 2 hours at 37°C.[1]
-
Measure the absorbance at 450 nm using a microplate reader.[1]
Western Blotting for UPR Markers
This protocol is used to detect changes in the protein levels of key UPR markers.
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against UPR markers (e.g., BiP/GRP78, CHOP, p-eIF2α) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
ER Stress Reporter Assay (ERSE-Luc)
This assay quantifies the transcriptional activity of the ER stress response element (ERSE).
Procedure:
-
Transfect cells (e.g., HSC-3) with an ERSE-luciferase reporter plasmid.[2]
-
Treat the transfected cells with this compound (e.g., a low dose of 20 nM in combination with siRNA).[2]
-
After the desired incubation period, lyse the cells and measure luciferase activity using a luminometer.
Conclusion
This compound represents a novel chemical probe for studying the role of ZIP7 and ER zinc homeostasis in cellular signaling and disease. Its ability to induce ER stress and apoptosis in cancer cells highlights ZIP7 as a potential therapeutic target. The data and protocols presented in this technical guide provide a comprehensive resource for researchers investigating the biological effects of this compound and its potential applications in drug development. Further research is warranted to explore the full therapeutic potential of targeting ZIP7-mediated zinc transport in various cancers and other diseases characterized by ER stress.
References
- 1. NVS-ZP7-4 inhibits hepatocellular carcinoma tumorigenesis and promotes apoptosis via PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
SLC39A7 (ZIP7): A Promising Therapeutic Target in Oncology and Beyond
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Solute Carrier Family 39 Member 7 (SLC39A7), commonly known as ZIP7, is an essential zinc transporter localized to the endoplasmic reticulum (ER) and Golgi apparatus. Its primary function is to regulate the flux of zinc from these intracellular stores into the cytoplasm. This process is critical for maintaining cellular zinc homeostasis, which in turn modulates a vast array of physiological processes. Dysregulation of ZIP7 function has been increasingly implicated in the pathogenesis of numerous diseases, most notably cancer, where it plays a pivotal role in promoting cell proliferation, survival, and resistance to therapy. This technical guide provides a comprehensive overview of ZIP7's function, its role in disease, and its potential as a therapeutic target, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction to SLC39A7 (ZIP7)
ZIP7 is a member of the LIV-1 subfamily of ZIP zinc transporters.[1] It acts as a crucial "gatekeeper" for the release of zinc from the ER, a major intracellular zinc reservoir.[2] This release is not a passive process but is tightly regulated, primarily through phosphorylation by casein kinase 2 (CK2).[1] The ensuing transient increase in cytosolic zinc, often referred to as a "zinc wave," acts as a second messenger, modulating the activity of numerous downstream signaling molecules, including protein tyrosine phosphatases (PTPs) and kinases.[3][4] Through this mechanism, ZIP7 influences a multitude of cellular functions, making it a critical node in cellular signaling networks.
Role in Disease Pathophysiology
Aberrant ZIP7 expression and activity are linked to a variety of pathological conditions, with the most extensive research focused on its role in cancer.
Cancer
Elevated ZIP7 expression is observed in a range of malignancies, including breast, colorectal, and cervical cancers, as well as glioma.[5][6][7][8] This overexpression is often correlated with more aggressive tumor phenotypes and poorer patient prognosis.[5][7]
-
Breast Cancer: ZIP7 is significantly upregulated in breast cancer tissues compared to normal breast tissues.[4][5] High SLC39A7 mRNA expression is associated with a shorter overall survival in breast cancer patients (HR = 1.29, p=0.044).[5] Furthermore, both total and activated (phosphorylated) ZIP7 levels are significantly elevated in tamoxifen-resistant breast cancer cells, suggesting a role in the development of endocrine resistance.[9]
-
Glioma: High SLC39A7 expression in glioma is associated with a worse prognosis.[7] Analysis of clinical glioma specimens shows a positive correlation between SLC39A7 and TNF-α expression.[7]
-
Colorectal Cancer: Colorectal tumors exhibit higher expression levels of SLC39A7 compared to normal colon tissues.[6] Increased ZIP7 expression is associated with advanced Dukes staging in colorectal cancer.[10]
Immune System and Other Diseases
ZIP7 plays an essential role in the development and function of the immune system. Hypomorphic mutations in SLC39A7 have been shown to cause a novel autosomal recessive disease characterized by an absence of B cells and agammaglobulinemia.[11][12] This is due to a block in B cell development.[11] Additionally, ZIP7 is implicated in resolving ER stress, and its dysregulation can contribute to conditions associated with chronic ER stress.[13]
SLC39A7 as a Therapeutic Target
The critical role of ZIP7 in driving cancer cell proliferation and survival makes it an attractive therapeutic target. Inhibition of ZIP7 activity presents a promising strategy to disrupt oncogenic signaling pathways.
Small Molecule Inhibitors
A notable development in targeting ZIP7 is the discovery of NVS-ZP7-4, a small molecule inhibitor identified through a phenotypic screen for Notch pathway inhibitors.[14][15] NVS-ZP7-4 has been shown to induce apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cells by causing ER stress.[14][16]
Quantitative Data Summary
The following tables summarize key quantitative data related to SLC39A7 expression and function.
Table 1: SLC39A7 (ZIP7) mRNA Expression in Cancer
| Cancer Type | Comparison | Fold Change / Expression Level | Reference |
| Breast Cancer | Tumor vs. Normal | Significantly higher in tumor | [5] |
| Glioma | High vs. Low Grade | Higher in glioblastoma (Grade IV) | [7] |
| Colorectal Cancer | Tumor vs. Normal | Higher in tumor | [6] |
Table 2: Clinical Correlation of SLC39A7 (ZIP7) Expression
| Cancer Type | Parameter | Correlation | Statistical Significance | Reference |
| Breast Cancer | Overall Survival | High expression correlates with worse survival | HR=1.29, p=0.044 | [5] |
| Glioma | Overall Survival | High expression correlates with worse survival | - | [7] |
| Colorectal Cancer | Dukes Stage | Positive correlation with advanced stage | p<0.05 | [10] |
Table 3: Effect of ZIP7 Modulation on Cellular Processes
| Cell Line | Modulation | Effect | Quantitative Measure | Reference |
| TALL-1 (T-ALL) | NVS-ZP7-4 treatment | Induction of apoptosis | Dose-dependent increase | [14] |
| Colorectal Cancer Cells | shRNA knockdown | Decreased cell viability and proliferation | Significant decrease | [6] |
| Breast Cancer (TamR) | Tamoxifen Resistance | Increased total and phosphorylated ZIP7 | - | [9] |
Key Signaling Pathways
ZIP7 is a central node in several critical signaling pathways.
ZIP7-Mediated Tyrosine Kinase Activation
Upon phosphorylation, ZIP7 releases zinc into the cytoplasm. This zinc transiently inhibits protein tyrosine phosphatases (PTPs), leading to the sustained phosphorylation and activation of receptor tyrosine kinases (RTKs) and downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways.
Caption: ZIP7-mediated activation of tyrosine kinase signaling.
ZIP7 and the Unfolded Protein Response (UPR)
ZIP7 plays a crucial role in mitigating ER stress. By regulating zinc homeostasis within the ER, ZIP7 helps maintain proper protein folding and function. Loss of ZIP7 function can lead to an accumulation of unfolded proteins, triggering the UPR.
Caption: Role of ZIP7 in maintaining ER homeostasis and preventing UPR activation.
ZIP7 in NF-κB Signaling
In glioma, SLC39A7 has been shown to promote malignant behavior through the TNF-α-mediated NF-κB signaling pathway.
Caption: ZIP7 promotes glioma malignancy via the TNF-α/NF-κB pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study ZIP7.
Western Blotting for Phosphorylated ZIP7 (p-ZIP7)
This protocol is adapted for the detection of phosphorylated proteins.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer.
-
Boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against p-ZIP7 (e.g., anti-pS275/S276 ZIP7) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the signal using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for total ZIP7 and a loading control (e.g., β-actin or GAPDH).
-
Intracellular Zinc Measurement using FluoZin-3 AM
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
-
Loading with FluoZin-3 AM:
-
Wash cells with warm HBSS.
-
Load cells with 5 µM FluoZin-3 AM in HBSS for 30 minutes at 37°C in the dark.
-
Wash cells twice with warm HBSS to remove excess dye.
-
-
Treatment and Measurement:
-
Add experimental compounds (e.g., ZIP7 inhibitor, zinc ionophore) diluted in HBSS to the wells.
-
Immediately measure fluorescence using a microplate reader with excitation at ~494 nm and emission at ~516 nm.
-
Record fluorescence intensity over time to monitor changes in intracellular zinc concentration.
-
Cell Viability Assessment using CCK-8 Assay
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with various concentrations of the test compound (e.g., ZIP7 inhibitor) or siRNA against ZIP7.
-
Include appropriate controls (e.g., vehicle control, non-targeting siRNA).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Immunohistochemistry (IHC) for ZIP7 in Tissue Samples
-
Tissue Preparation:
-
Deparaffinize formalin-fixed, paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution.
-
Incubate with a primary antibody against ZIP7 overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with a streptavidin-HRP conjugate.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate, clear, and mount the slides.
-
Capture images using a light microscope.
-
Score the intensity and percentage of positive staining.
-
Experimental Workflows
Investigating the Role of ZIP7 in Cancer Cell Proliferation
Caption: Workflow for studying the role of ZIP7 in cancer cell proliferation.
Assessing ZIP7-Mediated Signaling
Caption: Workflow for assessing ZIP7-mediated signaling events.
Conclusion and Future Directions
SLC39A7 (ZIP7) has emerged as a critical regulator of cellular zinc homeostasis and a key player in the pathogenesis of cancer and other diseases. Its role in modulating fundamental cellular processes such as proliferation, survival, and stress responses positions it as a highly promising therapeutic target. The development of specific inhibitors like NVS-ZP7-4 provides valuable tools for further elucidating its function and exploring its therapeutic potential.
Future research should focus on:
-
Developing more potent and selective ZIP7 inhibitors: This will be crucial for translating preclinical findings into clinical applications.
-
Elucidating the role of ZIP7 in other cancers and diseases: Expanding research beyond the currently studied areas may reveal new therapeutic opportunities.
-
Investigating the potential for combination therapies: Targeting ZIP7 in combination with existing therapies, such as chemotherapy or targeted agents, could overcome drug resistance and improve patient outcomes.
-
Identifying biomarkers for patient stratification: Determining which patients are most likely to benefit from ZIP7-targeted therapies will be essential for personalized medicine approaches.
References
- 1. Slc39a7/zip7 Plays a Critical Role in Development and Zinc Homeostasis in Zebrafish | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the prognostic significance of solute carrier (SLC) family 39 genes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockdown of SLC39A7 inhibits cell growth and induces apoptosis in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SLC39A7 promotes malignant behaviors in glioma via the TNF-α-mediated NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expression and Potential Biomarkers of Regulators for M7G RNA Modification in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An essential role for the Zn2+ transporter ZIP7 in B cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ora.ox.ac.uk [ora.ox.ac.uk]
- 13. Coupling endoplasmic reticulum stress to the cell death program: role of the ER chaperone GRP78 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NVS-ZP7-4 - Applications - CAT N°: 33773 [bertin-bioreagent.com]
(R)-NVS-ZP7-4: A Technical Guide to its Effects on Zinc Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-NVS-ZP7-4 is a potent and selective small molecule inhibitor of the endoplasmic reticulum (ER)-resident zinc transporter SLC39A7, also known as ZIP7. By blocking the transport of zinc from the ER to the cytoplasm, this compound serves as a critical chemical probe to investigate the intricate roles of subcellular zinc dynamics. This technical guide provides an in-depth overview of the effects of this compound on zinc homeostasis, detailing its mechanism of action, downstream cellular consequences, and the experimental methodologies used for its characterization. The information presented herein is intended to equip researchers with the knowledge necessary to effectively utilize this compound in their studies of zinc signaling, ER stress, and associated cellular pathways.
Introduction
Zinc is an essential trace element vital for a myriad of cellular processes, acting as a structural component of numerous proteins and a cofactor for over 300 enzymes. The spatial and temporal distribution of zinc within the cell is tightly regulated by a complex network of transporters. The SLC39A (ZIP) family of transporters facilitates zinc influx into the cytoplasm from the extracellular space or intracellular organelles. Among these, ZIP7 (SLC39A7) is localized to the ER membrane and is responsible for the release of zinc from the ER lumen into the cytoplasm.[1][2]
This compound was identified through a phenotypic screen for inhibitors of the Notch signaling pathway.[3][4] Subsequent target deconvolution studies revealed its direct interaction with and inhibition of ZIP7.[3][5] This specific mode of action makes this compound a unique tool to dissect the physiological and pathological consequences of altered ER zinc homeostasis.
Mechanism of Action
This compound directly binds to and inhibits the zinc transport activity of ZIP7.[3] This inhibition leads to a disruption of normal zinc flux, characterized by an accumulation of zinc within the endoplasmic reticulum and a concomitant decrease in cytosolic zinc levels.[3][6] This perturbation of subcellular zinc homeostasis is the primary mechanism through which this compound elicits its downstream biological effects.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on zinc homeostasis and downstream signaling.
Quantitative Data
The following table summarizes the key quantitative data associated with the biological effects of this compound.
| Parameter | Value | Cell Line/System | Comments | Reference |
| Notch Signaling Inhibition (IC50) | 0.13 µM | U2OS HES-Luciferase Reporter Assay | Demonstrates potent inhibition of the Notch signaling pathway. | [7] |
| Apoptosis Induction | Effective at 2 µM | TALL-1 (T-cell acute lymphoblastic leukemia) | Induces apoptosis in Notch-dependent cancer cells. | [3] |
| ER Stress Induction | Observed at 20 nM - 1 µM | HSC-3, TALL-1 | Leads to the activation of the Unfolded Protein Response (UPR). | [3][8] |
| ER Zinc Accumulation | Significant increase at 1 µM | U2OS cells with ER-ZapCY1 sensor | Directly demonstrates the effect on ER zinc concentration. | [3] |
| Cytosolic Zinc Depletion | Significant decrease at 1 µM | U2OS cells with NES-ZapCV2 sensor | Shows the consequence of ZIP7 inhibition on cytosolic zinc. | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published literature and standard laboratory practices.
HES-Luciferase Notch Reporter Assay
This assay quantitatively measures the activity of the Notch signaling pathway.
Experimental Workflow:
Caption: Workflow for the HES-Luciferase Notch Reporter Assay.
Methodology:
-
Cell Culture: U2OS cells stably expressing a Hes1 promoter-driven luciferase reporter (HES-Luc) are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Seeding: Cells are seeded into 96-well white, clear-bottom plates at a density of 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared in culture medium. The medium from the cell plates is replaced with the compound-containing medium. A DMSO control is included.
-
Incubation: The plates are incubated for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Measurement: A luciferase assay reagent (e.g., Bright-Glo™) is added to each well according to the manufacturer's instructions. The plates are incubated for 5-10 minutes at room temperature to ensure complete cell lysis. Luminescence is measured using a plate reader.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., cell viability assay or a co-transfected Renilla luciferase). The IC50 value is calculated from the dose-response curve.
Measurement of Endoplasmic Reticulum Zinc Concentration
This method utilizes a genetically encoded FRET-based biosensor, ER-ZapCY1, to specifically measure zinc levels within the ER.
Methodology:
-
Transfection: U2OS cells are seeded on glass-bottom dishes. After 24 hours, cells are transiently transfected with the ER-ZapCY1 plasmid using a suitable transfection reagent.
-
Incubation: Cells are incubated for 24-48 hours to allow for sensor expression.
-
Imaging: Live-cell imaging is performed using a fluorescence microscope equipped for FRET imaging. Baseline FRET ratios (acceptor emission/donor emission) are recorded.
-
Compound Addition: this compound (e.g., 1 µM final concentration) is added to the cells, and FRET ratios are monitored over time.
-
Data Analysis: Changes in the FRET ratio are indicative of changes in ER zinc concentration. An increase in the FRET ratio of ER-ZapCY1 corresponds to an increase in ER zinc.
Western Blotting for ER Stress Markers
This protocol is used to detect the upregulation of key protein markers of the Unfolded Protein Response (UPR), indicating ER stress.
Methodology:
-
Cell Treatment: TALL-1 or other sensitive cell lines are treated with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against ER stress markers such as BiP (GRP78), CHOP, and spliced XBP1 (sXBP1). A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
Generation of this compound Resistant Cell Line
This method is used to identify the target of a compound by generating a cell line that is resistant to its effects.
Methodology:
-
Initial Culture: The parental cell line (e.g., TALL-1) is cultured in the presence of a low concentration of this compound (e.g., at the IC50 for apoptosis).
-
Dose Escalation: As the cells adapt and resume proliferation, the concentration of this compound is gradually increased in a stepwise manner over several months.
-
Selection and Expansion: The surviving cell population at a high concentration of the compound is expanded.
-
Validation of Resistance: The resistance of the generated cell line is confirmed by comparing its dose-response to this compound with the parental cell line in apoptosis or proliferation assays.
-
Target Identification: Genomic DNA from the resistant cells is sequenced to identify mutations that confer resistance. In the case of this compound, a V430E mutation in ZIP7 was identified.[3]
Photoaffinity Labeling
This technique is used to demonstrate a direct interaction between a compound and its protein target.
Experimental Workflow:
Caption: Workflow for Photoaffinity Labeling.
Methodology:
-
Probe Synthesis: A photo-activatable and clickable analog of this compound is synthesized, containing a diazirine group and a terminal alkyne (e.g., NVS-ZP7-6).
-
Cell Treatment: Cells are incubated with the photoaffinity probe. For competition experiments, cells are pre-incubated with an excess of this compound.
-
UV Crosslinking: The cells are irradiated with UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its binding partners.
-
Lysis and Click Chemistry: The cells are lysed, and the alkyne-containing probe is "clicked" to a reporter tag, such as biotin-azide, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Enrichment and Proteomics: Biotinylated proteins are enriched using streptavidin beads. The enriched proteins are then identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are specifically labeled by the probe and where this labeling is competed by the parent compound are identified as direct targets.
Conclusion
This compound is a valuable pharmacological tool for the study of zinc homeostasis and its role in cellular signaling. Its specific inhibition of ZIP7 provides a means to manipulate ER zinc levels and investigate the downstream consequences, including the induction of ER stress and the modulation of pathways such as Notch signaling. The experimental protocols outlined in this guide provide a framework for researchers to utilize this compound to further elucidate the complex roles of zinc in health and disease. As our understanding of the "zinc-ome" expands, the utility of such specific chemical probes will undoubtedly continue to grow, opening new avenues for therapeutic intervention.
References
- 1. Zinc transporter SLC39A7 - Wikipedia [en.wikipedia.org]
- 2. The zinc transporter SLC39A7 (ZIP7) harbours a highly-conserved histidine-rich N-terminal region that potentially contributes to zinc homeostasis in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 5. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Discovery and Synthesis of (R)-NVS-ZP7-4: A Technical Guide to a Novel Notch Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-NVS-ZP7-4 is a potent and specific small molecule inhibitor of the zinc transporter SLC39A7 (ZIP7). Its discovery through a phenotypic screen for inhibitors of the Notch signaling pathway has unveiled a novel mechanism for modulating this critical developmental and oncogenic pathway. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. It is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug discovery.
Discovery of this compound
This compound was identified from a high-throughput phenotypic screen designed to find compounds that inhibit the Notch signaling pathway. The screen utilized T-cell acute lymphoblastic leukemia (T-ALL) cell lines, a disease where activating mutations in the NOTCH1 gene are prevalent, making it a key therapeutic target. The initial hits from this screen were further characterized, leading to the identification of the spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one scaffold as a promising starting point for chemical optimization. This compound emerged as a lead candidate from this effort.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature, the synthesis of similar spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one derivatives has been described. The general synthetic approach likely involves a multi-step sequence.
A plausible synthetic route would likely involve the initial construction of the spirocyclic core, followed by the attachment of the side chains. The key chiral center would likely be introduced through an asymmetric synthesis step or resolved from a racemic mixture.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the zinc transporter ZIP7, located in the membrane of the endoplasmic reticulum (ER). ZIP7 is responsible for transporting zinc from the ER lumen into the cytoplasm. Inhibition of ZIP7 by this compound leads to an accumulation of zinc within the ER. This disruption of zinc homeostasis triggers the unfolded protein response (UPR) and induces ER stress.
The elevated ER stress, in turn, interferes with the proper trafficking and maturation of the Notch1 receptor. Consequently, the transport of Notch1 to the cell surface is impaired, leading to a reduction in Notch signaling. In cancer cells dependent on Notch signaling, such as certain T-ALL cell lines, this cascade of events ultimately leads to the induction of apoptosis.
The direct interaction between this compound and ZIP7 was confirmed through photoaffinity labeling experiments using a diazirine-containing analog of the compound. Furthermore, the generation of a resistant T-ALL cell line identified a single point mutation (V430E) in the ZIP7 protein that confers resistance to this compound, providing strong genetic evidence for its on-target activity.
Data Presentation
The following tables summarize the key quantitative data for this compound from the primary literature.
Table 1: In Vitro Activity of this compound in T-ALL Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| TALL-1 (Parental) | Apoptosis (Annexin V/PI) | IC50 | ~1 µM | |
| TALL-1 (ZIP7 V430E) | Apoptosis (Annexin V/PI) | IC50 | >10 µM |
Note: The IC50 values are approximate and based on graphical data from the cited literature. For precise values, refer to the original publication.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Annexin V/Propidium Iodide Apoptosis Assay
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
T-ALL cell lines (e.g., TALL-1)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed T-ALL cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate. Treat the cells with varying concentrations of this compound or DMSO as a vehicle control for 72 hours.
-
Cell Harvesting: After the incubation period, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered live.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting for Notch1 Cleavage
This protocol is used to assess the effect of this compound on the processing of the Notch1 receptor.
Materials:
-
T-ALL cell lines
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary Antibody: Anti-Notch1 (recognizing the intracellular domain, NICD)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat T-ALL cells with this compound (e.g., 1 µM) or a positive control such as a gamma-secretase inhibitor (e.g., DAPT, 10 µM) for 20 hours. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-Notch1 antibody overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the cleaved Notch1 intracellular domain (NICD) band indicates inhibition of the Notch pathway.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of this compound action.
Experimental Workflow Diagram
Caption: Experimental workflow for the discovery and characterization of this compound.
(R)-NVS-ZP7-4: A Technical Guide to its Role in the Unfolded Protein Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-NVS-ZP7-4 is a potent and selective small molecule inhibitor of the zinc transporter SLC39A7, also known as ZIP7.[1][2] ZIP7 is an endoplasmic reticulum (ER)-resident protein responsible for transporting zinc from the ER lumen into the cytoplasm.[1][2] By inhibiting ZIP7, this compound disrupts zinc homeostasis within the ER, leading to an accumulation of zinc in this organelle.[1][2] This increase in ER zinc concentration induces ER stress, a condition that activates a complex signaling network known as the Unfolded Protein Response (UPR).[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on the UPR, and detailed experimental protocols for its study.
Mechanism of Action: Induction of the Unfolded Protein Response
The accumulation of unfolded or misfolded proteins in the ER lumen triggers the UPR, which aims to restore protein homeostasis. The UPR is mediated by three main ER transmembrane sensor proteins: Inositol-requiring enzyme 1 (IRE1α), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). Inhibition of ZIP7 by this compound has been shown to activate all three branches of the UPR.[3]
The proposed mechanism involves the this compound-mediated inhibition of ZIP7 leading to elevated ER zinc levels. This increase in luminal zinc is thought to interfere with proper protein folding, leading to an accumulation of misfolded proteins and subsequent activation of the UPR sensors.
Quantitative Data
The following tables summarize the quantitative data available for the effects of this compound on cell viability and UPR induction.
Table 1: Effect of this compound on Apoptosis in TALL-1 Cells
| This compound Concentration (µM) | % Dead and Apoptotic Cells (Annexin V/PI Staining) - Estimated from Dose-Response Curve[1] |
| 0.01 | ~5% |
| 0.1 | ~10% |
| 1 | ~40% |
| 10 | ~80% |
Data are estimated from the dose-response curve presented in Nolin et al., 2019, following 72 hours of treatment.[1]
Table 2: Effect of this compound on ER Stress Reporter Activity
| Assay | Cell Line | Metric | Value | Reference |
| ERSE-Luc Reporter Assay | HSC-3 | IC20 | ~20 nM | [1] |
| ERSE-Luc Reporter Assay | HSC-3 | - | Modest IC50 shifts with ZIP7 siRNA knockdown | [1] |
Signaling Pathways and Experimental Workflows
Unfolded Protein Response Signaling Pathway
The following diagram illustrates the three main branches of the UPR activated by ER stress.
Caption: The three branches of the Unfolded Protein Response.
Mechanism of this compound Action
This diagram outlines the mechanism by which this compound induces the UPR.
Caption: this compound mechanism of action.
Experimental Workflow for Assessing UPR Activation
The following workflow details a typical experimental approach to characterize the effects of this compound on the UPR.
Caption: Experimental workflow for UPR analysis.
Experimental Protocols
Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol is adapted from standard procedures for flow cytometry-based apoptosis detection.[1]
-
Cell Preparation:
-
Seed TALL-1 cells at a density of 0.5 x 106 cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO) for 72 hours.
-
-
Staining:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
ER Stress Reporter Assay (ERSE-Luc)
This protocol is based on the use of a luciferase reporter driven by the ER stress response element (ERSE).[1]
-
Cell Line and Transfection:
-
Use a stable cell line expressing the ERSE-luciferase reporter (e.g., HSC-3 ERSE-Luc) or transiently transfect cells with an ERSE-luciferase reporter plasmid.
-
-
Treatment:
-
Plate the cells in a 96-well plate.
-
Treat the cells with a dose-response of this compound (e.g., 0-10 µM) for 24-48 hours. Include a positive control such as tunicamycin (B1663573) or thapsigargin.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the fold-change in luciferase activity relative to the vehicle-treated control.
-
Quantitative Real-Time PCR (qRT-PCR) for UPR Target Genes
This protocol allows for the quantification of mRNA levels of key UPR target genes.[3]
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound for a specified time (e.g., 24 hours).
-
Isolate total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for UPR target genes (e.g., HSPA5 (BiP), DDIT3 (CHOP), and spliced XBP1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
The reaction mixture typically contains cDNA template, forward and reverse primers, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
-
Western Blot Analysis of UPR Markers
This protocol is for the detection of key UPR protein markers.[4]
-
Protein Extraction:
-
Treat cells with this compound.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PERK, total PERK, CHOP, cleaved ATF6 (p50), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
This compound is a valuable chemical probe for studying the role of ER zinc homeostasis and the unfolded protein response in cellular processes. Its ability to potently and selectively inhibit ZIP7 provides a powerful tool to dissect the intricate signaling pathways of the UPR. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in investigating the biological effects of this compound and its potential therapeutic applications.
References
- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zinc transport from the endoplasmic reticulum to the cytoplasm via Zip7 is necessary for barrier dysfunction mediated by inflammatory signaling in RPE cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R)-NVS-ZP7-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-NVS-ZP7-4 is a potent and selective small molecule inhibitor of the zinc transporter SLC39A7, also known as ZIP7.[1][2][3] Initially identified through a phenotypic screen for inhibitors of the Notch signaling pathway, this compound exerts its effects by blocking the transport of zinc from the endoplasmic reticulum (ER) to the cytoplasm.[1][4][5] This disruption of zinc homeostasis leads to an accumulation of zinc within the ER, inducing ER stress and activating the Unfolded Protein Response (UPR).[1][4] Consequently, the trafficking of the Notch receptor to the cell surface is impaired, inhibiting Notch signaling.[1] This mechanism of action makes this compound a valuable chemical tool for studying the roles of ZIP7 and zinc homeostasis in cellular processes, including Notch signaling, and as a potential therapeutic agent in diseases with aberrant Notch signaling, such as T-cell acute lymphoblastic leukemia (T-ALL) and hepatocellular carcinoma (HCC).[1]
Mechanism of Action Signaling Pathway
This compound directly inhibits the ZIP7 transporter located on the endoplasmic reticulum membrane. This inhibition blocks the efflux of zinc ions from the ER into the cytoplasm, leading to an increase in intra-ER zinc concentration and a decrease in cytoplasmic zinc levels.[1][6] The elevated ER zinc concentration induces ER stress and triggers the Unfolded Protein Response (UPR) through the activation of sensors such as PERK and IRE1α. This cascade of events impairs the proper trafficking and processing of the Notch receptor, ultimately leading to the downregulation of Notch signaling. In some cancer cell types, this cascade can also promote apoptosis.[1]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro activities of this compound and its analogs in various cancer cell lines.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | TALL-1 | Apoptosis Assay | EC50 | ~1 µM | [1] |
| This compound | Huh7 | Cell Viability (CCK-8) | IC50 | ~0.5 µM | |
| This compound | HCCLM3 | Cell Viability (CCK-8) | IC50 | ~1 µM | |
| NVS-ZP7-3 | T-ALL cell lines | Apoptosis Assay | - | Increased apoptosis at 2 µM | [1] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay using CCK-8
This protocol is designed to assess the effect of this compound on cell viability and to determine its IC50 value.
Materials:
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 100 µL of cell suspension (e.g., 5,000 cells/well for adherent cells) into a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should be included.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until the color of the medium changes to orange.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Caption: Workflow for CCK-8 cell viability assay.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well cell culture plates
-
Complete cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the specified time (e.g., 72 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC and PI fluorescence should be detected.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis for ER Stress Markers
This protocol is used to detect the activation of the UPR by analyzing the expression of key ER stress marker proteins.
Materials:
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-sXBP-1, anti-CHOP, anti-BiP, anti-phospho-PERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as desired.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Notch Signaling Luciferase Reporter Assay
This assay measures the activity of the Notch signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a Notch-responsive promoter.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line stably or transiently expressing a Notch-responsive luciferase reporter construct (e.g., CSL-Luc)
-
Luciferase Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the reporter cell line in a 96-well white plate.
-
After 24 hours, treat the cells with this compound at various concentrations. Include a positive control for Notch activation (if necessary) and a vehicle control.
-
Incubate for the desired time (e.g., 48 hours).
-
-
Luciferase Assay:
-
Lyse the cells and perform the luciferase assay according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Express the results as a percentage of the control.
-
Caption: Workflow for Notch signaling luciferase reporter assay.
References
Application Note: Preparation of (R)-NVS-ZP7-4 Stock Solution in DMSO
Introduction
(R)-NVS-ZP7-4 is a potent and selective inhibitor of the SLC39A7 (ZIP7) zinc transporter.[1][2][3] This inhibition modulates zinc levels within the endoplasmic reticulum (ER), which in turn interferes with the Notch signaling pathway, a critical pathway in cell-cell communication and development.[4] Consequently, this compound can induce ER stress and apoptosis, making it a valuable chemical probe for studying cancer biology, particularly in contexts like T cell acute lymphoblastic leukemia (T-ALL).[1][4] Accurate and consistent preparation of stock solutions is paramount for obtaining reproducible results in downstream cellular and biochemical assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent.
Principle
A stock solution is a concentrated solution that is diluted to a lower concentration for actual use. Preparing a stock solution involves accurately weighing the solid compound and dissolving it in a precise volume of a suitable solvent to achieve a specific molar concentration. This method ensures accuracy and minimizes the waste of valuable reagents. Given the properties of this compound, high-purity, anhydrous DMSO is the recommended solvent for creating high-concentration stock solutions.
Physicochemical and Solubility Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₂₈FN₅OS | [1][3][5] |
| Molecular Weight | 501.62 g/mol | [2][5][6][7] |
| CAS Number | 2349367-89-9 (for S-isomer, often used interchangeably in literature) | [1][3][5][6] |
| Appearance | White to beige or light yellow solid powder | [2] |
| Purity | ≥98% (by HPLC) | [1] |
| Solubility in DMSO | Up to 100 mg/mL (199.35 mM).[2][6] Note: Some sources report lower solubility (e.g., 2 mg/mL). High concentrations may require ultrasonication. | |
| Storage (Solid) | -20°C, protected from light. Stable for ≥ 4 years. | [1][2] |
| Storage (Stock Solution) | Aliquot and store at -80°C (up to 1 year) or -20°C (up to 1 month).[2][6] |
Note on Solubility: There is a significant range in reported solubility values. It is critical to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[2][6] If the desired concentration is high (e.g., >10 mM), gentle warming or ultrasonication may be necessary to achieve complete dissolution.[2] Always start with a small amount of solvent and ensure the compound is fully dissolved before adding the final volume.
Experimental Protocol
1. Materials and Equipment
-
This compound solid powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to 0.01 mg)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, for high concentrations)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
2. Safety Precautions
-
This compound is for research use only and should not be used for human or veterinary purposes.[1][5]
-
The toxicological properties have not been fully investigated. Handle with care and avoid ingestion, inhalation, or contact with skin and eyes.[1]
-
Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.
-
DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin. Always wear appropriate gloves and change them immediately if contaminated.
3. Step-by-Step Procedure for Preparing a 10 mM Stock Solution
3.1. Calculation: To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Molarity (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
Example Calculation for 1 mL of 10 mM this compound:
-
Mass (mg) = 0.010 mol/L × 0.001 L × 501.62 g/mol × 1000 mg/g = 5.02 mg
3.2. Preparation Steps:
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out 5.02 mg of this compound powder and place it into a sterile microcentrifuge tube or an appropriate vial.
-
Solvent Addition: Using a calibrated micropipette, add a portion of the total DMSO volume (e.g., 800 µL for a final volume of 1 mL) to the tube containing the compound.
-
Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
-
Optional: If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.
-
-
Final Volume Adjustment: Once the compound is fully dissolved, add DMSO to reach the final desired volume of 1 mL.
-
Homogenization: Invert the tube several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[6]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), date of preparation, and your initials. Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[2][6] Protect from light.[2]
Visualizations
Signaling Pathway Context
Caption: Mechanism of this compound action via ZIP7 inhibition.
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. NVS-ZP7-4 | TargetMol [targetmol.com]
Application Notes and Protocols for (R)-NVS-ZP7-4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-NVS-ZP7-4 is a potent and selective inhibitor of the zinc transporter SLC39A7 (ZIP7), a key regulator of zinc homeostasis within the endoplasmic reticulum (ER). By blocking ZIP7-mediated zinc transport from the ER to the cytoplasm, this compound elevates ER zinc levels, leading to ER stress, and consequently impacting various cellular signaling pathways.[1][2][3] Notably, this compound has been demonstrated to modulate the Notch signaling pathway, induce apoptosis in cancer cells, and inhibit the PI3K/AKT signaling cascade.[2][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study these key cellular processes.
Mechanism of Action
This compound directly interacts with and inhibits the function of the ER-resident zinc transporter ZIP7.[2][5] This inhibition disrupts the normal flux of zinc from the ER to the cytoplasm, causing an accumulation of zinc within the ER lumen.[2][3][6] The resulting ionic imbalance triggers the unfolded protein response (UPR) and ER stress.[2][6] Downstream consequences of this compound treatment include the interference with Notch receptor trafficking and signaling, induction of apoptosis, and modulation of the PI3K/AKT pathway, making it a valuable tool for studying these processes in various cell types, particularly in cancer biology.[2][4][6]
Data Presentation
Recommended Working Concentrations and Incubation Times
The optimal concentration and incubation time for this compound are cell-type dependent and should be determined empirically for each experimental system. The following table summarizes concentrations and durations reported in the literature for various cell lines and assays.
| Cell Line | Assay | Concentration Range | Incubation Time | Reference |
| TALL-1 (T-ALL) | Apoptosis (Annexin V/PI) | Dose-response | 72 h | [2] |
| HPB-ALL (T-ALL) | Notch Signaling (mRNA) | Three doses (specific conc. not stated) | 48 h | [2] |
| HPB-ALL (T-ALL) | Notch1 Surface Expression | 10 µM | 48 h | [2] |
| HSC-3 | ER Stress Reporter Assay | 20 nM | Not specified | [2] |
| T-ALL cell lines | Apoptosis (Annexin V/PI) | 2 µM | 72 h | [2] |
| HCCLM3 & Huh7 (HCC) | Viability, Apoptosis, Proliferation | Dose-dependent | Not specified | [4] |
| ARPE-19 | Barrier Dysfunction | Not specified | 48 h | [6] |
Note: T-ALL stands for T-cell acute lymphoblastic leukemia, and HCC for hepatocellular carcinoma.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on vendor information, this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous, sterile DMSO. For example, for 1 mg of this compound (Molecular Weight: 501.65 g/mol ), add 199.34 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage, protected from light. A stock solution stored at -80°C is stable for up to 6 months.[1]
Protocol 2: Induction of Apoptosis and Analysis by Annexin V/Propidium Iodide Staining
This protocol is designed for the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cells of interest (e.g., TALL-1)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., a dose-response from 0.1 µM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 72 hours).[2]
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, aspirate the medium (which may contain apoptotic floating cells) and collect it. Then, wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up the compensation and gates.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Analysis of ER Stress by Western Blotting
This protocol outlines the procedure for detecting the induction of ER stress markers in cells treated with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against ER stress markers (e.g., BiP/GRP78, CHOP, ATF4, and cleaved PARP)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in Protocol 2, Step 1 and 2, for a duration of 48 hours.[7]
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Protocol 4: Investigation of the PI3K/AKT Signaling Pathway
This protocol describes how to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT pathway.
Materials:
-
Same as Protocol 3, with the following specific primary antibodies:
-
Phospho-PI3K (p85)
-
Total PI3K (p85)
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR
-
Total mTOR
-
Procedure:
-
Follow the steps for cell treatment, lysis, protein quantification, and sample preparation as outlined in Protocol 3, Steps 1 and 2. A recent study on hepatocellular carcinoma cells provides a basis for this investigation.[4]
-
Perform SDS-PAGE and Western blotting as described in Protocol 3, Step 3.
-
For detection, use primary antibodies specific for both the phosphorylated and total forms of the target proteins (PI3K, Akt, mTOR).
-
Analyze the results by calculating the ratio of the phosphorylated protein to the total protein for each target. This will indicate the activation status of the PI3K/AKT pathway in response to this compound treatment.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to cellular effects.
Experimental Workflow for Apoptosis Induction and Analysis
Caption: Workflow for assessing apoptosis induced by this compound.
Logical Relationship for Western Blot Analysis
Caption: Logical steps for Western blot analysis of this compound effects.
References
- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Zinc transport from the endoplasmic reticulum to the cytoplasm via Zip7 is necessary for barrier dysfunction mediated by inflammatory signaling in RPE cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immunostep.com [immunostep.com]
Application Notes and Protocols for In Vivo Formulation of (R)-NVS-ZP7-4 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-NVS-ZP7-4 is a potent and selective inhibitor of the zinc transporter SLC39A7 (ZIP7).[1][2] By inhibiting ZIP7, this compound elevates zinc levels within the endoplasmic reticulum (ER), leading to ER stress and the disruption of the Notch signaling pathway.[2][3] This mechanism induces apoptosis in cancer cells, making this compound a promising therapeutic agent for cancers dependent on Notch signaling, such as T-cell acute lymphoblastic leukemia (T-ALL) and hepatocellular carcinoma (HCC).[1][4] These application notes provide detailed protocols for the in vivo formulation and administration of this compound in mouse models, based on published preclinical data.
Mechanism of Action: ZIP7 Inhibition, ER Stress, and Notch Pathway Disruption
This compound's primary molecular target is the zinc transporter ZIP7, located in the membrane of the endoplasmic reticulum. Inhibition of ZIP7 disrupts zinc homeostasis, causing an accumulation of zinc within the ER. This influx of zinc induces ER stress and activates the unfolded protein response (UPR). Concurrently, the altered ER environment interferes with the proper trafficking and processing of the Notch receptor, a key regulator of cell fate, proliferation, and survival. The culmination of these events is the induction of apoptosis in cancer cells.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in a hepatocellular carcinoma (HCC) xenograft mouse model.
| Parameter | Value | Mouse Model | Cell Line | Formulation | Dosing Regimen | Endpoint | Reference |
| Tumor Weight | Significantly inhibited | BALB/c nude | Huh7 | 1 mg/kg in 0.1% DMSO in PBS | Intraperitoneal injection, 3 times/week for 2 weeks | Tumor weight at sacrifice | [4] |
Experimental Protocols
In Vivo Formulation for Intraperitoneal Administration
This protocol is based on a study in an HCC xenograft mouse model.[4]
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. Due to its solubility, a concentration of 10 mg/mL is achievable.
-
Ensure the powder is completely dissolved by gentle vortexing.
-
-
Working Solution Preparation:
-
For a final concentration of 1 mg/kg in a 2 mL/kg injection volume, the working solution concentration will be 0.5 mg/mL.
-
To prepare the working solution, dilute the DMSO stock solution with sterile PBS to achieve a final DMSO concentration of 0.1%.
-
Example Calculation for a 10 mL working solution:
-
Required this compound: 5 mg
-
Volume of 10 mg/mL stock solution: 0.5 mL
-
Volume of PBS: 9.5 mL
-
Final DMSO concentration will be higher in this example. To achieve 0.1% DMSO, a more diluted stock or serial dilutions might be necessary. A fresh preparation for each dosing day is recommended.
-
-
Vortex the working solution gently to ensure homogeneity.
-
-
Administration:
-
Administer the formulation to mice via intraperitoneal (IP) injection.
-
The recommended injection volume is 2 mL/kg body weight.
-
Hepatocellular Carcinoma (HCC) Xenograft Mouse Model Protocol[4]
Animal Model:
-
BALB/c nude mice (athymic)
Cell Line:
-
Huh7 (human hepatocellular carcinoma cell line)
Procedure:
-
Cell Culture:
-
Culture Huh7 cells in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO2).
-
-
Tumor Implantation:
-
Harvest Huh7 cells and resuspend in sterile PBS at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.
-
-
Treatment Initiation:
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups (n=5 per group).
-
-
Dosing:
-
Treatment Group: Administer this compound at 1 mg/kg via intraperitoneal injection three times a week.
-
Control Group: Administer the vehicle (0.1% DMSO in PBS) at the same volume and schedule.
-
-
Monitoring:
-
Monitor tumor growth by caliper measurements and body weight regularly.
-
-
Endpoint:
-
After two weeks of treatment, sacrifice the mice.
-
Excise the tumors and measure their weight.
-
Tumor tissues can be further processed for immunohistochemical analysis (e.g., for PCNA, cleaved caspase-3).[4]
-
Caption: Experimental workflow for HCC xenograft model.
Considerations for Other Mouse Models
Alternative Formulation for Oral Administration
Commercial suppliers suggest a formulation for oral administration as a homogeneous suspension in carboxymethyl cellulose (B213188) sodium (CMC-Na) at a concentration of ≥5 mg/mL. However, peer-reviewed studies detailing the in vivo use and efficacy of this oral formulation in mouse models have not been identified. Researchers opting for oral administration should perform pharmacokinetic and efficacy studies to validate this route for their specific model.
Safety and Toxicology
In the described HCC study, this compound was reported to be relatively less cytotoxic to primary mouse hepatocytes in vitro, suggesting a degree of selectivity for cancer cells.[4] However, comprehensive in vivo toxicology studies are not yet published. Standard monitoring of animal health, including body weight and general well-being, is essential during in vivo experiments.
Conclusion
This compound is a promising ZIP7 inhibitor with demonstrated in vivo anti-tumor activity in a mouse model of hepatocellular carcinoma. The provided protocols for intraperitoneal formulation and administration offer a starting point for further preclinical evaluation in various cancer models. Future studies are warranted to explore its efficacy in T-ALL mouse models, investigate oral formulations, and fully characterize its pharmacokinetic and safety profiles.
References
- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 4. NVS-ZP7-4 inhibits hepatocellular carcinoma tumorigenesis and promotes apoptosis via PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-NVS-ZP7-4 in Annexin V Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-NVS-ZP7-4 is a potent and specific inhibitor of the zinc transporter SLC39A7 (ZIP7), a key regulator of zinc homeostasis within the endoplasmic reticulum (ER).[1][2][3][4] Inhibition of ZIP7 by this compound disrupts normal zinc transport from the ER to the cytoplasm, leading to an accumulation of zinc within the ER. This perturbation of zinc homeostasis induces ER stress and activates the unfolded protein response (UPR), ultimately triggering apoptosis.[1][2][5][6] These characteristics make this compound a valuable tool for studying the role of ZIP7 and ER stress in apoptosis and a potential therapeutic agent in diseases characterized by aberrant cell survival, such as cancer.[1][5][6]
The Annexin V assay is a widely used method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[7][8][9] In a living cell, PS is exclusively located on the cytosolic side of the cell membrane. During the initial phases of apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's outer surface. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC, PE, or APC) to label apoptotic cells.[8][9] Co-staining with a non-viable dye, such as Propidium (B1200493) Iodide (PI) or 7-AAD, allows for the differentiation between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[7][8]
This document provides detailed protocols for utilizing this compound to induce apoptosis and subsequently quantify it using an Annexin V-based flow cytometry assay.
Mechanism of Action of this compound Induced Apoptosis
This compound exerts its pro-apoptotic effects primarily through the inhibition of the zinc transporter ZIP7, which is located in the membrane of the endoplasmic reticulum. The subsequent signaling cascade is outlined below.
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data
The following table summarizes the dose-dependent effect of this compound on apoptosis and cell death in the T-cell acute lymphoblastic leukemia (T-ALL) cell line, TALL-1. Cells were treated with varying concentrations of this compound for 72 hours, and the percentage of apoptotic and dead cells was determined by Annexin V and propidium iodide staining.
| This compound Concentration (µM) | % Apoptotic and Dead Cells (TALL-1) |
| 0 (DMSO control) | ~5% |
| 0.1 | ~20% |
| 0.3 | ~40% |
| 1.0 | ~60% |
| 3.0 | ~80% |
| 10.0 | ~95% |
Note: Data is approximated from graphical representations in published literature.[2][10] Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound (store as a stock solution in DMSO at -20°C)
-
Cell line of interest (e.g., TALL-1, HPB-ALL for T-ALL; HCCLM3, Huh7 for hepatocellular carcinoma)
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640, DMEM, FBS, antibiotics)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorophore conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Experimental Workflow
Caption: Workflow for Annexin V apoptosis assay with this compound.
Detailed Protocol
1. Cell Seeding and Treatment
-
For suspension cells (e.g., TALL-1): Seed cells at a density of 0.5 - 1 x 10⁶ cells/mL in a suitable culture flask or plate.
-
For adherent cells (e.g., HCCLM3): Seed cells in a 6-well plate or T-25 flask to achieve 70-80% confluency at the time of treatment.
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity. Include a DMSO-only vehicle control.
-
Add the desired concentrations of this compound to the cells.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary depending on the cell line and should be determined empirically. A 72-hour incubation has been shown to be effective for TALL-1 cells.[2][10]
2. Cell Harvesting and Washing
-
For suspension cells: Transfer the cell suspension to a centrifuge tube.
-
For adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at room temperature.
-
Discard the supernatant and wash the cell pellet twice with cold PBS. After each wash, pellet the cells by centrifugation as described above.
3. Annexin V and Propidium Iodide Staining
-
Resuspend the washed cell pellet in 1X Annexin V Binding Buffer. The volume will depend on the number of cells, but a typical starting point is 100 µL per 1 x 10⁵ to 1 x 10⁶ cells.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (the exact volumes may vary depending on the kit manufacturer's instructions) to the cell suspension.[8][11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5][11]
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[12]
4. Flow Cytometry Analysis
-
Analyze the stained cells by flow cytometry as soon as possible (ideally within 1 hour) to ensure data accuracy.[8]
-
Use appropriate single-color controls for setting compensation and gates. This includes an unstained cell sample, a sample stained only with Annexin V, and a sample stained only with Propidium Iodide.
-
Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Create a dot plot of PI (y-axis) versus Annexin V (x-axis) to differentiate the following cell populations:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (often considered non-apoptotic cell death)
-
Troubleshooting and Considerations
-
High background in control cells: Ensure gentle handling of cells during harvesting and washing to minimize mechanical damage to the cell membrane, which can lead to false positive Annexin V staining.[13]
-
Low signal in treated cells: The concentration of this compound or the incubation time may be insufficient to induce a detectable level of apoptosis. Perform a dose-response and/or time-course experiment to optimize these parameters.
-
Adherent cell considerations: When working with adherent cells, it is crucial to collect the floating cells from the supernatant as these are often apoptotic cells that have detached.[13]
-
Platelet contamination: If working with blood-derived samples, ensure platelets are removed as they can bind Annexin V and interfere with the results.[8]
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to induce and quantify apoptosis, facilitating further investigation into the roles of ZIP7 and ER stress in cell death pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 4. selleckchem.com [selleckchem.com]
- 5. NVS-ZP7-4 inhibits hepatocellular carcinoma tumorigenesis and promotes apoptosis via PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Measuring ER Stress Markers Following (R)-NVS-ZP7-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-NVS-ZP7-4 is a potent and specific inhibitor of the zinc transporter SLC39A7 (ZIP7), a key protein regulating zinc homeostasis within the endoplasmic reticulum (ER).[1][2][3] Inhibition of ZIP7 by this compound disrupts the normal flux of zinc from the ER to the cytoplasm, leading to an accumulation of zinc within the ER lumen. This disruption of zinc homeostasis is a potent trigger of ER stress, activating the Unfolded Protein Response (UPR).[1][2][4] The UPR is a complex signaling network orchestrated by three primary sensor proteins located on the ER membrane: Inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). Activation of these pathways aims to restore ER homeostasis but can lead to apoptosis if the stress is severe or prolonged.
These application notes provide a comprehensive guide for measuring the activation of the three canonical ER stress pathways following treatment with this compound. The protocols detailed below are essential for researchers investigating the mechanism of action of this compound, its impact on cellular stress pathways, and its potential as a therapeutic agent.
Data Presentation: Quantitative Analysis of ER Stress Markers
The following tables summarize the expected quantitative and qualitative changes in key ER stress markers in cells treated with this compound. It is important to note that the magnitude of the response can vary depending on the cell type, concentration of this compound, and the duration of treatment.
Table 1: IRE1α Pathway Activation Markers
| Marker | Method | Expected Change | Reported Quantitative Change |
| p-IRE1α | Western Blot | Increase | Qualitative increase reported. |
| sXBP1 mRNA | RT-qPCR / Conventional RT-PCR | Increase | 5-10 fold increase reported. |
| XBP1s Protein | Western Blot | Increase | Qualitative increase reported.[1][5] |
Table 2: PERK Pathway Activation Markers
| Marker | Method | Expected Change | Reported Quantitative Change |
| p-PERK | Western Blot | Increase | Qualitative increase reported (observed as reduced gel mobility).[1][5] |
| p-eIF2α | Western Blot | Increase | Qualitative increase reported. |
| ATF4 Protein | Western Blot | Increase | Qualitative increase reported. |
| CHOP mRNA | RT-qPCR | Increase | Qualitative increase reported.[6] |
| CHOP Protein | Western Blot | Increase | Qualitative increase reported.[1][5] |
Table 3: ATF6 Pathway Activation Markers
| Marker | Method | Expected Change | Reported Quantitative Change |
| Cleaved ATF6 (50 kDa) | Western Blot | Increase | Activation of the ATF6 pathway has been reported. |
| BiP/GRP78 mRNA | RT-qPCR | Increase | Qualitative increase reported. |
| BiP/GRP78 Protein | Western Blot | Increase | Qualitative increase reported.[1][5] |
Note: While qualitative increases in many markers have been consistently reported, specific fold-change data from dose-response or time-course experiments with this compound are not extensively available in the public domain. Researchers are encouraged to perform their own quantitative analyses to determine the precise effects in their experimental system.
Mandatory Visualizations
Caption: this compound inhibits ZIP7, leading to ER stress and UPR activation.
Caption: Workflow for measuring ER stress markers after this compound treatment.
Experimental Protocols
Protocol 1: Western Blot Analysis of ER Stress Markers
This protocol details the detection of total and phosphorylated PERK and IRE1α, cleaved ATF6, CHOP, BiP, and XBP1s protein levels by Western blot.
1. Materials and Reagents:
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (appropriate percentage for target proteins)
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific for p-PERK, PERK, p-IRE1α, IRE1α, ATF6, CHOP, BiP, XBP1s, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
2. Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 6, 12, 24, 48 hours). A positive control such as tunicamycin (B1663573) (e.g., 2.5 µg/mL) or thapsigargin (B1683126) (e.g., 1 µM) should be included.
3. Protein Extraction: a. After treatment, wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells. c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate.
4. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using the BCA assay. b. Normalize the protein concentrations for all samples. c. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95-100°C for 5-10 minutes.
5. SDS-PAGE and Western Blotting: a. Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. e. Wash the membrane three times for 10 minutes each with TBST. f. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times for 10 minutes each with TBST. h. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
6. Data Analysis: a. Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). b. Normalize the signal of the target protein to the loading control. c. For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.
Protocol 2: RT-qPCR for XBP1 Splicing and ER Stress Gene Expression
This protocol outlines the measurement of spliced XBP1 (sXBP1) and the mRNA levels of CHOP and BiP.
1. Materials and Reagents:
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
PBS
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for sXBP1, total XBP1, CHOP, BiP, and a housekeeping gene (e.g., GAPDH, ACTB)
2. Cell Culture and Treatment: a. Follow the same procedure as in Protocol 1, step 2.
3. RNA Extraction and cDNA Synthesis: a. After treatment, wash cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit. b. Isolate total RNA according to the manufacturer's protocol. c. Treat the RNA with DNase I to remove any contaminating genomic DNA. d. Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
4. Real-Time Quantitative PCR (RT-qPCR): a. Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and diluted cDNA. b. Run the qPCR reaction in a real-time PCR thermal cycler using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Include a melt curve analysis at the end of the run for SYBR Green-based assays to ensure product specificity.
5. Primer Sequences (Human):
-
sXBP1 Forward: 5'-CTGAGTCCGAATCAGGTGCAG-3'
-
sXBP1 Reverse: 5'-ATCCATGGGGAGATGTTCTGG-3'
-
CHOP Forward: 5'-GGAAACAGAGTGGTCATTCCC-3'
-
CHOP Reverse: 5'-CTGCTTGAGCCGTTCATTCTC-3'
-
BiP Forward: 5'-TGCAGCAGGACATCAAGTTC-3'
-
BiP Reverse: 5'-GCTGGTAATCCAGCAGAAAGG-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
6. Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. c. The ratio of sXBP1 to total XBP1 can be calculated to determine the extent of XBP1 splicing.
By following these detailed protocols and utilizing the provided data tables and visualizations, researchers can effectively measure and interpret the effects of this compound on the ER stress response in their specific experimental models.
References
- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zinc transport from the endoplasmic reticulum to the cytoplasm via Zip7 is necessary for barrier dysfunction mediated by inflammatory signaling in RPE cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating (R)-NVS-ZP7-4 Resistant Cell Lines using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-NVS-ZP7-4 is a potent and selective inhibitor of the zinc transporter ZIP7 (SLC39A7), a critical regulator of zinc homeostasis within the endoplasmic reticulum (ER).[1][2] Inhibition of ZIP7 by this compound disrupts Notch signaling, induces ER stress, and promotes apoptosis in cancer cells, particularly in T-cell acute lymphoblastic leukemia (T-ALL).[1][3] The emergence of drug resistance is a significant challenge in cancer therapy. Studies have identified that a specific point mutation, V430E, in the SLC39A7 gene confers resistance to this compound.[1][4][5]
This document provides detailed application notes and protocols for the generation and validation of this compound resistant cell lines by introducing the V430E mutation into the endogenous SLC39A7 locus using CRISPR/Cas9 technology. These resistant cell lines are invaluable tools for studying resistance mechanisms, validating the on-target activity of ZIP7 inhibitors, and screening for next-generation compounds that can overcome resistance.
Signaling Pathway Overview
This compound inhibits the transport of zinc from the ER to the cytoplasm by targeting ZIP7. This disruption in zinc homeostasis leads to ER stress and the unfolded protein response (UPR), ultimately resulting in apoptosis. The V430E mutation in ZIP7 is believed to alter the drug-binding site, thereby reducing the inhibitory effect of this compound and allowing the cell to maintain zinc homeostasis and survive in the presence of the compound.
Data Presentation
The following table summarizes the expected outcomes of generating and characterizing this compound resistant cell lines.
| Parameter | Wild-Type Cells | V430E Mutant Cells | Expected Fold Change |
| This compound IC50 (nM) | 10 - 100 | >1000 | >10 - 100 fold increase |
| Apoptosis upon this compound treatment | Significant increase | Minimal increase | Significant decrease |
| ER Stress Markers (e.g., CHOP, BiP) | Upregulated | Basal levels | Significant decrease |
| Cytosolic Zinc Levels | Decreased with treatment | Maintained with treatment | Maintained |
Experimental Protocols
This section provides a detailed methodology for creating this compound resistant cell lines using CRISPR/Cas9-mediated knock-in of the V430E mutation in the SLC39A7 gene.
Experimental Workflow
Protocol 1: sgRNA and HDR Template Design
1.1. Target Gene Information:
-
Gene: SLC39A7 (Solute Carrier Family 39 Member 7)
-
Alias: ZIP7
-
Mutation: Valine to Glutamic Acid at codon 430 (V430E)
1.2. sgRNA Design:
-
Obtain the genomic sequence of the human SLC39A7 gene from a database such as NCBI Gene.[6][7]
-
Identify the sequence corresponding to codon 430 (Valine). The codon for Valine is GTG, GTC, GTA, or GTT.
-
Use a CRISPR design tool (e.g., CHOPCHOP, Synthego's CRISPR Design Tool) to design sgRNAs that will direct the Cas9 nuclease to create a double-strand break (DSB) as close as possible to the target codon (ideally within 10 bp).
-
Select sgRNAs with high on-target scores and low off-target scores. The protospacer adjacent motif (PAM) for Streptococcus pyogenes Cas9 is NGG.
1.3. HDR Template Design:
-
The HDR template will be a single-stranded oligodeoxynucleotide (ssODN).
-
The ssODN should contain the desired V430E mutation. The codon for Glutamic Acid is GAA or GAG. For example, to change a GTG (Val) codon to GAG (Glu), the sequence will be altered accordingly.
-
Flank the mutation with homology arms of 40-80 base pairs on each side, identical to the genomic sequence surrounding the DSB site.
-
Crucially, introduce a silent mutation within the PAM sequence or the sgRNA recognition site in the HDR template. This will prevent the Cas9 nuclease from re-cutting the DNA after the desired edit has been incorporated. This silent mutation should not alter the amino acid sequence.
Protocol 2: Generation of V430E Knock-in Cell Lines
This protocol is optimized for a T-ALL cell line, such as TALL-1.
2.1. Materials:
-
T-ALL cell line (e.g., TALL-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
S. pyogenes Cas9 nuclease
-
Synthetic sgRNA (from Protocol 1)
-
ssODN HDR template (from Protocol 1)
-
Electroporation system (e.g., Neon™ Transfection System) and corresponding buffers
-
This compound
-
96-well plates for single-cell cloning
2.2. Ribonucleoprotein (RNP) Complex Formation:
-
In a sterile microcentrifuge tube, combine Cas9 nuclease and the synthetic sgRNA at a 1:1.2 molar ratio.
-
Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.
2.3. Transfection of T-ALL Cells:
-
Culture T-ALL cells to a density of approximately 1 x 10^6 cells/mL.
-
Harvest the cells by centrifugation and wash once with sterile PBS.
-
Resuspend the cell pellet in the appropriate electroporation buffer at a concentration of 2 x 10^7 cells/mL.
-
Add the pre-formed RNP complexes and the ssODN HDR template to the cell suspension. A typical starting concentration for the ssODN is 100 pmol.
-
Electroporate the cells using a pre-optimized program for T-ALL cells (e.g., for the Neon™ system, a common starting point for T-cells is 1600 V, 10 ms, 3 pulses).[8]
-
Immediately transfer the electroporated cells to a culture plate containing pre-warmed complete medium.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
2.4. Selection of Resistant Cells:
-
Allow the cells to recover for 48-72 hours post-transfection.
-
Begin selection by adding this compound to the culture medium at a concentration that is lethal to the wild-type cells (e.g., 5-10 times the IC50).
-
Maintain the cells under drug selection, changing the medium every 2-3 days, until a resistant population emerges.
2.5. Single-Cell Cloning:
-
Once a resistant population is established, perform single-cell cloning by limiting dilution in 96-well plates to isolate individual clones.
-
Expand the single-cell-derived clones for further validation.
Protocol 3: Validation of V430E Knock-in Clones
3.1. Genomic DNA Extraction and PCR:
-
Extract genomic DNA from the expanded clones.
-
Design PCR primers that flank the V430E mutation site in the SLC39A7 gene. The expected amplicon size should be between 400-800 bp.
-
Perform PCR using the extracted genomic DNA as a template.
3.2. Sanger Sequencing:
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing using one of the PCR primers.
-
Analyze the sequencing chromatograms to confirm the presence of the V430E mutation (e.g., GTG to GAG) and the silent mutation in the PAM site.
3.3. Functional Validation:
-
Cell Viability Assay:
-
Plate the validated V430E knock-in clones and wild-type cells in 96-well plates.
-
Treat the cells with a range of concentrations of this compound for 72 hours.
-
Determine cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 values for both the wild-type and resistant cell lines. A significant increase in the IC50 value for the V430E clones confirms resistance.
-
-
Apoptosis Assay:
-
Treat wild-type and V430E cells with a fixed concentration of this compound (e.g., 2x the IC50 of wild-type cells) for 48-72 hours.
-
Stain the cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify apoptotic cells. A reduction in apoptosis in the V430E cells compared to wild-type cells indicates resistance.[1]
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low transfection efficiency | Suboptimal electroporation parameters; poor cell health | Optimize electroporation settings for the specific cell line; ensure cells are in the logarithmic growth phase. |
| Low knock-in efficiency | Inefficient HDR; incorrect HDR template design | Ensure the DSB is close to the mutation site; use an optimized concentration of ssODN; include a silent PAM mutation. |
| No resistant clones obtained | Selection concentration too high; inefficient knock-in | Start with a lower selection concentration and gradually increase it; validate sgRNA cutting efficiency. |
| Heterozygous clones only | Editing of only one allele | Screen a larger number of clones; consider a second round of transfection and selection. |
| Off-target effects | Poorly designed sgRNA | Use sgRNA design tools to select guides with high specificity; perform whole-genome sequencing to check for off-target mutations in validated clones. |
Conclusion
The generation of this compound resistant cell lines using CRISPR/Cas9-mediated knock-in of the V430E mutation in SLC39A7 is a powerful approach to study drug resistance mechanisms. The protocols outlined in this document provide a comprehensive guide for researchers to successfully create and validate these valuable cellular models. These models will be instrumental in the development of novel ZIP7 inhibitors that can overcome resistance and improve therapeutic outcomes.
References
- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc transporter SLC39A7 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 5. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]
- 6. SLC39A7 solute carrier family 39 member 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. SLC39A7 solute carrier family 39 member 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Protocol for assessment of the efficiency of CRISPR/Cas RNP delivery to different types of target cells - PMC [pmc.ncbi.nlm.nih.gov]
(R)-NVS-ZP7-4 treatment duration for apoptosis induction
An in-depth guide to utilizing (R)-NVS-ZP7-4 for the induction of apoptosis is detailed below, designed for researchers, scientists, and professionals in drug development. This document outlines the mechanism of action, experimental protocols, and data presentation related to the effects of this compound.
Application Notes
This compound is a potent and selective inhibitor of the zinc transporter SLC39A7 (ZIP7), a protein located in the membrane of the endoplasmic reticulum (ER).[1][2][3][4] By inhibiting ZIP7, the compound disrupts zinc homeostasis within the ER, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[2][5] This cellular stress cascade ultimately interferes with the trafficking of critical signaling proteins like Notch and induces apoptosis, particularly in cell lines dependent on this pathway, such as certain T-cell acute lymphoblastic leukemia (T-ALL) cells.[1][2][3][5]
The primary application of this compound in a research setting is to study the roles of ZIP7 and ER zinc homeostasis in cellular processes, including protein trafficking and cell death. Its ability to induce apoptosis makes it a valuable tool for investigating ER stress-mediated cell death pathways.
Mechanism of Action Pathway
The signaling pathway from ZIP7 inhibition to apoptosis is illustrated below.
Caption: Mechanism of this compound induced apoptosis.
Quantitative Data Summary
The induction of apoptosis by this compound is dose-dependent. The following table summarizes the effects of a 72-hour treatment on the TALL-1 cell line, as measured by Annexin V and Propidium Iodide (PI) staining.[1][2][6]
| Cell Line | Treatment Duration | This compound Conc. | Outcome |
| TALL-1 | 72 hours | Dose-response | Increased percentage of apoptotic and dead cells[1][2][6] |
| HPB-ALL | 48 hours | 10 µM | Reduced cell surface expression of Notch1[2] |
| TALL-1 | 20 hours | 1 µM | Reduced levels of Notch3 intracellular domain[2][6] |
Experimental Protocols
Protocol 1: Induction and Quantification of Apoptosis
This protocol details the treatment of a T-ALL cell line (e.g., TALL-1) with this compound and subsequent analysis of apoptosis using Annexin V/PI flow cytometry.
Experimental Workflow
Caption: Workflow for apoptosis analysis post-treatment.
Materials:
-
T-ALL cell line (e.g., TALL-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture: Seed TALL-1 cells in appropriate culture flasks or plates at a density that will not exceed confluency after 72 hours. Allow cells to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for the dose-response experiment. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Replace the existing medium with the medium containing different concentrations of this compound or the DMSO vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.[1][2][9]
-
Cell Harvesting: After incubation, collect both floating cells (from the supernatant) and adherent cells (by trypsinization). Combine them and centrifuge to obtain a cell pellet.
-
Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 1X Binding Buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Be sure to include unstained, single-stained (Annexin V only and PI only), and vehicle-treated controls for proper compensation and gating.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic) to determine the effect of the treatment duration and concentration.
Protocol 2: Western Blot for Apoptosis and Pathway Markers
This protocol is for detecting changes in protein expression related to the Notch pathway and apoptosis after a shorter treatment duration.
Materials:
-
Treated cell lysates (from cells treated for 20-48 hours)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Notch3-ICD, anti-cleaved-PARP, anti-cleaved-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treatment and Lysis: Treat cells with this compound (e.g., 1 µM) or DMSO for 20 hours for Notch3-ICD analysis or 48 hours for other markers.[2][6] Lyse the cells using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate. Visualize the protein bands using an imaging system. Housekeeping proteins like β-actin should be used to confirm equal loading.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]
- 5. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 6. researchgate.net [researchgate.net]
- 7. NVS-ZP7-4 - Applications - CAT N°: 33773 [bertin-bioreagent.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Flow Cytometry Analysis of Cells Treated with (R)-NVS-ZP7-4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-NVS-ZP7-4 is a potent and selective inhibitor of the zinc transporter SLC39A7 (ZIP7), a key regulator of zinc homeostasis within the endoplasmic reticulum (ER).[1][2] Inhibition of ZIP7 by this compound disrupts ER zinc levels, leading to ER stress and the unfolded protein response (UPR).[1][3] This cellular cascade interferes with the proper trafficking and signaling of critical pathways, most notably the Notch signaling pathway, and has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][4][5] Consequently, this compound has emerged as a valuable chemical probe to investigate the roles of ZIP7 and ER zinc homeostasis in cellular processes and as a potential therapeutic agent in oncology.[1][4]
Flow cytometry is an indispensable tool for elucidating the cellular effects of this compound. This powerful technique allows for the high-throughput, quantitative analysis of individual cells in a heterogeneous population. Key applications include the detailed examination of apoptosis and the precise determination of cell cycle distribution following compound treatment.
These application notes provide detailed protocols for the flow cytometric analysis of apoptosis and cell cycle in cells treated with this compound, along with data presentation and visualization of the underlying biological pathways and experimental workflows.
Mechanism of Action of this compound
This compound directly targets and inhibits the zinc transporter ZIP7 located in the membrane of the endoplasmic reticulum.[1] This inhibition disrupts the normal flux of zinc from the ER to the cytoplasm, leading to an accumulation of zinc within the ER.[1][4] The altered zinc homeostasis triggers ER stress and activates the unfolded protein response (UPR).[1] This cascade of events interferes with protein folding and trafficking, impacting signaling pathways that are dependent on ER function, such as the Notch pathway.[1] In cancer cells, particularly those with activating Notch1 mutations like T-cell acute lymphoblastic leukemia (T-ALL), this disruption of Notch signaling, coupled with sustained ER stress, culminates in the induction of apoptosis.[1] Additionally, in other cancer types such as hepatocellular carcinoma (HCC), this compound has been shown to inhibit the PI3K/AKT signaling pathway, leading to cell cycle arrest and apoptosis.[4]
Figure 1: Signaling pathway of this compound action.
Data Presentation
Apoptosis Analysis in T-ALL Cells
Treatment of T-cell acute lymphoblastic leukemia (T-ALL) cell lines, such as TALL-1, with this compound induces a significant, dose-dependent increase in apoptosis.[1] This can be quantitatively assessed by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining. The following table summarizes the expected outcomes based on published graphical data.
| This compound Concentration (µM) | Cell Line | Treatment Duration (hours) | % Apoptotic and Dead Cells (Annexin V+/PI+ and Annexin V+/PI-) |
| 0 (DMSO control) | TALL-1 | 72 | Baseline |
| 0.1 | TALL-1 | 72 | Increased |
| 0.3 | TALL-1 | 72 | Moderately Increased |
| 1.0 | TALL-1 | 72 | Significantly Increased |
| 3.0 | TALL-1 | 72 | Highly Increased |
Note: The table presents a qualitative summary based on graphical representations in the cited literature.[1] Precise percentages should be determined experimentally.
Cell Cycle Analysis in Hepatocellular Carcinoma (HCC) Cells
In hepatocellular carcinoma cell lines, such as HCCLM3 and Huh7, this compound treatment has been shown to induce G0/G1 cell cycle arrest in a dose-dependent manner.[4] The following tables provide a summary of the quantitative data from flow cytometry analysis of PI-stained cells.
Table 1: Effect of this compound on Cell Cycle Distribution of HCCLM3 Cells [4]
| This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.3 ± 2.1 | 30.1 ± 1.5 | 14.6 ± 1.2 |
| 0.5 | 68.2 ± 2.5 | 20.5 ± 1.3 | 11.3 ± 0.9 |
| 1.0 | 75.6 ± 2.8 | 15.2 ± 1.1 | 9.2 ± 0.8 |
Table 2: Effect of this compound on Cell Cycle Distribution of Huh7 Cells [4]
| This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 60.1 ± 2.3 | 25.4 ± 1.4 | 14.5 ± 1.1 |
| 0.5 | 72.5 ± 2.6 | 18.1 ± 1.2 | 9.4 ± 0.7 |
| 1.0 | 80.3 ± 3.1 | 12.3 ± 1.0 | 7.4 ± 0.6 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps for quantifying apoptosis in cells treated with this compound by flow cytometry.
Materials:
-
This compound
-
DMSO (vehicle control)
-
Cell line of interest (e.g., TALL-1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere (for adherent cells) or stabilize in suspension for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treat the cells with the desired concentrations of this compound and the vehicle control for the specified duration (e.g., 72 hours).[1]
-
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells from each well into separate centrifuge tubes.
-
Adherent cells: Aspirate the culture medium, wash once with PBS, and detach the cells using a gentle enzyme-free dissociation solution or trypsin. Collect the cells and quench the dissociation agent with complete medium.
-
Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data to distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cell populations.
-
Figure 2: Experimental workflow for apoptosis analysis.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines the procedure for analyzing cell cycle distribution in cells treated with this compound.
Materials:
-
This compound
-
DMSO (vehicle control)
-
Cell line of interest (e.g., HCCLM3, Huh7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1, step 1. A typical treatment duration for cell cycle analysis is 24 hours.[4]
-
-
Cell Harvesting and Fixation:
-
Harvest and wash the cells as described in Protocol 1, step 2.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a singlet gate to exclude cell doublets and aggregates.
-
Collect a sufficient number of events (e.g., 20,000-30,000) for each sample.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Figure 3: Experimental workflow for cell cycle analysis.
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment to obtain reproducible results.
-
Compound Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is consistent across all samples and does not exceed a non-toxic level (usually <0.1%).
-
Flow Cytometer Setup: Proper setup of the flow cytometer, including compensation for spectral overlap between fluorochromes, is critical for accurate data acquisition.
-
Gating Strategy: A consistent and logical gating strategy should be applied to all samples to ensure unbiased analysis. Start by gating on single cells based on forward and side scatter properties.
-
Controls: Always include untreated and vehicle-treated controls to establish baseline levels of apoptosis and cell cycle distribution. For apoptosis assays, consider using a positive control (e.g., cells treated with a known apoptosis-inducing agent) to validate the staining procedure.
By following these detailed protocols and considering the underlying mechanism of action, researchers can effectively utilize flow cytometry to investigate the cellular consequences of this compound treatment, thereby advancing our understanding of ZIP7 biology and its potential as a therapeutic target.
References
- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
Troubleshooting & Optimization
(R)-NVS-ZP7-4 solubility issues and solutions
Welcome to the technical support center for (R)-NVS-ZP7-4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a particular focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the zinc transporter SLC39A7, also known as ZIP7.[1][2] ZIP7 is responsible for transporting zinc from the endoplasmic reticulum (ER) into the cytoplasm.[3] By inhibiting ZIP7, this compound increases zinc levels in the ER, leading to ER stress and the induction of the unfolded protein response (UPR).[4][5] This compound was identified through a phenotypic screen for inhibitors of the Notch signaling pathway and has been shown to interfere with the trafficking of the Notch receptor to the cell surface.[4][6] It has been demonstrated to induce apoptosis in certain cancer cell lines, such as T-cell acute lymphoblastic leukemia (T-ALL).[2][4]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[2][7] It is reported to be insoluble in water.[8]
Q3: What is the recommended storage condition for this compound?
For long-term storage, this compound as a solid should be stored at -20°C, protected from light, and is stable for at least four years under these conditions.[2] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8]
Troubleshooting Guide: Solubility Issues
Difficulties with the solubility of this compound can often be traced to solvent quality or handling procedures. This guide provides solutions to common problems.
Issue 1: Precipitate forms after dissolving this compound in DMSO.
-
Possible Cause: The DMSO used may have absorbed moisture from the atmosphere. DMSO is highly hygroscopic, and the presence of water can significantly decrease the solubility of this compound.[1][8]
-
Solution:
-
Always use fresh, anhydrous, high-purity DMSO from a newly opened bottle.
-
If a new bottle is not available, use DMSO from a bottle that has been properly stored with desiccant.
-
Warm the solution gently (e.g., in a 37°C water bath) and sonicate to aid dissolution.
-
Issue 2: The compound does not fully dissolve at the desired concentration.
-
Possible Cause: The desired concentration may exceed the solubility limit in the chosen solvent.
-
Solution:
-
Consult the solubility data table below to ensure you are working within the known solubility limits.
-
Prepare a more dilute stock solution and adjust the final concentration in your experimental medium accordingly. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.[9]
-
Issue 3: The compound precipitates out of the aqueous experimental medium.
-
Possible Cause: this compound has poor aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution.
-
Solution:
-
Minimize the volume of the DMSO stock solution added to the aqueous medium. A final DMSO concentration of less than 0.5% is generally recommended.
-
Add the DMSO stock to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.
-
For in vivo studies, consider using a formulation with excipients that improve solubility and stability, such as a suspension with carboxymethylcellulose sodium (CMC-Na).[8]
-
Quantitative Solubility Data
| Solvent | Reported Solubility | Molar Concentration (mM) | Source(s) |
| DMSO | ≥ 125 mg/mL | ≥ 249.19 | [1] |
| DMSO | 100 mg/mL | 199.35 | [8] |
| Ethanol | 50 mg/mL | 99.68 | [8] |
| Ethanol | Soluble | Not specified | [2][7] |
| Water | Insoluble | Not applicable | [8] |
Note: The molecular weight of this compound is 501.6 g/mol .[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.016 mg.
-
Add the appropriate volume of fresh, anhydrous DMSO to the solid compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (37°C) and brief sonication may be used to facilitate dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of an In Vivo Formulation (Homogeneous Suspension)
This protocol is adapted from a general method for oral administration of hydrophobic compounds.[8]
-
Materials:
-
This compound (solid)
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection
-
Homogenizer or sonicator
-
-
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. For example, add 50 mg of CMC-Na to 10 mL of sterile water and stir until fully dissolved. Autoclave the solution to ensure sterility.
-
Weigh the required amount of this compound.
-
Add the CMC-Na solution to the solid compound to achieve the desired final concentration (e.g., 5 mg/mL).[8]
-
Homogenize or sonicate the mixture until a uniform suspension is formed.
-
It is recommended to prepare this formulation fresh on the day of use.[10]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. The Zinc Transporter SLC39A7 (ZIP7) Is Essential for Regulation of Cytosolic Zinc Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
improving (R)-NVS-ZP7-4 stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (R)-NVS-ZP7-4, a selective inhibitor of the zinc transporter ZIP7 (SLC39A7). The following information addresses common challenges related to the stability of this compound in cell culture media and offers troubleshooting strategies to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in DMSO and ethanol.[1][2][3] It is practically insoluble in water.[3] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO.
Q2: How should I store the this compound stock solution?
A2: Store the solid compound at -20°C for long-term stability (≥4 years).[2] Once dissolved in a solvent like DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[3] For short-term storage, -20°C is acceptable for up to one month.[3]
Q3: My this compound precipitated after I diluted the DMSO stock in my aqueous culture medium. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are some steps to mitigate this:
-
Lower the final concentration: The concentration of this compound in your experiment may be too high.
-
Optimize the final DMSO concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% is often tolerated by most cell lines and can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Pre-warm the culture medium: Adding the compound to pre-warmed media can sometimes improve solubility.
-
Increase mixing: Ensure thorough but gentle mixing immediately after adding the compound to the medium.
Q4: Does serum in the culture medium affect the stability of this compound?
A4: Serum proteins can sometimes stabilize small molecules in culture media. However, they can also interfere with the compound's activity through non-specific binding. It is advisable to test the stability of this compound in both serum-containing and serum-free media to understand its behavior in your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates out of solution during the experiment. | - The final concentration of this compound is too high. - The final DMSO concentration is too low. - The compound is less soluble at the incubation temperature. | - Perform a dose-response experiment to determine the optimal, non-precipitating concentration. - Ensure the final DMSO concentration is sufficient to maintain solubility, while being tolerated by the cells (typically ≤ 0.5%). - Prepare fresh dilutions of the compound in pre-warmed media for each experiment. |
| Loss of compound activity over time in culture. | - The compound is degrading in the culture medium. - The compound is being metabolized by the cells. | - Perform a stability study to determine the half-life of this compound in your specific culture medium. - Consider replenishing the medium with freshly diluted compound at regular intervals for long-term experiments. |
| High variability between experimental replicates. | - Inconsistent compound concentration due to precipitation or adsorption to plasticware. - Inconsistent cell seeding density. - Pipetting errors. | - Visually inspect for precipitation before adding the compound to cells. - Use low-protein-binding plates and pipette tips. - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques. |
Data Presentation
Table 1: Illustrative Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | DMEM (serum-free) (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 2.5 |
| 2 | 98.5 ± 3.0 | 95.2 ± 2.5 | 97.9 ± 3.3 |
| 8 | 92.1 ± 4.1 | 85.7 ± 3.8 | 91.5 ± 4.5 |
| 24 | 75.3 ± 5.5 | 65.1 ± 4.9 | 73.8 ± 6.1 |
| 48 | 58.9 ± 6.2 | 48.3 ± 5.7 | 56.2 ± 6.8 |
| Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only. Actual stability may vary based on specific experimental conditions. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Culture Media by HPLC-MS
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the desired cell culture media (e.g., DMEM with and without 10% FBS).
-
Spike the stock solution into the media to a final concentration of 10 µM.
-
-
Incubation:
-
Aliquot 1 mL of the compound-containing media into triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect 100 µL aliquots from each well at specified time points (e.g., 0, 2, 8, 24, 48 hours).
-
-
Sample Preparation:
-
To each 100 µL aliquot, add 200 µL of acetonitrile (B52724) containing an appropriate internal standard to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Use a C18 reverse-phase column.
-
Employ a suitable gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Detect the compound and internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard.
-
Determine the percentage of the compound remaining at each time point by normalizing the peak area ratio to that at time 0.
-
Protocol 2: Cell Viability Assay using CCK-8
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[4]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24, 48, 72 hours).[4]
-
-
CCK-8 Addition:
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.[4]
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment:
-
Treat cells with this compound or DMSO in 6-well plates for the desired time.[4]
-
-
Cell Harvesting:
-
Collect both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.[4]
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting decision tree.
References
minimizing (R)-NVS-ZP7-4 off-target effects in experiments
Welcome to the technical support center for (R)-NVS-ZP7-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer strategies for minimizing potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: The primary target of this compound is the zinc transporter SLC39A7, also known as ZIP7.[1][2][3] this compound is a potent inhibitor of ZIP7.[4] ZIP7 is located in the endoplasmic reticulum (ER) membrane and is responsible for transporting zinc from the ER into the cytoplasm.[1] By inhibiting ZIP7, this compound disrupts zinc homeostasis, leading to an accumulation of zinc in the ER and a decrease in cytoplasmic zinc levels.[1][2] This disruption of zinc balance induces ER stress and the unfolded protein response (UPR), which can subsequently trigger apoptosis (programmed cell death).[1][5] The compound was initially identified in a phenotypic screen for inhibitors of the Notch signaling pathway, as the proper trafficking and maturation of Notch receptors are sensitive to ER homeostasis.[1][3][5]
Q2: What are off-target effects and why should I be concerned when using this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. These unintended interactions are a concern because they can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the inhibition of the primary target. Off-target effects can also cause cellular toxicity unrelated to the on-target activity. Minimizing these effects is crucial for obtaining reliable and reproducible data.
Q3: Are there any known off-target effects for this compound?
A3: As of the latest available data, a comprehensive public selectivity screen (e.g., a kinome scan) for this compound has not been published. However, some studies have observed downstream effects on other signaling pathways. For instance, treatment with this compound has been shown to inhibit the PI3K/AKT signaling pathway in hepatocellular carcinoma cells.[6] It is suggested that this may be an indirect effect resulting from the disruption of zinc homeostasis, which can affect the activity of phosphatases that regulate the PI3K/AKT pathway, rather than a direct binding of this compound to components of this pathway.[6] Researchers should still empirically determine the selectivity of this compound in their specific experimental system.
Q4: How can I determine if the effects I'm seeing are due to off-target interactions?
A4: A multi-faceted approach is recommended:
-
Use a Rescue Experiment: The most definitive way to confirm on-target activity is through a rescue experiment. Overexpression of a drug-resistant mutant of the target protein should reverse the effects of the compound. For this compound, a V430E mutation in ZIP7 has been shown to confer resistance.[1][3]
-
Use a Structurally Unrelated Inhibitor: If available, use another inhibitor of ZIP7 with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of ZIP7. The resulting phenotype should mimic the effects of this compound treatment.[1]
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that produces the desired on-target effect. Off-target effects are often more prominent at higher concentrations.
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to verify direct binding of this compound to ZIP7 in a cellular context.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cell toxicity at expected active concentrations. | Off-target effects; Cell line hypersensitivity. | Perform a dose-response curve to determine the IC50 for your specific cell line and use the lowest effective concentration. Compare the phenotype with that of ZIP7 knockdown to distinguish on-target from off-target toxicity. |
| Inconsistent results with other published data. | Different experimental conditions (cell line, passage number, media); Compound stability. | Standardize your experimental protocol. Ensure the compound is properly stored and handled. Use fresh dilutions for each experiment. Confirm the identity and purity of your this compound stock. |
| Observed phenotype does not match ZIP7 knockdown. | The phenotype may be due to an off-target effect of this compound. | Perform a rescue experiment with a resistant ZIP7 mutant (V430E). Conduct a proteome-wide thermal shift assay (CETSA-MS) or a broad kinase panel screen to identify potential off-targets. |
| Difficulty confirming target engagement. | Technical issues with the assay; Insufficient compound concentration. | Use a Cellular Thermal Shift Assay (CETSA) to confirm direct binding to ZIP7 in cells. Ensure you are using a sufficient concentration of this compound to achieve target engagement. |
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| IC50 | ~0.13 µM | HES-Luciferase Notch reporter gene assay (U2OS cells) | --INVALID-LINK-- |
| Recommended in vitro concentration range | 0.1 - 1 µM | For cell-based assays in hepatocellular carcinoma cells. | --INVALID-LINK-- |
| Concentration for increasing ER zinc levels | 20 µM | In U2OS cells. | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, aspirate the media, wash with PBS, and detach the cells using a gentle cell scraper or trypsin-EDTA. Collect the cells by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are live.
-
Protocol 2: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology: This is typically performed as a service by specialized companies. The general workflow is as follows:
-
Compound Submission: Provide a stock solution of this compound at a specified concentration (e.g., 10 mM in DMSO).
-
Assay Performance: The service provider will screen the compound against a large panel of purified kinases (e.g., >400 kinases) at one or two fixed concentrations (e.g., 1 µM and 10 µM). The activity of each kinase is measured in the presence of the compound.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. Hits are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
Follow-up: For any identified hits, a dose-response curve is generated to determine the IC50 value, which quantifies the potency of the compound against that specific off-target kinase.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its target protein, ZIP7, in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis and Protein Aggregation Removal: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble ZIP7 protein remaining using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble ZIP7 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential indirect effect of this compound on the PI3K/AKT pathway.
Caption: Workflow for identifying and validating off-target effects.
References
- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 3. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. NVS-ZP7-4 inhibits hepatocellular carcinoma tumorigenesis and promotes apoptosis via PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (R)-NVS-ZP7-4 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of (R)-NVS-ZP7-4 for maximum efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the zinc transporter SLC39A7, also known as ZIP7.[1][2][3][4][5] Its primary mechanism of action is to block the transport of zinc from the endoplasmic reticulum (ER) to the cytoplasm.[6][7] This disruption of zinc homeostasis leads to ER stress and can induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells.[1][8][9]
Q2: What is the typical starting concentration range for this compound in in vitro experiments?
Based on published studies, a common starting concentration range for this compound in cell-based assays is between 1 µM and 20 µM.[8][10] However, the optimal concentration is highly dependent on the cell line and the specific biological question being investigated. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How does inhibition of ZIP7 by this compound affect cellular signaling?
By inhibiting ZIP7, this compound prevents the release of zinc from the ER into the cytoplasm. This has several downstream effects on cellular signaling:
-
Induction of ER Stress and the Unfolded Protein Response (UPR): The accumulation of zinc in the ER can lead to ER stress and activation of the UPR.[1][8][9]
-
Inhibition of Notch Signaling: this compound was initially identified as an inhibitor of the Notch signaling pathway.[1][11] It interferes with the proper trafficking of Notch receptors to the cell surface.[1][6]
-
Induction of Apoptosis: The sustained ER stress caused by this compound can trigger apoptosis in cancer cells.[7][8]
-
Modulation of Inflammatory Signaling: In retinal pigment epithelial (RPE) cells, ZIP7 inhibition by NVS-ZP7-4 has been shown to prevent barrier dysfunction mediated by inflammatory signaling.[6]
-
Inhibition of PI3K/AKT Signaling: In hepatocellular carcinoma (HCC), NVS-ZP7-4 has been shown to inhibit tumorigenesis by regulating the PI3K/AKT signaling pathway.[12]
Troubleshooting Guides
Issue: High variability in experimental results.
-
Possible Cause: Inconsistent compound preparation.
-
Solution: this compound is typically dissolved in DMSO.[2] Ensure the compound is fully dissolved before preparing working dilutions. Prepare fresh dilutions for each experiment to avoid degradation.
-
-
Possible Cause: Cell line heterogeneity.
-
Solution: Ensure a consistent cell passage number and confluency for all experiments. Perform regular cell line authentication.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of multi-well plates for critical experimental samples. Fill these wells with media or a buffer to maintain a humidified environment.
-
Issue: No significant effect of this compound is observed.
-
Possible Cause: The concentration used is too low.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the effective concentration for your cell line.
-
-
Possible Cause: The cell line is resistant to this compound.
-
Possible Cause: Insufficient treatment duration.
-
Solution: The effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
Issue: High levels of cell death observed even at low concentrations.
-
Possible Cause: The cell line is highly sensitive to this compound.
-
Solution: Perform a dose-response experiment with a lower range of concentrations (e.g., nanomolar to low micromolar) to identify a non-toxic working concentration.
-
-
Possible Cause: Off-target effects.
-
Solution: While this compound is a selective ZIP7 inhibitor, off-target effects can occur at high concentrations. Correlate the observed phenotype with known downstream effects of ZIP7 inhibition, such as ER stress markers.
-
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Application | Effective Concentration | Reference |
| T-cell acute lymphoblastic leukemia (T-ALL) | Induction of apoptosis | 2 µM | [8][9] |
| Hepatocellular Carcinoma (HCCLM3, Huh7) | Inhibition of cell viability, migration, and invasion | Dose-dependent effects observed | [12] |
| Retinal Pigment Epithelial (ARPE-19) | Inhibition of inflammatory signaling | Not specified | [6] |
| U2OS | Increase in ER zinc levels | 20 µM | [10] |
| MDA-MB-231, RCC4 | Inhibition of ferroptosis | 10 µM | [10] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Perform serial dilutions of the stock solution in cell culture medium to create a range of concentrations for testing. A common approach is to use a 10-point dilution series.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Cell Viability Assay: Measure cell viability using a suitable assay, such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. labshake.com [labshake.com]
- 5. NVS-ZP7-4 | TargetMol [targetmol.com]
- 6. Zinc transport from the endoplasmic reticulum to the cytoplasm via Zip7 is necessary for barrier dysfunction mediated by inflammatory signaling in RPE cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NVS-ZP7-4 - Applications - CAT N°: 33773 [bertin-bioreagent.com]
- 11. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NVS-ZP7-4 inhibits hepatocellular carcinoma tumorigenesis and promotes apoptosis via PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with (R)-NVS-ZP7-4
Welcome to the technical support center for (R)-NVS-ZP7-4. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in various experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during experiments with this compound.
Q1: I am not observing the expected apoptotic effect after treating my cells with this compound. What could be the reason?
A1: Several factors could contribute to a lack of apoptotic induction. Consider the following:
-
Cell Line Sensitivity: The apoptotic response to this compound can be cell-line specific. It has been shown to be effective in T-cell acute lymphoblastic leukemia (T-ALL) cell lines with activating NOTCH1 mutations.[1] We recommend testing a range of concentrations and incubation times to determine the optimal conditions for your specific cell line.
-
Compound Integrity and Storage: Ensure your this compound is properly stored to maintain its activity. It should be stored as a powder at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to a year.[2] Avoid repeated freeze-thaw cycles.[2]
-
Solubility Issues: this compound is soluble in DMSO and ethanol (B145695) but insoluble in water.[2][3][4] Ensure the compound is fully dissolved in the solvent before diluting it in your cell culture medium. Precipitates can lead to inconsistent and lower effective concentrations. Using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[2]
-
Experimental Duration: Apoptosis induction by this compound may require a sufficient incubation period. For example, effects on apoptosis in TALL-1 cells were observed after 72 hours of treatment.[1]
-
Assay Sensitivity: The method used to detect apoptosis is crucial. An Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry is a reliable method.[1] Ensure your assay is properly controlled and optimized.
Q2: My experimental results with this compound are inconsistent across different experiments. How can I improve reproducibility?
A2: Inconsistent results can be frustrating. Here are some tips to improve reproducibility:
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media composition for all experiments. Over-confluent or starved cells may undergo spontaneous apoptosis, leading to variability.[5]
-
Precise Compound Handling: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure accurate pipetting and thorough mixing when treating your cells.
-
Use of Controls: Always include appropriate controls in your experiments. This should include a vehicle control (e.g., DMSO), a positive control for your assay (e.g., another known apoptosis inducer like staurosporine), and potentially an inactive analog of this compound if available.[6]
-
Monitor ER Stress Induction: Since this compound induces apoptosis via ER stress, you can monitor the induction of ER stress markers (e.g., sXBP-1, CHOP, BiP) by Western blot as a readout of compound activity.[1][7][8]
Q3: How can I confirm that the observed effects in my experiments are specifically due to the inhibition of ZIP7?
A3: To validate the on-target effect of this compound, consider the following approaches:
-
Resistant Cell Line: One of the most robust methods is to use a cell line that expresses a resistant form of ZIP7. A V430E mutation in ZIP7 has been shown to confer resistance to this compound.[1]
-
CRISPR/Cas9 Knockdown/Knock-in: Use CRISPR/Cas9 to knock down ZIP7 and observe if this phenocopies the effects of this compound treatment. Conversely, you can introduce the V430E mutation into the endogenous ZIP7 gene to validate resistance.[1]
-
siRNA Knockdown: Similar to CRISPR, siRNA-mediated knockdown of ZIP7 can be used to confirm that the observed phenotype is dependent on ZIP7.[1]
-
Inactive Analog Control: Use an inactive analog, such as NVS-ZP7-6, as a negative control. This compound is structurally related to this compound but does not inhibit ZIP7.
Q4: I am observing high background or false positives in my Annexin V/PI apoptosis assay. What are the common causes?
A4: High background in apoptosis assays can obscure your results. Here are some common causes and solutions:
-
Mechanical Stress: Harsh cell handling, such as vigorous pipetting or over-trypsinization, can damage cell membranes and lead to false positive PI staining.[5] Use gentle cell detachment methods and handle cells with care.
-
EDTA in Buffers: Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. Avoid using buffers containing EDTA, as it will chelate Ca2+ and interfere with the staining.[5][9]
-
Improper Compensation: In flow cytometry, incorrect compensation settings can lead to spectral overlap between fluorochromes, resulting in false positives. Always use single-stained controls to set up compensation correctly.[5]
-
Delayed Analysis: Analyze stained cells promptly. If there is a delay, keep the samples on ice to prevent the progression of apoptosis.[6]
Quantitative Data Summary
The following table summarizes dose-response data for this compound from published literature.
| Cell Line | Assay | Incubation Time | Concentration Range | Observed Effect | Reference |
| TALL-1 (Parental) | Annexin V/PI Apoptosis Assay | 72 hours | 0.01 - 10 µM | Dose-dependent increase in apoptosis/cell death | [1] |
| TLR1 (Resistant) | Annexin V/PI Apoptosis Assay | 72 hours | 0.01 - 10 µM | Significantly reduced apoptosis compared to parental line | [1] |
| U2OS (HES-Luc Reporter) | Notch Signaling Reporter Assay | Not Specified | ~0.01 - 10 µM | Dose-dependent inhibition of Notch signaling | [1] |
| U2OS (ERSE-Luc Reporter) | ER Stress Reporter Assay | Not Specified | ~0.01 - 10 µM | Dose-dependent induction of ER stress reporter | [1] |
Experimental Protocols
1. Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is adapted from standard procedures for detecting apoptosis.
-
Materials:
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive control for apoptosis (e.g., staurosporine)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Cold PBS
-
Flow cytometer
-
-
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, vehicle control, and positive control for the determined incubation time (e.g., 72 hours).
-
Harvest both adherent and floating cells. For adherent cells, use a gentle, non-enzymatic cell dissociation method.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
2. Western Blot for ER Stress Markers
This protocol outlines the detection of key ER stress proteins.
-
Materials:
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive control for ER stress (e.g., tunicamycin (B1663573) or thapsigargin)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against ER stress markers (e.g., anti-sXBP-1, anti-CHOP, anti-BiP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment
-
-
Procedure:
-
Treat cells with this compound, vehicle, and a positive control for the desired time.
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for troubleshooting inconsistent results.
References
- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 8. Zinc transport from the endoplasmic reticulum to the cytoplasm via Zip7 is necessary for barrier dysfunction mediated by inflammatory signaling in RPE cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
proper storage and handling of (R)-NVS-ZP7-4 powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of (R)-NVS-ZP7-4 powder.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound powder?
This compound powder should be stored at -20°C for long-term stability.[1] When stored correctly, the solid powder is stable for at least four years.[1]
2. How should I prepare stock solutions of this compound?
Stock solutions can be prepared by dissolving the this compound powder in a solvent of choice, such as DMSO or ethanol.[1] It is recommended to purge the solvent with an inert gas before dissolution.[1] For optimal results, use fresh, anhydrous DMSO, as moisture can reduce solubility.[2]
3. What is the recommended storage for stock solutions?
Aliquoted stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year). To prevent degradation, it is crucial to avoid repeated freeze-thaw cycles.
4. What should I do if the this compound powder does not dissolve completely?
If you encounter solubility issues, gentle warming and/or sonication can aid in dissolution.[3] Ensure you are using a sufficient volume of a recommended solvent like DMSO or ethanol. For in vivo experiments, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used.[3]
5. What are the visual characteristics of this compound powder?
This compound is supplied as a solid.[1] While color can vary slightly between batches, any significant change in color or appearance from the manufacturer's specifications could indicate degradation.
6. What safety precautions should I take when handling this compound powder?
This compound should be considered a hazardous material.[1] Standard laboratory safety protocols should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid ingestion, inhalation, and contact with skin and eyes.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity in my experiment. | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Incorrect Concentration: Errors in calculation or dilution. 3. Cell Line Resistance: Some cell lines may be inherently resistant or have developed resistance to this compound. A V430E mutation in the target protein ZIP7 has been shown to confer resistance.[4][5] | 1. Prepare fresh stock solutions from the powder. Ensure proper aliquoting and storage of stock solutions to minimize freeze-thaw cycles. 2. Double-check all calculations and ensure accurate pipetting. Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay. 3. Verify the expression of ZIP7 in your cell line. If possible, sequence the ZIP7 gene to check for mutations. Consider testing a different cell line known to be sensitive to this compound. |
| Precipitation of the compound in cell culture media. | Low Solubility in Aqueous Solutions: this compound is poorly soluble in water. The final concentration of the solvent (e.g., DMSO) in the cell culture media may be too low to maintain solubility. | 1. Ensure the final concentration of DMSO or other organic solvent in the cell culture medium is kept as low as possible while maintaining the compound's solubility. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines. 2. Prepare intermediate dilutions of the stock solution in your cell culture media before adding it to the final culture volume to facilitate better mixing and prevent localized high concentrations that can lead to precipitation. |
| Inconsistent results between experiments. | 1. Batch-to-Batch Variability: Minor differences in the purity or formulation of different lots of the compound. 2. Experimental Variability: Inconsistent cell densities, incubation times, or other experimental parameters. | 1. Whenever possible, use the same batch of this compound for a series of related experiments. If you must switch batches, it is advisable to perform a bridging experiment to compare the activity of the old and new batches. Always refer to the certificate of analysis for the specific lot you are using. 2. Standardize all experimental protocols and ensure consistent execution. This includes cell passage number, seeding density, treatment duration, and assay procedures. |
Experimental Protocols & Data
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₈FN₅OS | [1] |
| Molecular Weight | 501.6 g/mol | [1] |
| Purity | ≥98% | [1] |
| UV/Vis. (λmax) | 227, 256 nm | [1] |
| Storage (Solid) | -20°C | [1] |
| Stability (Solid) | ≥ 4 years | [1] |
| Solubility (DMSO) | Soluble | [1] |
| Solubility (Ethanol) | Soluble | [1] |
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.016 mg of this compound (Molecular Weight = 501.6 g/mol ).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mix: Vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Visualizations
Signaling Pathway of ZIP7 Inhibition by this compound
This compound inhibits the zinc transporter ZIP7, which is located on the endoplasmic reticulum (ER) membrane. This inhibition blocks the transport of zinc from the ER into the cytoplasm, leading to an accumulation of zinc within the ER. The resulting ER stress triggers the unfolded protein response (UPR) and can ultimately lead to apoptosis. This mechanism of action has been shown to interfere with the Notch signaling pathway.[4][6][7]
Caption: Inhibition of ZIP7 by this compound leads to ER stress and apoptosis.
Experimental Workflow: Investigating the Effect of this compound on Cell Viability
This workflow outlines the key steps for assessing the impact of this compound on the viability of a cancer cell line.
Caption: A typical workflow for determining the effect of this compound on cell viability.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
selecting appropriate negative controls for (R)-NVS-ZP7-4 experiments
This guide provides researchers, scientists, and drug development professionals with essential information for designing robust experiments using the ZIP7 inhibitor, (R)-NVS-ZP7-4. Proper negative controls are critical for validating on-target effects and interpreting experimental outcomes accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific small molecule inhibitor of the zinc transporter SLC39A7, also known as ZIP7.[1][2] ZIP7 is an endoplasmic reticulum (ER)-resident protein responsible for transporting zinc from the ER into the cytoplasm.[1][3] By inhibiting ZIP7, this compound blocks this zinc transport, leading to an accumulation of zinc within the ER.[1][4][5] This disruption of zinc homeostasis triggers the Unfolded Protein Response (UPR) and ER stress, interferes with the trafficking of proteins like the Notch receptor to the cell surface, and can ultimately induce apoptosis in sensitive cell lines.[1][6]
Q2: What is the most appropriate negative control for this compound?
The ideal negative control is the corresponding inactive enantiomer, (S)-NVS-ZP7-4. The biological activity of the NVS-ZP7 scaffold is stereospecific.[1] Using the inactive (S)-enantiomer allows researchers to control for any potential off-target or non-specific effects of the chemical scaffold itself, ensuring that the observed biological activity is due to the specific, on-target inhibition of ZIP7 by the (R)-enantiomer.
Q3: What are suitable alternative negative controls if the inactive enantiomer is unavailable?
If the (S)-enantiomer is not accessible, several other controls are essential:
-
Vehicle Control: The most fundamental control is the vehicle in which this compound is dissolved, typically DMSO.[1] This accounts for any effects of the solvent on the experimental system.
-
Structurally Similar Inactive Analog: A close structural analog of this compound that has been previously shown to be inactive against ZIP7 can be a valuable control.
-
Genetic Controls: To confirm that the observed phenotype is a direct result of ZIP7 inhibition, genetic approaches are highly recommended. These are the gold standard for on-target validation.
-
Resistant Mutant Cell Line: Use a cell line engineered to express a mutant version of ZIP7 that is resistant to this compound, such as the V430E point mutation.[1][7][8] These cells should not exhibit the same phenotypic changes (e.g., apoptosis, Notch inhibition) when treated with the compound.
-
siRNA/shRNA Knockdown: Compare the effects of this compound treatment to the phenotype observed after silencing ZIP7 expression using siRNA or shRNA.[1][9] A non-targeting or scrambled siRNA should be used as the corresponding negative control for the knockdown itself.
-
Troubleshooting Guide
Q: My negative control compound (e.g., an inactive analog) shows some biological activity. What does this mean?
A: This suggests that the observed activity may be due to off-target effects of the chemical scaffold, rather than specific inhibition of ZIP7. It is crucial to lower the concentration of this compound to a range where the negative control is completely inactive. If the activity persists across all concentrations, the results should be interpreted with caution, and reliance on genetic controls (resistant mutants, knockdowns) becomes even more critical to validate the on-target hypothesis.
Q: I observe a general cytotoxic effect with this compound that is not recapitulated by ZIP7 siRNA. Why might this be?
A: This discrepancy strongly points towards an off-target cytotoxic effect of the compound at the concentration used. This compound's on-target effect is the induction of ER stress and apoptosis through ZIP7 inhibition.[1][9] If siRNA-mediated knockdown of ZIP7 does not produce the same level of cell death, it implies the compound may be hitting other targets. Consider performing a dose-response experiment to find a concentration window where the on-target effect is measurable without inducing widespread, off-target toxicity.
Q: The effect of this compound is not rescued in my ZIP7 V430E resistant cell line. What should I do?
A: First, confirm the expression and localization of the mutant ZIP7-V430E protein in your cell line via Western Blot or immunofluorescence to ensure the genetic modification was successful. Second, verify the compound's identity and purity. If the mutant is correctly expressed and the compound is sound, this result could indicate that the observed effect is independent of ZIP7 and therefore an off-target effect. It may also suggest that the V430E mutation does not confer resistance in your specific cellular context or for the particular downstream assay you are using, although this is less likely given published data.[1][8]
Quantitative Data Summary
The following table summarizes expected results from key assays when comparing this compound with its ideal negative control, the inactive (S)-enantiomer.
| Assay Type | Parameter | This compound (Active) | (S)-NVS-ZP7-4 (Inactive Control) | Reference |
| Notch Signaling Reporter | IC₅₀ | ~10-50 nM | > 10,000 nM | [1] |
| ER Stress Reporter | EC₅₀ | ~20-100 nM | > 10,000 nM | [1] |
| T-ALL Cell Apoptosis | % Apoptotic Cells (at 1 µM) | Significant Increase | No Significant Increase | [1][7] |
| ZIP7 Target Engagement | Photoaffinity Labeling | Positive Signal | No Signal | [1] |
Key Experimental Protocols
Protocol: Validating On-Target Activity Using a ZIP7 Resistant Cell Line
This protocol describes a cell viability assay to confirm that the cytotoxic effects of this compound are mediated through ZIP7.
1. Materials:
-
Parental (Wild-Type ZIP7) TALL-1 cells
-
This compound
-
DMSO (Vehicle)
-
RPMI-1640 medium with 10% FBS
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
2. Cell Seeding:
-
Harvest both parental and resistant TALL-1 cells during logarithmic growth phase.
-
Seed 5,000 cells per well in 90 µL of medium into a 96-well plate.
-
Incubate for 4-6 hours at 37°C, 5% CO₂ to allow cells to settle.
3. Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, then dilute further in culture medium to create 10X working stocks.
-
Add 10 µL of the 10X compound dilutions to the respective wells. Add 10 µL of medium with the equivalent DMSO concentration to vehicle control wells.
-
Final concentrations should range from approximately 1 nM to 20 µM.
4. Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.[7]
5. Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
6. Data Analysis:
-
Normalize the data by setting the average of the vehicle-treated wells to 100% viability and wells with no cells to 0% viability.
-
Plot the normalized viability (%) against the log of the this compound concentration for both cell lines.
-
Calculate the IC₅₀ value for each cell line. A significant rightward shift (>10-fold) in the IC₅₀ for the resistant cell line compared to the parental line validates the on-target activity of the compound.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for selecting and validating negative controls.
Caption: Logical relationships between controls and expected outcomes.
References
- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. NVS-ZP7-4 inhibits hepatocellular carcinoma tumorigenesis and promotes apoptosis via PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 5. NVS-ZP7-4 | TargetMol [targetmol.com]
- 6. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
interpreting unexpected data from (R)-NVS-ZP7-4 studies
Welcome to the technical support resource for researchers using (R)-NVS-ZP7-4. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you interpret unexpected data from your experiments.
This compound is a selective inhibitor of the SLC39A7 (ZIP7) zinc transporter. [1][2][3] Its primary mechanism of action involves blocking the transport of zinc from the endoplasmic reticulum (ER) to the cytoplasm, leading to an accumulation of zinc in the ER.[1][4][5] This disruption of zinc homeostasis induces ER stress and the Unfolded Protein Response (UPR), which can, in turn, interfere with protein trafficking (such as the Notch receptor) and trigger apoptosis, particularly in sensitive cell lines.[1][6][7][8]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cell viability has decreased more than expected or in a cell line not dependent on the Notch pathway. What could be the cause?
A1: This is a common observation and can be attributed to the fundamental mechanism of this compound.
-
Broad ER Stress Response: The primary effect of ZIP7 inhibition is the induction of ER stress.[1][7] This is a generalized cellular stress response that is not specific to the Notch pathway. If your cell line is particularly sensitive to disruptions in ER homeostasis or protein folding, it may undergo apoptosis even at low concentrations of the compound.[1][6]
-
Zinc Dysregulation: this compound alters intracellular zinc levels, a crucial secondary messenger.[1][4][9] This can have wide-ranging effects on cellular signaling and health beyond the intended target pathway.
-
Off-Target Effects of ER Stress: While the compound is selective for ZIP7, the resulting ER stress can inhibit inflammatory signaling and other pathways unrelated to Notch.[9]
Troubleshooting Steps:
-
Assess ER Stress Markers: Perform a Western blot for key UPR markers like sXBP-1, CHOP, and BiP (GRP78).[9] A significant increase in these proteins will confirm a strong ER stress response.
-
Use a Resistant Control: If available, utilize a cell line expressing the ZIP7 V430E mutation, which confers resistance to this compound and can help distinguish on-target from off-target effects.[1][6]
-
Titrate Carefully: Perform a detailed dose-response curve for your specific cell line to identify a therapeutic window where you observe the desired pathway modulation without excessive cytotoxicity.
Q2: I'm not seeing the expected inhibition of Notch signaling in my reporter assay. Why might this be?
A2: The effect of this compound on Notch signaling is indirect and may not behave like a direct enzymatic inhibitor.
-
Mechanism is Trafficking-Dependent: The compound inhibits Notch signaling by impairing the trafficking of the Notch receptor to the cell surface.[1][4][6] If your reporter assay relies on a constitutively active intracellular Notch domain (NICD), you may not see an effect because this form of the protein bypasses the trafficking step.
-
Time Dependence: The effects on protein trafficking and subsequent signaling require time. Ensure your treatment duration is sufficient (e.g., 48-72 hours) to observe downstream consequences.[6]
-
Cell Line Specificity: The cellular machinery for protein trafficking and the UPR can vary between cell lines, leading to different sensitivities to ZIP7 inhibition.
Troubleshooting Steps:
-
Verify Receptor Trafficking: Use flow cytometry with an antibody against an extracellular epitope of Notch1 to confirm that the compound is reducing its cell surface expression in your system.[6]
-
Confirm Target Engagement: Run a parallel experiment to measure the induction of ER stress markers (see Q1) to ensure the compound is active in your cells at the concentration used.
-
Review Assay Design: Ensure your reporter assay is sensitive to the trafficking and cleavage of the full-length Notch receptor.
Q3: I see changes in gene expression unrelated to the Notch pathway. Is this expected?
A3: Yes, this is expected. The UPR is a major transcriptional and translational reprogramming event. Inhibition of ZIP7 by this compound is known to activate all three arms of the UPR (IRE1, ATF6, and PERK), leading to widespread changes in gene expression related to protein folding, ER-associated degradation (ERAD), and apoptosis.[7]
Quantitative Data Summary
The following tables summarize key quantitative data reported for NVS-ZP7-4 and its analogs.
Table 1: Cellular Activity of NVS-ZP7 Compounds
| Compound | Cell Line | Assay Type | Endpoint | IC50 / Effect | Citation |
| NVS-ZP7-3 | TALL-1 | Apoptosis (Annexin V/PI) | % Apoptotic/Dead Cells | Significant increase at 2 µM after 72h | [1] |
| NVS-ZP7-4 | TALL-1 | Apoptosis (Annexin V/PI) | % Apoptotic/Dead Cells | Dose-dependent increase after 72h | [6] |
| NVS-ZP7-4 | TLR1 (Resistant) | Apoptosis (Annexin V/PI) | % Apoptotic/Dead Cells | Reduced effect compared to parental TALL-1 | [6] |
| NVS-ZP7-4 | HSC-3 ERSE-Luc | ER Stress Reporter | Luciferase Activity | IC20 concentration of 20 nM used for screen | [1] |
Table 2: Effect of NVS-ZP7-1 on Notch Pathway Gene Expression
| Compound | Cell Line | Target Gene | Concentration | Effect (% of DMSO control) | Citation |
| NVS-ZP7-1 | HPB-ALL | DTX1 | 10 µM | ~50% reduction | [6] |
| NVS-ZP7-1 | HPB-ALL | Notch3 | 10 µM | ~60% reduction | [6] |
| DAPT (control) | HPB-ALL | DTX1 | 10 µM | ~20% reduction | [6] |
| DAPT (control) | HPB-ALL | Notch3 | 10 µM | ~15% reduction | [6] |
Key Experimental Protocols
Protocol 1: Western Blot for ER Stress Markers
This protocol is adapted from methodologies used to confirm the on-target effect of ZIP7 inhibition.[9]
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at the desired concentrations (e.g., 0.1 µM to 10 µM) and a positive control (e.g., Tunicamycin) for 24-48 hours. Include a DMSO vehicle control.
-
Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against ER stress markers (e.g., CHOP, BiP/GRP78, sXBP-1) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Apoptosis/Cell Death Assay by Flow Cytometry
This protocol is based on assays used to characterize the cytotoxic effects of NVS-ZP7-4.[1][6]
-
Cell Treatment: Seed cells in a multi-well plate and treat with a dose range of this compound or a DMSO vehicle control for 48-72 hours.
-
Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples by flow cytometry immediately. The percentage of apoptotic (Annexin V positive, PI negative) and dead (Annexin V and PI positive) cells can be quantified.
Visual Guides: Pathways and Workflows
Caption: Mechanism of action for this compound, a ZIP7 inhibitor.
Caption: Troubleshooting workflow for interpreting unexpected data.
References
- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVS-ZP7-4 - Applications - CAT N°: 33773 [bertin-bioreagent.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zinc transport from the endoplasmic reticulum to the cytoplasm via Zip7 is necessary for barrier dysfunction mediated by inflammatory signaling in RPE cells - PMC [pmc.ncbi.nlm.nih.gov]
ensuring complete dissolution of (R)-NVS-ZP7-4 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete dissolution of (R)-NVS-ZP7-4 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of the zinc transporter SLC39A7 (ZIP7).[1][2] ZIP7 is responsible for transporting zinc from the endoplasmic reticulum (ER) to the cytoplasm.[1][3] By inhibiting ZIP7, this compound disrupts zinc homeostasis, leading to an accumulation of zinc in the ER. This disruption interferes with the proper trafficking of proteins like Notch, inducing ER stress and subsequently leading to apoptosis (programmed cell death) in cancer cells.[1][2]
Q2: What are the known solubility properties of this compound?
This compound is a hydrophobic compound with poor aqueous solubility. It is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, but it is insoluble in water.[4] This characteristic presents a challenge for preparing formulations suitable for in vivo administration, especially for oral and parenteral routes.
Q3: What are the recommended starting points for formulating this compound for in vivo studies?
For oral administration, a common and recommended approach for poorly soluble compounds like this compound is to prepare a homogeneous suspension using a suspending agent.[4] A widely used vehicle for this purpose is an aqueous solution of 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na).[5] For other routes of administration or if a solution is required, co-solvents such as polyethylene (B3416737) glycol (PEG) or cyclodextrins may be explored, though careful toxicity and tolerability studies of the vehicle itself are crucial.
Troubleshooting Guide: Dissolution and Formulation Issues
This guide addresses common problems encountered when preparing this compound for in vivo experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution of DMSO stock in aqueous buffer. | "Solvent shock" due to the rapid change in solvent polarity. The compound is soluble in the concentrated DMSO stock but not in the final aqueous environment. | - Lower the Final Concentration: Determine the highest concentration that remains in solution through serial dilutions. - Use a Surfactant: Incorporate a low concentration (e.g., 0.1-0.5%) of a biocompatible surfactant like Tween® 80 or Polysorbate 80 to improve wetting and prevent precipitation. - Prepare a Suspension: If a true solution is not feasible at the desired dose, formulate a stable suspension using agents like CMC-Na. |
| Inconsistent results in animal studies. | Non-uniform dosing due to compound precipitation or aggregation in the formulation. The actual bioavailable dose may be lower than intended. | - Ensure Homogeneity: For suspensions, ensure the formulation is thoroughly mixed (e.g., by vortexing or stirring) immediately before each administration to guarantee a uniform dose. - Particle Size Reduction: For suspensions, reducing the particle size of the compound (e.g., by micronization) can improve dissolution rate and bioavailability. - Fresh Preparation: Prepare the formulation fresh daily to minimize the risk of compound degradation or changes in suspension characteristics over time. |
| Vehicle-related toxicity or adverse effects in animals. | The chosen solvent or excipient may have its own biological effects, confounding the experimental results. | - Conduct a Vehicle-Only Control Study: Administer the vehicle alone to a control group of animals to assess any potential toxicity or physiological effects. - Minimize Organic Solvents: Keep the final concentration of organic solvents like DMSO as low as possible (ideally below 5-10% for oral administration, and much lower for parenteral routes). - Use Well-Tolerated Excipients: Prioritize the use of excipients with a well-established safety profile for the intended route of administration. |
| Difficulty in achieving the desired concentration in the formulation. | The solubility of this compound in the chosen vehicle is insufficient for the target dose. | - Screen Multiple Vehicles: Test the solubility of the compound in a panel of pharmaceutically acceptable vehicles and co-solvents. - pH Adjustment: If the compound has ionizable groups, adjusting the pH of the formulation might improve solubility. However, the effect of pH on the stability of this compound would need to be determined. - Consider Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly enhance solubility and oral absorption. |
Quantitative Data Presentation
The following table summarizes the known solubility of this compound in common solvents.
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 100 mg/mL (199.35 mM) | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. | [4] |
| Ethanol | ≥ 50 mg/mL | - | [4] |
| Water | Insoluble | - | [4] |
| 0.5% CMC-Na | ≥ 5 mg/mL (as a suspension) | A homogeneous suspension can be prepared. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a 5 mg/mL suspension of this compound in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) for oral administration in mice.
Materials:
-
This compound powder
-
Sodium Carboxymethyl Cellulose (low viscosity)
-
Sterile, deionized water
-
Sterile conical tubes
-
Magnetic stirrer and stir bar or vortex mixer
Procedure:
-
Prepare the 0.5% CMC-Na Vehicle:
-
Weigh 0.5 g of CMC-Na.
-
In a sterile beaker, heat 80 mL of sterile, deionized water to 60-70°C.
-
Slowly add the CMC-Na powder to the heated water while continuously stirring with a magnetic stirrer to prevent clumping.
-
Once the CMC-Na is dispersed, remove the beaker from the heat and add 20 mL of cold, sterile, deionized water.
-
Continue stirring at room temperature until a clear, viscous solution is formed. This may take several hours. It is often convenient to prepare this the day before and let it stir overnight.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose and the number of animals. For a 5 mg/mL suspension, weigh 5 mg of this compound for each mL of vehicle.
-
Place the weighed this compound powder in a sterile conical tube.
-
Add a small volume of the 0.5% CMC-Na vehicle to the powder to create a paste. This helps in wetting the compound and preventing clumping.
-
Gradually add the remaining volume of the 0.5% CMC-Na vehicle to the tube while continuously vortexing or stirring.
-
Continue to mix until a uniform, homogeneous suspension is achieved. Visually inspect for any large aggregates.
-
-
Administration:
-
Before each administration, thoroughly vortex the suspension to ensure uniformity.
-
Administer the suspension to the animals via oral gavage using an appropriately sized feeding needle.
-
It is recommended to prepare the suspension fresh daily.
-
Mandatory Visualizations
Signaling Pathway of this compound Action```dot
Caption: Workflow for preparing this compound suspension for oral gavage.
References
- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Zinc Transporter Zip7 Is Downregulated in Skeletal Muscle of Insulin-Resistant Cells and in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: (R)-NVS-ZP7-4 Versus Gamma-Secretase Inhibitors in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and mechanisms of action of the novel ZIP7 inhibitor, (R)-NVS-ZP7-4, and traditional gamma-secretase inhibitors (GSIs). The information presented is supported by experimental data to aid in research and development decisions.
Introduction to the Compounds
This compound is a potent and selective inhibitor of the zinc transporter SLC39A7, also known as ZIP7[1][2][3][4]. It represents a novel class of compounds that indirectly modulate cellular signaling pathways by disrupting zinc homeostasis within the endoplasmic reticulum (ER)[1][2][3][5].
Gamma-Secretase Inhibitors (GSIs) are a well-established class of drugs that directly target and inhibit the activity of the gamma-secretase enzyme complex[6][7][8][9]. This enzyme plays a crucial role in the proteolytic processing of multiple transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor[6][7][8][9].
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and GSIs lies in their mechanism of action. This compound acts upstream by modulating a key cellular process, while GSIs directly inhibit the final enzymatic step in several signaling pathways.
This compound: Indirect Inhibition via ER Stress
This compound inhibits the ZIP7 transporter, which is responsible for the flux of zinc from the ER to the cytoplasm[1][2][3][5]. This inhibition leads to an accumulation of zinc in the ER, inducing ER stress and triggering the Unfolded Protein Response (UPR)[1][2][3][5]. The resulting ER stress disrupts the proper folding and trafficking of transmembrane proteins, including the Notch receptor, preventing its maturation and transit to the cell surface where it can be activated[1][2][3][5]. This ultimately leads to a reduction in Notch signaling.
Gamma-Secretase Inhibitors: Direct Enzymatic Blockade
GSIs directly bind to and inhibit the catalytic subunit of the gamma-secretase complex[6][7][9]. This multi-protein enzyme is responsible for the intramembrane cleavage of several type I transmembrane proteins. By blocking this cleavage, GSIs prevent the release of the intracellular domains of these proteins, which are often the active signaling molecules. In the case of the Notch pathway, GSIs block the final cleavage step (S3) that releases the Notch Intracellular Domain (NICD), preventing its translocation to the nucleus and subsequent target gene transcription[6][7][8][9]. Similarly, GSIs inhibit the processing of APP, thereby reducing the production of amyloid-beta (Aβ) peptides[6][7][8][10][11][12][13].
Efficacy in T-Cell Acute Lymphoblastic Leukemia (T-ALL)
Both this compound and GSIs have shown efficacy in T-ALL, a malignancy often driven by activating mutations in the Notch1 gene.
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data for this compound and the well-characterized GSI, DAPT, in T-ALL cell lines.
Table 1: Inhibition of Notch Target Gene Expression in HPB-ALL Cells
| Compound | Concentration | DTX1 mRNA Expression (% of DMSO control) | Notch3 mRNA Expression (% of DMSO control) | Reference |
| DAPT | 10 µM | ~20% | ~40% | [5][8] |
| NVS-ZP7-1 (analog of R-NVS-ZP7-4) | 3 µM | ~80% | ~90% | [5][8] |
| 10 µM | ~50% | ~60% | [5][8] | |
| 30 µM | ~30% | ~40% | [5][8] |
Note: NVS-ZP7-1 is a closely related analog of this compound and was used in this specific experiment.
Table 2: Induction of Apoptosis/Cell Death in TALL-1 Cells
| Compound | Concentration (µM) | % Dead and Apoptotic Cells (after 72h) | Reference |
| This compound | 0.1 | ~10% | [8] |
| 0.3 | ~20% | [8] | |
| 1.0 | ~40% | [8] | |
| 3.0 | ~60% | [8] |
Note: Directly comparable data for DAPT-induced apoptosis in TALL-1 cells under the same experimental conditions was not available in the searched literature.
Effects on Amyloid Precursor Protein (APP) Processing
A significant point of differentiation between GSIs and this compound is their effect on APP processing, a key pathway in Alzheimer's disease pathogenesis.
-
Gamma-Secretase Inhibitors: GSIs are well-documented inhibitors of APP processing. By blocking gamma-secretase, they prevent the generation of Aβ peptides from the C-terminal fragments of APP[6][7][8][10][11][12][13]. This is their primary mechanism of action explored for the treatment of Alzheimer's disease.
-
This compound: Based on the conducted literature search, there is currently no published data on the effect of this compound or other ZIP7 inhibitors on the processing of APP and the production of Aβ peptides. The therapeutic potential of this compound has been primarily investigated in the context of cancer through its modulation of the Notch pathway.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison. For specific details, please refer to the cited literature.
Western Blot for Notch Intracellular Domain (NICD)
-
Cell Lysis: T-ALL cells are treated with the compound or vehicle (DMSO) for the desired time. Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the cleaved Notch1 intracellular domain (e.g., anti-Notch1-ICD). An antibody for a loading control (e.g., β-actin or GAPDH) is also used.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: T-ALL cells are seeded in 6-well plates and treated with various concentrations of the compound or DMSO for 72 hours.
-
Cell Harvesting: Cells are collected by centrifugation.
-
Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Comparative Experimental Workflow
Summary and Conclusion
This compound and gamma-secretase inhibitors represent two distinct strategies for targeting pathways involved in cancer and potentially other diseases.
-
Mechanism: this compound offers an indirect approach to inhibiting Notch signaling by inducing ER stress through ZIP7 inhibition. GSIs, in contrast, are direct inhibitors of the gamma-secretase enzyme.
-
Specificity: The indirect mechanism of this compound may offer a different specificity profile compared to the broad inhibition of all gamma-secretase substrates by non-selective GSIs. This could potentially lead to a different side-effect profile, a critical consideration given the on-target toxicities associated with GSIs due to Notch inhibition in normal tissues[6][9][11][14].
-
Efficacy: In T-ALL models, both compound classes demonstrate efficacy in inhibiting Notch signaling and inducing apoptosis. However, direct head-to-head comparisons of potency (e.g., IC50 values) in the same experimental systems are limited.
-
APP Processing: A key differentiator is the known effect of GSIs on APP processing, which is central to their investigation in Alzheimer's disease. The effect of this compound on this pathway remains to be elucidated.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 4. The Role of Zinc in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc transport from the endoplasmic reticulum to the cytoplasm via Zip7 is necessary for barrier dysfunction mediated by inflammatory signaling in RPE cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Zinc-binding Site in the E2 Domain Regulates Amyloid Precursor-like Protein 1 (APLP1) Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zinc and the Msc2 zinc transporter protein are required for endoplasmic reticulum function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular zinc distribution in mitochondria, ER and the Golgi apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of amyloid precursor protein secretases reduces recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Zn2+ transporter ZIP7 enhances endoplasmic-reticulum-associated protein degradation and prevents neurodegeneration in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zinc transporters in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular APP processing and A beta production in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Amyloid precursor protein (APP) and amyloid β (Aβ) interact with cell adhesion molecules: Implications in Alzheimer’s disease and normal physiology [frontiersin.org]
- 14. Zinc Supplementation Improves ZIP14 (SLC39A14) Levels in Cerebral Cortex Suppressed by icv-STZ Injection - PMC [pmc.ncbi.nlm.nih.gov]
Validating (R)-NVS-ZP7-4 Specificity with the Inactive Analog NVS-ZP7-6: A Comparative Guide
(R)-NVS-ZP7-4 is a potent and specific inhibitor of the zinc transporter SLC39A7 (ZIP7), a critical regulator of intracellular zinc homeostasis.[1][2] This guide provides a comparative analysis of this compound and its structurally related but inactive analog, NVS-ZP7-6, to demonstrate the target specificity of this compound. The following sections present experimental data from key assays, detailed protocols, and visualizations of the underlying biological pathways and experimental workflows.
Executive Summary
This compound was identified through a phenotypic screen as an inhibitor of the Notch signaling pathway.[1] Subsequent target identification efforts revealed that it directly targets the endoplasmic reticulum (ER)-resident zinc transporter ZIP7.[1][2] Inhibition of ZIP7 by this compound leads to an increase in ER zinc levels, inducing ER stress and apoptosis, particularly in cell lines dependent on Notch signaling, such as T-cell acute lymphoblastic leukemia (T-ALL).[1]
To validate that the observed cellular effects of this compound are a direct consequence of ZIP7 inhibition, the inactive analog NVS-ZP7-6 was developed. NVS-ZP7-6, which incorporates a diazirine group and a terminal alkyne, is used as a negative control in functional assays and as a probe for photoaffinity labeling to demonstrate direct binding to ZIP7.[1] This guide details the experimental evidence that establishes the on-target specificity of this compound.
Data Presentation: this compound vs. NVS-ZP7-6
The following table summarizes the comparative effects of this compound and its inactive analog NVS-ZP7-6 in key cellular and biochemical assays.
| Assay Type | This compound | NVS-ZP7-6 | Key Findings |
| Target Binding | Competes with photoaffinity probe for ZIP7 binding | Directly photo-labels ZIP7 | NVS-ZP7-6 directly binds to ZIP7, and this binding is competed by this compound, confirming a shared binding site.[1] |
| Apoptosis Induction | Induces apoptosis in sensitive cell lines (e.g., TALL-1) | No significant apoptosis induction | The cytotoxic effects of this compound are on-target, as the inactive analog does not induce cell death. |
| ER Stress Induction | Induces ER stress, activating the Unfolded Protein Response (UPR) | No significant ER stress induction | This compound-mediated ER stress is a consequence of ZIP7 inhibition. |
| Notch Signaling | Inhibits Notch signaling pathway | No effect on Notch signaling | The inhibition of the Notch pathway is a downstream effect of ZIP7 inhibition by this compound. |
Mandatory Visualization
Signaling Pathway of this compound Action
References
On-Target Validation of (R)-NVS-ZP7-4: A Comparative Guide Utilizing the ZIP7 V430E Mutant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the use of the ZIP7 V430E mutant as a critical tool to confirm the on-target effects of the novel ZIP7 inhibitor, (R)-NVS-ZP7-4. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of the associated signaling pathways and experimental workflows.
Introduction
This compound is a small molecule inhibitor of the zinc transporter SLC39A7, also known as ZIP7.[1][2] ZIP7 is an endoplasmic reticulum (ER)-resident protein that plays a crucial role in mobilizing zinc from the ER into the cytoplasm.[3][4] This process is integral to various cellular signaling pathways, including the Notch signaling pathway, and its dysregulation has been implicated in diseases such as T-cell acute lymphoblastic leukemia (T-ALL).[5][6] this compound was identified through a phenotypic screen for inhibitors of the Notch signaling pathway and was found to induce ER stress and apoptosis in cancer cells.[7][8]
A key challenge in drug development is to ensure that the observed biological effects of a compound are a direct result of its interaction with the intended target. The generation of a drug-resistant mutant is a powerful method for on-target validation. In the case of this compound, a single point mutation in the SLC39A7 gene, resulting in a valine to glutamic acid substitution at position 430 (V430E), has been shown to confer significant resistance to the compound's cytotoxic effects.[5][7] This guide will detail the experimental evidence and methodologies that leverage this mutant to unequivocally demonstrate the on-target activity of this compound.
Comparative Data: this compound Effects on Wild-Type vs. ZIP7 V430E Mutant Cells
The on-target effect of this compound is clearly demonstrated by the differential sensitivity of cells expressing wild-type (WT) ZIP7 versus the V430E mutant. The following table summarizes the quantitative data from apoptosis assays performed on T-ALL cell lines.
| Cell Line Genotype | Compound | Assay | Endpoint | EC50 | Fold-Shift in EC50 (Mutant vs. WT) | Reference |
| TALL-1 (WT ZIP7) | This compound | Annexin V/PI Staining | Apoptosis | ~100 nM | - | [5] |
| TALL-1 (ZIP7 V430E) | This compound | Annexin V/PI Staining | Apoptosis | >1 µM | >10-fold | [5] |
EC50 values are approximated from published dose-response curves.
This greater than 10-fold shift in the half-maximal effective concentration (EC50) for apoptosis induction provides strong evidence that this compound's primary mechanism of action is through the inhibition of ZIP7.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key experiments used to establish the on-target effects of this compound using the ZIP7 V430E mutant.
Generation of the ZIP7 V430E Mutant Cell Line via CRISPR/Cas9
This protocol outlines the generation of a stable cell line with the specific V430E point mutation in the endogenous SLC39A7 gene.
Materials:
-
TALL-1 cell line (or other suitable cell line)
-
Lentiviral vector expressing Cas9 nuclease
-
Plasmid vector for expressing single-guide RNA (sgRNA) targeting the V430 region of SLC39A7
-
Single-stranded donor oligonucleotide (ssODN) containing the V430E mutation and silent mutations to prevent re-cutting by Cas9
-
Transfection reagent
-
Puromycin for selection
-
Fluorescence-activated cell sorting (FACS) instrument
-
Genomic DNA extraction kit
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design: Design an sgRNA that targets a region as close as possible to the V430 codon in the SLC39A7 gene.
-
Donor Oligonucleotide Design: Synthesize a single-stranded DNA oligonucleotide containing the desired V430E mutation (GTG to GAG). Introduce silent mutations in the PAM sequence or nearby to prevent Cas9 from re-cutting the edited allele.
-
Vector Construction: Clone the designed sgRNA into a suitable expression vector.
-
Transfection: Co-transfect the Cas9 expression vector, the sgRNA expression vector, and the ssODN into the target cells using a suitable transfection method.
-
Selection: Select for transfected cells using puromycin.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate using limiting dilution or FACS to generate clonal populations.
-
Genomic DNA Extraction and Sequencing: Once clonal populations have expanded, extract genomic DNA and perform Sanger sequencing of the targeted region in the SLC39A7 gene to identify clones with the desired V430E mutation.
-
Validation: Confirm the presence of the V430E mutation and the absence of off-target mutations in the selected clones.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Wild-type and ZIP7 V430E mutant cell lines
-
This compound compound
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed both wild-type and ZIP7 V430E mutant cells in 6-well plates at a density that will not lead to over-confluence during the experiment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0, 10, 100, 1000, 10000 nM). Use DMSO as a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
Cell Harvesting: After incubation, collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
FITC-negative and PI-negative cells are live cells.
-
FITC-positive and PI-negative cells are early apoptotic cells.
-
FITC-positive and PI-positive cells are late apoptotic or necrotic cells.
-
-
Data Analysis: Quantify the percentage of apoptotic cells for each treatment condition and plot the dose-response curves to determine the EC50 values.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving ZIP7 and the experimental workflow for on-target validation.
Caption: ZIP7-mediated zinc transport and its inhibition by this compound.
Caption: Experimental workflow for validating the on-target effects of this compound.
Comparison with Alternative On-Target Validation Methods
While the use of a drug-resistant mutant is a gold-standard for on-target validation, other methods can also be employed to provide complementary evidence.
| Method | Principle | Advantages | Disadvantages |
| Drug-Resistant Mutant | A mutation in the target protein prevents the drug from binding or exerting its effect, leading to a resistant phenotype. | Provides strong genetic evidence of the drug's target; can be used in cellular and in vivo models. | Requires the generation and validation of a specific mutant; not always feasible to identify a resistance-conferring mutation. |
| Affinity Chromatography | The drug is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. | Can identify direct binding partners of the drug; can be used to discover novel targets. | May identify non-specific binders; may not capture transient or weak interactions. |
| Cellular Thermal Shift Assay (CETSA) | Drug binding to a target protein stabilizes it against thermal denaturation. | Can be performed in intact cells and tissues; provides evidence of target engagement in a physiological context. | Requires a specific antibody for the target protein; may not be suitable for all targets. |
| RNA Interference (RNAi) | Silencing the expression of the putative target gene should phenocopy the effect of the drug. | Can be used to rapidly assess the role of a potential target. | Off-target effects of siRNAs can confound results; incomplete knockdown can lead to false negatives. |
Conclusion
The use of the ZIP7 V430E mutant provides compelling evidence for the on-target activity of this compound. The significant shift in the apoptotic dose-response curve in cells expressing this mutant robustly demonstrates that the cytotoxic effects of the compound are mediated through its interaction with ZIP7. This genetic approach, in conjunction with other biochemical and cellular assays, establishes a strong foundation for the further development of this compound as a selective chemical probe and potential therapeutic agent targeting the ZIP7-Notch signaling axis. This guide provides researchers with the necessary information to understand and potentially replicate these key on-target validation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immunostep.com [immunostep.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]
A Comparative Analysis of (R)-NVS-ZP7-4 and Other ZIP7 Inhibition Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of (R)-NVS-ZP7-4, the first-in-class small molecule inhibitor of the zinc transporter ZIP7 (SLC39A7), against other methods of ZIP7 inhibition. This document is intended to serve as a resource for researchers investigating the roles of ZIP7 in various biological processes and for professionals in drug development exploring ZIP7 as a therapeutic target.
This compound is a potent and specific chemical probe that has been instrumental in elucidating the cellular functions of ZIP7.[1][2][3][4][5][6] ZIP7 is a crucial transporter responsible for the release of zinc from the endoplasmic reticulum (ER) into the cytosol, a process vital for maintaining cellular zinc homeostasis and regulating various signaling pathways.[7] Dysregulation of ZIP7 has been implicated in a range of diseases, including cancer and developmental disorders.
This guide will compare the effects of this compound with those of small interfering RNA (siRNA)-mediated knockdown of ZIP7, a common genetic approach to study protein function. The comparison will focus on their impact on key signaling pathways, cellular processes, and the experimental data supporting these findings.
Performance Comparison: this compound vs. ZIP7 siRNA
The following tables summarize the reported effects of this compound and ZIP7 siRNA on various cellular pathways and processes, providing a clear comparison of these two inhibitory methods.
| Feature | This compound | ZIP7 siRNA Knockdown | Key References |
| Mechanism of Action | Direct, reversible inhibition of ZIP7 zinc transport activity.[1][3][4] | Post-transcriptional gene silencing, leading to reduced ZIP7 protein expression.[8][9][10][11][12][13][14] | [1][3][4][9][10] |
| Primary Cellular Effect | Increased zinc concentration in the ER.[1][3] | Reduced overall cellular ZIP7 protein levels.[8][10] | [1][3][8][10] |
| Specificity | High specificity for ZIP7, with the (S)-enantiomer being inactive.[1] | Potential for off-target effects depending on siRNA sequence.[14] | [1][14] |
| Temporal Control | Rapid onset and reversible upon washout. | Slower onset (requires protein turnover) and less readily reversible. | N/A |
| Biological Process | Effect of this compound | Effect of ZIP7 siRNA Knockdown | Key References |
| Notch Signaling | Inhibition of Notch receptor trafficking and downstream signaling.[1][4] | Decreased Notch signaling.[1] | [1][4] |
| ER Stress & Unfolded Protein Response (UPR) | Induction of ER stress and activation of the UPR.[1][2][15] | Induction of ER stress.[8][15] | [1][2][8][15] |
| Ferroptosis | Inhibition of erastin-induced ferroptosis.[2][8] | Protection against ferroptosis.[8] | [2][8] |
| Cell Viability/Apoptosis | Induction of apoptosis in specific cancer cell lines (e.g., T-ALL).[1][15] | Can induce apoptosis in certain contexts. | [1][15] |
| Hepatocellular Carcinoma (HCC) | Inhibition of tumorigenesis and promotion of apoptosis. | N/A | N/A |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay
This protocol is used to assess the effect of ZIP7 inhibitors on cell proliferation and survival.
-
Cell Seeding: Seed cells (e.g., T-ALL cell lines, HCC cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the IC50 value.[8]
ER Stress Assay (Western Blot)
This protocol is used to detect the induction of ER stress by analyzing the expression of UPR target proteins.
-
Cell Treatment: Treat cells with this compound, a known ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin (B1683126) as a positive control), or a vehicle control for a specified time (e.g., 6-24 hours).[16][17][18][19]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against ER stress markers (e.g., BiP/GRP78, CHOP, p-PERK, p-IRE1α).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[19]
Notch Signaling Reporter Assay
This assay measures the activity of the Notch signaling pathway.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with a Notch-responsive reporter plasmid (e.g., containing the CSL promoter driving luciferase expression) and a constitutively active Renilla luciferase plasmid (for normalization).[20][21][22][23]
-
Compound Treatment: After 24 hours, treat the cells with this compound or a vehicle control. In some experimental setups, Notch signaling can be induced by co-culture with cells expressing a Notch ligand (e.g., Jagged1 or Delta-like 4).[24]
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that in control cells.[20][23]
siRNA-Mediated Knockdown of ZIP7
This protocol describes the transient knockdown of ZIP7 expression using siRNA.
-
siRNA Preparation: Resuspend lyophilized siRNA targeting ZIP7 and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.[14]
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Formation: For each well, dilute a specific amount of siRNA (e.g., 50-100 pmol) in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow the formation of transfection complexes.[12][13]
-
Transfection: Add the transfection complexes to the cells in complete growth medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level (by qRT-PCR) and/or protein level (by Western blot).[9][10][11]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: ZIP7-mediated signaling and points of inhibition.
Caption: Workflow for small molecule vs. genetic inhibition.
Caption: Inhibition of Notch signaling by this compound.
References
- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 4. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of a ZIP7 inhibitor from a Notch pathway screen. | BioFrontiers Institute | University of Colorado Boulder [colorado.edu]
- 7. The importance of targeting signalling mechanisms of the SLC39A family of zinc transporters to inhibit endocrine resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zinc transporter ZIP7 is a novel determinant of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Zinc Transporter, Slc39a7 (Zip7) Is Implicated in Glycaemic Control in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Guidelines for transfection of siRNA [qiagen.com]
- 15. researchgate.net [researchgate.net]
- 16. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of the endoplasmic reticulum (ER) stress-associated IRE-1/XBP-1 pathway alleviates acute lung injury via modulation of macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 20. westbioscience.com [westbioscience.com]
- 21. Monitoring Notch Activation in Cultured Mammalian Cells: Transcriptional Reporter Assays | Springer Nature Experiments [experiments.springernature.com]
- 22. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. Protocol for Notch-ligand Binding Assays Using Dynabeads - PMC [pmc.ncbi.nlm.nih.gov]
Validating (R)-NVS-ZP7-4's Impact on Notch Signaling: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R)-NVS-ZP7-4's performance in modulating Notch signaling downstream targets against other alternatives, supported by experimental data. This compound, a novel inhibitor of the zinc transporter ZIP7, presents a unique mechanism for downregulating Notch signaling by inducing endoplasmic reticulum (ER) stress and impeding Notch receptor trafficking.[1][2] This contrasts with traditional Notch inhibitors that directly target core components of the signaling pathway.
This guide synthesizes available data to facilitate a comprehensive evaluation of this compound's efficacy and mechanism of action in comparison to established Notch inhibitors, the gamma-secretase inhibitor (GSI) DAPT and the direct Notch transcription complex inhibitor CB-103.
Mechanism of Action: A Divergence in Approach
This compound's method of Notch inhibition is indirect. By targeting the ER-resident zinc transporter ZIP7, it disrupts zinc homeostasis within the ER, leading to ER stress and the unfolded protein response (UPR).[2] This cellular state interferes with the proper trafficking and maturation of the Notch receptor, ultimately reducing its availability at the cell surface for signaling activation.
In contrast, traditional Notch inhibitors take a more direct route. Gamma-secretase inhibitors (GSIs), such as DAPT, block the final proteolytic cleavage of the Notch receptor, a critical step for the release of the Notch intracellular domain (NICD) and subsequent downstream signaling.[3] A newer class of inhibitors, exemplified by CB-103, directly targets the formation of the Notch transcriptional activation complex in the nucleus, preventing the expression of target genes even in cases of GSI resistance.[4]
References
A Comparative Analysis of Apoptotic Efficacy: (R)-NVS-ZP7-4 Versus Standard Chemotherapy
For Immediate Release
A deep dive into the apoptotic effects of the novel ZIP7 inhibitor, (R)-NVS-ZP7-4, compared to established standard-of-care chemotherapeutic agents in T-cell acute lymphoblastic leukemia and hepatocellular carcinoma.
In the landscape of oncology research, the quest for novel therapeutic agents that can induce cancer cell death with high specificity and efficacy is paramount. This guide provides a comparative analysis of the apoptotic effects of the investigational molecule this compound against standard chemotherapy agents used in the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and hepatocellular carcinoma (HCC).
This compound is a first-in-class inhibitor of the zinc transporter ZIP7 (SLC39A7).[1][2][3] Its mechanism of action is distinct from traditional chemotherapies. By blocking ZIP7, this compound disrupts zinc homeostasis within the endoplasmic reticulum (ER), leading to ER stress and subsequently triggering the intrinsic apoptotic pathway.[1][2] This guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of its apoptotic potential in relation to current therapeutic options.
Quantitative Comparison of Apoptotic Effects
The following tables summarize the apoptotic effects of this compound and standard chemotherapy agents in T-ALL and HCC cell lines. It is important to note that this is an indirect comparison, as the data is compiled from separate studies. Direct head-to-head comparative studies are not yet available in published literature.
Table 1: Apoptotic Effects in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines
| Compound | Cell Line | Concentration | Treatment Duration | Apoptosis/Cell Death (%) | Assay Method | Reference |
| This compound | TALL-1 | 1 µM | 72 hours | ~40% | Annexin V/PI Staining | [4] |
| This compound | TALL-1 | 10 µM | 72 hours | ~70% | Annexin V/PI Staining | [4] |
| Vincristine | Primary ALL cells | 100 nmol/L | 24 hours | Not specified (Sub-G1 population increase) | Flow Cytometry (DNA content) | [5] |
| Vincristine | Jurkat | Not specified (IC50) | 48-72 hours | Not specified (apoptosis induced) | Not specified | [6] |
| Vincristine | Peripheral blood mononuclear cells (in vivo) | Single injection | 3 hours | 40.7% (in one patient) | TUNEL Assay | [7] |
| Doxorubicin (B1662922) | Jurkat (DEK-silenced) | 0-10 µM | Not specified | 13.02 ± 0.58% | Not specified | [8] |
Table 2: Apoptotic Effects in Hepatocellular Carcinoma (HCC) Cell Lines
| Compound | Cell Line | Concentration | Treatment Duration | Apoptosis (%) | Assay Method | Reference |
| This compound | HCCLM3, Huh7 | 0.5 µM, 1 µM | 24 hours | Dose-dependent increase | Annexin V/PI Staining | |
| Sorafenib | HepG2 | IC35 | Not specified | 23.1% | Flow Cytometry | [9] |
| Sorafenib | Huh7 | IC35 | Not specified | 33.3% | Flow Cytometry | [9] |
| Sorafenib | HLE | 5 µM | 24 hours | 10.3% | Annexin V-FITC/PI Staining | [10] |
| Sorafenib | HLE | 10 µM | 24 hours | 17.1% | Annexin V-FITC/PI Staining | [10] |
| Sorafenib | HLE | 20 µM | 24 hours | 38.6% | Annexin V-FITC/PI Staining | [10] |
| Doxorubicin | HepG2 | 1.25 µg/ml | Not specified | Dose-dependent increase | Flow Cytometry | [11] |
| Doxorubicin | Huh7 | 0.1-5 µM | 24 hours | ~25% (at highest dose) | Flow Cytometry (Sub-G1) | [12] |
| Cisplatin (B142131) | LM3 | 2 µmol/L | 48 hours | Significant increase | Flow Cytometry | [13][14] |
| Cisplatin | HepG2 | Not specified | Not specified | Dose-dependent increase | Not specified | [15] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation. Below are summaries of the key experimental protocols for assessing apoptosis.
Annexin V/Propidium (B1200493) Iodide (PI) Staining Assay
This is a widely used method to detect apoptosis by flow cytometry.
-
Cell Treatment: Cancer cell lines are seeded and treated with the compound of interest (this compound or standard chemotherapy) at various concentrations and for specific durations.
-
Harvesting and Staining: Cells are harvested, washed, and then resuspended in a binding buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
-
Data Interpretation: The results allow for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell/Tissue Preparation: Cells or tissue sections are fixed and permeabilized.
-
Enzymatic Labeling: Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The incorporated label is then detected by fluorescence microscopy or flow cytometry.
-
Quantification: The percentage of TUNEL-positive cells is determined to quantify the extent of apoptosis.
Signaling Pathways and Experimental Workflow
Apoptotic Signaling Pathway of this compound
Caption: Apoptotic pathway induced by this compound via ZIP7 inhibition and ER stress.
Generalized Apoptotic Pathway of Standard Chemotherapy
References
- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a ZIP7 Inhibitor from a Notch Pathway Screen - OAK Open Access Archive [oak.novartis.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rbmb.net [rbmb.net]
- 7. Vincristine-induced apoptosis in vivo in peripheral blood mononuclear cells of children with acute lymphoblastic leukaemia (ALL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of DEK Enhances Doxorubicin-Induced Apoptosis and Cell Cycle Arrest in T-Cell Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Anti-Proliferative and Apoptotic Effects of Sorafenib Using miR-27a Inhibitor in Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nutlin-3 cooperates with doxorubicin to induce apoptosis of human hepatocellular carcinoma cells through p53 or p73 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.unito.it [iris.unito.it]
- 13. europeanreview.org [europeanreview.org]
- 14. Cisplatin induces apoptosis of hepatocellular carcinoma LM3 cells via down-regulation of XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of apoptosis by cisplatin and its effect on cell cycle-related proteins and cell cycle changes in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Endoplasmic Reticulum Stress in (R)-NVS-ZP7-4-Induced Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-NVS-ZP7-4, a selective inhibitor of the zinc transporter ZIP7, with other well-established inducers of endoplasmic reticulum (ER) stress-mediated cell death. By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying molecular pathways, this document serves as a valuable resource for researchers investigating novel cancer therapeutics targeting ER homeostasis.
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in the ER environment can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate the unfolded protein response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death. This mechanism has emerged as a promising target for cancer therapy, as many cancer cells exhibit elevated basal ER stress, making them more susceptible to agents that further disrupt ER function.
This compound is a novel small molecule identified as a potent and selective inhibitor of the ER-resident zinc transporter ZIP7 (SLC39A7)[1][2][3]. Inhibition of ZIP7 disrupts zinc homeostasis within the ER, leading to ER stress and subsequent apoptosis in various cancer cell lines, particularly in T-cell acute lymphoblastic leukemia (T-ALL)[1][4][5]. This guide validates the role of ER stress in this compound-induced cell death by comparing its effects with those of classical ER stress inducers, tunicamycin (B1663573) and thapsigargin, as well as the clinically approved proteasome inhibitor, bortezomib (B1684674).
Mechanism of Action: this compound and ER Stress
This compound exerts its cytotoxic effects by directly inhibiting the zinc transporter ZIP7, which is responsible for transporting zinc from the ER lumen into the cytoplasm[1][3]. This inhibition leads to an accumulation of zinc within the ER, disrupting the function of ER-resident chaperones and enzymes involved in protein folding[1][6]. The resulting accumulation of unfolded proteins triggers the three main branches of the UPR, mediated by the sensor proteins IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). Prolonged activation of these pathways, particularly the PERK-eIF2α-ATF4-CHOP and IRE1α-XBP1 arms, ultimately culminates in apoptosis.
Data Presentation: Comparative Analysis
To objectively evaluate the role of ER stress in this compound-induced cell death, we have summarized quantitative data from various studies. The following tables compare the effects of this compound with tunicamycin, thapsigargin, and bortezomib on cell viability, apoptosis, and the expression of key ER stress markers.
Table 1: Effect of this compound on Apoptosis and ER Stress Markers in T-ALL Cells
| Cell Line | Concentration (µM) | Treatment Time (h) | Apoptosis (% of Control) | CHOP Expression (Fold Change) | BiP/GRP78 Expression (Fold Change) | sXBP1 Expression (Fold Change) | Reference |
| TALL-1 | 0.1 | 72 | ~150 | - | - | - | [1][4] |
| TALL-1 | 1 | 72 | ~300 | - | - | - | [1][4] |
| TALL-1 | 10 | 72 | ~450 | - | - | - | [1][4] |
| ARPE-19 | 10 | 48 | - | Increased | Increased | Increased | [6] |
Data are estimated from published graphs and presented as approximate values. "-" indicates data not available.
Table 2: Effect of Tunicamycin on Apoptosis and ER Stress Markers
| Cell Line | Concentration (µg/mL) | Treatment Time (h) | Apoptosis/Cell Death (% of Control) | CHOP Expression (Fold Change) | BiP/GRP78 Expression (Fold Change) | sXBP1 Expression (Fold Change) | Reference |
| PC-3 | 10 | 72 | ~59 (Cell Viability Reduction) | - | - | - | [7][8] |
| NCI-H446 | 2 | 24 | ~250 | Increased | Increased | - | [9][10] |
| H69 | 2 | 24 | ~200 | Increased | Increased | - | [9][10] |
| SGC7901/ADR | 0.5 | 48 | ~40 (Cell Viability Reduction) | Increased | Increased | Increased | [11][12] |
Data are estimated from published graphs and presented as approximate values. "-" indicates data not available.
Table 3: Effect of Thapsigargin on Apoptosis and ER Stress Markers
| Cell Line | Concentration (µM) | Treatment Time (h) | Apoptosis/Cell Death (%) | CHOP Expression (Fold Change) | BiP/GRP78 Expression (Fold Change) | p-eIF2α Expression (Fold Change) | Reference |
| A549 | 1 | 24 | ~35 | - | - | - | [7][13][14] |
| MH7A | 1 | 96 | 44.6 | - | - | - | [15] |
| HT29 | 1 | 12 | - | Increased | Increased | Increased | [16] |
Data are presented as reported in the respective studies. "-" indicates data not available.
Table 4: Effect of Bortezomib on Apoptosis and ER Stress Markers
| Cell Line | Concentration (nM) | Treatment Time (h) | Apoptosis (% of Control) | CHOP Expression (Fold Change) | BiP/GRP78 Expression (Fold Change) | Reference |
| NB4 | 100 | 48 | ~400 | - | - | [17] |
| HeLa | 100 | 24 | - | ~3.5 | ~2.5 | |
| CaSki | 100 | 24 | - | ~4.0 | ~3.0 | |
| L3.6pl | 100 | 24 | ~250 | Increased | Increased | [18][19] |
Data are estimated from published graphs and presented as approximate values. "-" indicates data not available.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay
This assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Preparation: Seed cells in a 6-well plate and treat with various concentrations of this compound or other compounds for the desired time.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution (100 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Western Blotting for ER Stress Markers
This technique is used to detect and quantify the expression levels of specific proteins involved in the ER stress response.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., anti-CHOP, anti-BiP/GRP78, anti-sXBP1, anti-phospho-eIF2α) overnight at 4°C. Recommended dilutions should be optimized, but typically range from 1:1000.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ, with protein levels normalized to a loading control such as β-actin or GAPDH.
Conclusion
The collective evidence strongly supports the role of ER stress as a key mechanism underlying this compound-induced cell death. By inhibiting the ZIP7 zinc transporter, this compound disrupts ER zinc homeostasis, leading to the activation of the UPR and subsequent apoptosis. The cytotoxic effects and the induction of ER stress markers by this compound are comparable to those of well-established ER stress inducers like tunicamycin and thapsigargin, as well as the clinically relevant drug bortezomib. This comparative guide provides a solid foundation for researchers to further explore the therapeutic potential of targeting ZIP7 and the ER stress pathway in cancer. The detailed experimental protocols and visual aids included herein are intended to facilitate the design and execution of future studies in this promising area of drug discovery.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tunicamycin induces ER stress and inhibits tumorigenesis of head and neck cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thapsigargin Induces Apoptosis by Impairing Cytoskeleton Dynamics in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
- 12. Tunicamycin specifically aggravates ER stress and overcomes chemoresistance in multidrug-resistant gastric cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thapsigargin induces apoptosis by impairing cytoskeleton dynamics in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Thapsigargin on the Proliferation and Survival of Human Rheumatoid Arthritis Synovial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NVS-ZP7-4 inhibits hepatocellular carcinoma tumorigenesis and promotes apoptosis via PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Mimicking Genetic Intervention with a Chemical Probe: A Comparative Guide to ZIP7 Knockdown and (R)-NVS-ZP7-4
For researchers, scientists, and drug development professionals, understanding the functional consequences of targeting the zinc transporter ZIP7 (SLC39A7) is crucial for exploring its therapeutic potential in various diseases, including cancer and degenerative disorders. This guide provides a comprehensive comparison of two key experimental approaches used to probe ZIP7 function: genetic knockdown using techniques like siRNA and pharmacological inhibition with the specific inhibitor (R)-NVS-ZP7-4.
This document outlines the similarities and differences in the cellular effects of these two methods, supported by experimental data. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of these findings.
Unveiling the Role of a Key Zinc Transporter
ZIP7, an endoplasmic reticulum (ER)-resident protein, plays a critical role in maintaining cellular zinc homeostasis by transporting zinc from the ER into the cytosol.[1] This process is vital for a multitude of cellular functions, including proper protein folding, enzyme activity, and signal transduction.[1][2] Dysregulation of ZIP7 function has been implicated in various pathological conditions. Loss of ZIP7 can lead to an accumulation of zinc in the ER, triggering ER stress.[3][4][5] Conversely, overexpression of ZIP7 is associated with several cancers, where it promotes proliferation, migration, and survival by activating signaling pathways such as MAPK, PI3K-AKT, and mTOR.[6][7][8]
Given its pivotal role, researchers have employed two primary strategies to investigate the consequences of ZIP7 inhibition: genetic knockdown and pharmacological inhibition. This guide will delve into a direct comparison of these approaches, with a focus on their effects on cellular processes and signaling pathways.
Quantitative Comparison of Cellular Effects
The following tables summarize the quantitative data from various studies, comparing the effects of ZIP7 knockdown (typically using siRNA) and treatment with the chemical inhibitor this compound.
| Cellular Process | ZIP7 Knockdown (siRNA) | This compound Treatment | Key Findings | References |
| ER Stress Induction | Significant increase in ER stress markers (e.g., ATF3, HERPUD1, HSPA5, CHOP).[9][10] | Potent induction of ER stress and the unfolded protein response (UPR).[11][12] | Both methods effectively induce ER stress, suggesting a common mechanism of action by disrupting ER zinc homeostasis. | [9][10][11][12] |
| Apoptosis/Cell Death | Induces apoptosis in various cancer cell lines. | Induces apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cells.[11][12] | Both approaches can trigger programmed cell death, particularly in cancer cells dependent on ZIP7 function. | [11][12] |
| Ferroptosis | Confers robust protection against erastin-induced ferroptosis.[9][13] | Significantly reduces erastin-induced ferroptosis.[13] | Both genetic and chemical inhibition of ZIP7 protect cells from ferroptosis, highlighting a novel role for this transporter in this form of cell death. | [9][13] |
| Cell Signaling | Reduction in the activation of signaling pathways like MAPK, PI3K-AKT, and mTOR.[7][8] | Interferes with Notch signaling by impairing receptor trafficking.[11][14][15] | While both impact key signaling pathways, the specific pathways investigated and reported differ, reflecting the context of the original studies. | [7][8][11][14][15] |
| Cell Migration | Reduces migration of anti-hormone-resistant breast cancer cells.[16] | Not explicitly reported in the provided search results. | ZIP7 knockdown has been shown to impair cell migration, a key aspect of cancer metastasis. | [16] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: ZIP7-Mediated Signaling Cascade.
References
- 1. The zinc transporter SLC39A7 (ZIP7) harbours a highly-conserved histidine-rich N-terminal region that potentially contributes to zinc homeostasis in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Zinc transporter SLC39A7 - Wikipedia [en.wikipedia.org]
- 4. Zinc Transporter SLC39A7/ZIP7 Promotes Intestinal Epithelial Self-Renewal by Resolving ER Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorylation of zinc channel ZIP7 drives MAPK, PI3K and mTOR growth and proliferation signalling - Metallomics (RSC Publishing) [pubs.rsc.org]
- 8. Phosphorylation of zinc channel ZIP7 drives MAPK, PI3K and mTOR growth and proliferation signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zinc transporter ZIP7 is a novel determinant of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Zinc transport from the endoplasmic reticulum to the cytoplasm via Zip7 is necessary for barrier dysfunction mediated by inflammatory signaling in RPE cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Direct Binding of (R)-NVS-ZP7-4 to ZIP7: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the experimental evidence confirming the direct binding of the small molecule inhibitor (R)-NVS-ZP7-4 to the zinc transporter ZIP7 (SLC39A7). The data presented herein is intended for researchers, scientists, and drug development professionals interested in the modulation of zinc homeostasis and its role in cellular signaling pathways.
Executive Summary
This compound has been identified as a potent inhibitor of ZIP7, a critical regulator of intracellular zinc levels. The direct interaction between this compound and ZIP7 has been substantiated through multiple lines of experimental evidence, primarily through photoaffinity labeling and the generation of a compound-resistant cell line harboring a specific mutation in the SLC39A7 gene. These findings establish this compound as a valuable chemical tool for probing ZIP7 function and a potential starting point for the development of novel therapeutics targeting zinc-dependent signaling pathways.
Comparative Analysis of ZIP7 Inhibitors
This compound is part of a series of related compounds investigated for their inhibitory activity on the Notch signaling pathway, which is downstream of ZIP7 activity. While direct binding affinities (Kd) are not publicly available, the half-maximal inhibitory concentration (IC50) for this compound in a HES-Luciferase reporter gene assay, an indirect measure of ZIP7 inhibition, has been determined.
| Compound | IC50 (Notch Signaling) | Key Features |
| This compound | 0.13 µM[1] | Fluorinated aminobenzothiazole moiety, potent inhibitor. |
| NVS-ZP7-1 | Less potent than NVS-ZP7-4[2] | Precursor to NVS-ZP7-4. |
| (S)-NVS-ZP7-2 | Inactive[2] | Enantiomer of NVS-ZP7-1, demonstrating stereospecificity of the interaction. |
| NVS-ZP7-3 | Modest improvement over NVS-ZP7-1[2] | Quinazolinone replacement of the benzoxazine (B1645224) ring. |
| NVS-ZP7-5 | Improved activity over NVS-ZP7-4[2] | 3,4-difluorobenzamide moiety. |
| NVS-ZP7-6 | - | Diazirine-containing analog used for photoaffinity labeling.[2] |
Key Experimental Evidence for Direct Binding
Two primary experimental approaches have provided compelling evidence for the direct binding of the NVS-ZP7-4 scaffold to the ZIP7 protein.
Photoaffinity Labeling
A diazirine-containing analog of this compound, termed NVS-ZP7-6, was synthesized and utilized in photoaffinity labeling experiments.[2] This technique involves the use of a photoreactive probe that, upon exposure to UV light, covalently crosslinks to its binding partner. Subsequent proteomic analysis identified ZIP7 as a direct target of the NVS-ZP7 scaffold in cells.[2][3][4]
Experimental Workflow for Photoaffinity Labeling:
Generation of a Compound-Resistant Cell Line
The generation of a T-cell acute lymphoblastic leukemia (T-ALL) cell line resistant to this compound provided strong genetic evidence for ZIP7 as the direct target.[2][4] Whole-exome sequencing of the resistant cell line identified a single point mutation, V430E, in the SLC39A7 gene encoding for ZIP7.[2][4] Introduction of this V430E mutation into sensitive parental cells conferred resistance to this compound, confirming that this mutation is sufficient to disrupt the drug-target interaction.[3]
Experimental Workflow for Resistant Cell Line Generation:
Experimental Protocols
Photoaffinity Labeling Protocol (General Overview)
-
Probe Synthesis: An analog of this compound (NVS-ZP7-6) is synthesized to include a photoreactive diazirine group and a biotin (B1667282) handle for enrichment.[2]
-
Cellular Treatment: Live cells are incubated with varying concentrations of the NVS-ZP7-6 probe to allow for target engagement. A control group is pre-incubated with an excess of non-probe this compound to demonstrate competition for the binding site.
-
UV Crosslinking: The cells are exposed to UV light to induce covalent crosslinking between the photoaffinity probe and its binding partners.
-
Cell Lysis and Enrichment: Cells are lysed, and biotinylated proteins are enriched using streptavidin-coated beads.
-
Proteomic Analysis: The enriched proteins are digested, and the resulting peptides are analyzed by quantitative mass spectrometry to identify proteins that are specifically labeled by the probe and where this labeling is competed by the parent compound.
CRISPR/Cas9-mediated Generation of ZIP7 V430E Mutant Cell Line (General Overview)
-
Guide RNA Design: Single guide RNAs (sgRNAs) are designed to target the genomic region of the SLC39A7 gene corresponding to the V430 residue.
-
Donor Template Design: A single-stranded oligodeoxynucleotide (ssODN) repair template is synthesized containing the desired V430E mutation.
-
Transfection: The Cas9 nuclease, sgRNA, and the ssODN donor template are co-transfected into the target cells.
-
Selection and Clonal Isolation: Transfected cells are selected, and single-cell clones are isolated and expanded.
-
Genotyping and Validation: Genomic DNA from the clones is sequenced to confirm the presence of the V430E mutation. The resistance of the mutant cell lines to this compound is then assessed using cell viability or apoptosis assays.
ZIP7 Signaling Pathway
ZIP7 is an endoplasmic reticulum (ER)-resident zinc transporter that plays a crucial role in regulating cytosolic zinc concentrations. Upon activation, ZIP7 releases zinc from the ER into the cytosol, initiating a "zinc wave" that acts as a second messenger in various signaling cascades. The activation of ZIP7 is regulated by phosphorylation, primarily by Casein Kinase 2 (CK2).[5][6] The subsequent increase in cytosolic zinc leads to the activation of several downstream pathways, including the MAPK, PI3K-AKT, and mTOR pathways, which are critical for cell growth, proliferation, and survival.
References
- 1. Discovery of a ZIP7 inhibitor from a Notch pathway screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The New Role for an Old Kinase: Protein Kinase CK2 Regulates Metal Ion Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein kinase CK2 triggers cytosolic zinc signaling pathways by phosphorylation of zinc channel ZIP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase CK2 opens the gate for zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of zinc channel ZIP7 drives MAPK, PI3K and mTOR growth and proliferation signalling - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of (R)-NVS-ZP7-4: A Guide to Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
(R)-NVS-ZP7-4, a potent and selective inhibitor of the endoplasmic reticulum (ER) zinc transporter ZIP7 (SLC39A7), has emerged as a promising anti-cancer agent. By disrupting zinc homeostasis within the ER, this molecule induces significant ER stress and inhibits the Notch signaling pathway, ultimately leading to apoptosis in cancer cells. While its efficacy as a monotherapy is established, its true potential may lie in synergistic combinations with other anti-cancer agents. This guide provides a comprehensive comparison of the hypothesized synergistic effects of this compound with other therapeutic classes, supported by the mechanistic rationale and a framework for experimental validation.
Executive Summary
This compound's unique mechanism of action, targeting both ER stress and Notch signaling, presents a compelling case for its use in combination therapies. This guide outlines the scientific basis for expecting synergistic effects with proteasome inhibitors, conventional chemotherapeutics, and other targeted agents. While direct experimental data on this compound combinations is not yet available in published literature, the principles of synthetic lethality and pathway crosstalk strongly support this therapeutic strategy. We provide detailed experimental protocols for researchers to validate these synergistic interactions and present visual workflows and signaling pathway diagrams to facilitate a deeper understanding of the underlying biology.
Mechanistic Basis for Synergy
This compound's primary mode of action is the inhibition of ZIP7, a zinc transporter responsible for the flux of zinc from the ER to the cytoplasm. This inhibition leads to two key downstream effects with significant therapeutic implications in oncology:
-
Induction of Endoplasmic Reticulum (ER) Stress: By trapping zinc within the ER, this compound disrupts the proper folding of proteins, leading to an accumulation of unfolded and misfolded proteins. This triggers the Unfolded Protein Response (UPR), and when overwhelmed, leads to apoptosis.
-
Inhibition of Notch Signaling: The proper trafficking and processing of Notch receptors are dependent on zinc homeostasis. By altering zinc levels, this compound impairs Notch signaling, a critical pathway for cancer stem cell maintenance and tumor progression in various malignancies.
These mechanisms provide a strong rationale for combining this compound with agents that can either exacerbate ER stress or target pathways that become vulnerable upon Notch inhibition.
Comparison of Potential Combination Therapies
Based on its mechanism of action, this compound is hypothesized to exhibit synergistic effects with the following classes of anti-cancer agents.
| Therapeutic Class | Example Agent(s) | Rationale for Synergy | Expected Outcome |
| Proteasome Inhibitors | Bortezomib, Carfilzomib | This compound induces the accumulation of misfolded proteins in the ER. Proteasome inhibitors block the degradation of these proteins in the cytoplasm, leading to a massive build-up of toxic protein aggregates and overwhelming the cell's ability to cope with ER stress. This combination is expected to create a state of "proteotoxic crisis," leading to enhanced apoptosis. | Significant increase in apoptotic cell death at lower doses of both agents. |
| Conventional Chemotherapeutics | Doxorubicin, Taxanes | Many chemotherapeutic agents induce cellular stress and DNA damage, which can indirectly contribute to ER stress. Combining these with a direct ER stress inducer like this compound could lower the threshold for apoptosis induction. Additionally, taxanes are known to be more effective in cells with high rates of protein synthesis and turnover, a state that is exacerbated by ER stress. | Increased sensitivity of cancer cells to chemotherapy, potentially overcoming drug resistance. |
| Other ER Stress Inducers | Tunicamycin, Thapsigargin | While not typically used in the clinic, these agents can be used in pre-clinical studies to validate the principle of synergistic ER stress induction. A combination would lead to a more profound and sustained ER stress response. | Potentiation of apoptosis in cancer cell lines. |
| Other Notch Pathway Inhibitors | Gamma-secretase inhibitors | For cancers heavily reliant on the Notch pathway, a dual-pronged attack could be more effective. This compound's mechanism of inhibiting Notch trafficking is distinct from gamma-secretase inhibitors that block the final cleavage and activation step. | More complete shutdown of Notch signaling, leading to enhanced anti-tumor effects, particularly against cancer stem cells. |
Experimental Protocols for Assessing Synergy
To validate the hypothesized synergistic effects of this compound, a series of well-established in vitro and in vivo experiments should be performed.
In Vitro Synergy Assessment
1. Cell Viability and Proliferation Assays:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination agent alone and in combination.
-
Methodology:
-
Seed cancer cells of interest (e.g., T-ALL, HCC, or breast cancer cell lines) in 96-well plates.
-
Treat cells with a dose-response matrix of this compound and the other anti-cancer agent for 48-72 hours.
-
Assess cell viability using assays such as MTT, MTS, or a cell-titer glo luminescent assay.
-
Calculate IC50 values for each agent alone and in combination.
-
Determine the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.
-
2. Apoptosis Assays:
-
Objective: To quantify the induction of apoptosis by the combination treatment.
-
Methodology:
-
Treat cells with this compound and the combination agent at synergistic concentrations (determined from viability assays).
-
After 24-48 hours, stain cells with Annexin V and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.
-
Alternatively, perform Western blotting for cleaved caspase-3 and cleaved PARP, key markers of apoptosis.
-
3. Western Blot Analysis for ER Stress and Notch Signaling Markers:
-
Objective: To confirm the on-target effects of the combination treatment.
-
Methodology:
-
Treat cells as described for apoptosis assays.
-
Lyse the cells and perform Western blotting for key proteins in the UPR (e.g., BiP/GRP78, IRE1α, PERK, ATF4, CHOP) and Notch signaling pathways (e.g., Notch1-ICD, Hes1).
-
In Vivo Synergy Assessment
1. Xenograft Tumor Growth Studies:
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Methodology:
-
Implant human cancer cells subcutaneously into immunodeficient mice.
-
Once tumors are established, randomize mice into treatment groups: vehicle control, this compound alone, combination agent alone, and the combination of both.
-
Administer drugs according to a predetermined schedule and dosage.
-
Measure tumor volume regularly.
-
At the end of the study, excise tumors and perform immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Visualizing the Pathways and Workflows
To better understand the complex interactions at play, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Workflow for assessing in vitro synergy.
Caption: this compound and proteasome inhibitor synergy.
Caption: this compound's impact on Notch signaling.
Conclusion and Future Directions
The therapeutic strategy of combining this compound with other anti-cancer agents holds immense promise for improving patient outcomes. The strong mechanistic rationale for synergy with proteasome inhibitors and conventional chemotherapies warrants rigorous preclinical investigation. The experimental frameworks provided in this guide offer a clear path for researchers to validate these hypotheses and generate the necessary data to move these combinations toward clinical trials. Future research should also explore the potential of this compound in overcoming acquired resistance to other targeted therapies, a common challenge in oncology. By leveraging the unique ability of this compound to induce ER stress and inhibit Notch signaling, the field can unlock new and powerful therapeutic options for a wide range of cancers.
Safety Operating Guide
Navigating the Disposal of (R)-NVS-ZP7-4: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the disposal of (R)-NVS-ZP7-4, a zinc transporter SLC39A7 (ZIP7) inhibitor utilized in Notch pathway research.[1][2][3] By adhering to these protocols, laboratories can ensure a safe environment and maintain regulatory compliance.
Core Safety and Handling Protocols
According to the Safety Data Sheet (SDS) for NVS-ZP7-4, the substance is not classified as hazardous according to the Globally Harmonized System (GHS). Consequently, no special disposal measures are required. However, it is imperative to follow standard precautionary measures for handling chemicals in a laboratory setting.
Personal Protective Equipment (PPE):
-
Gloves: Use of impermeable and resistant gloves is recommended.
-
Eye Protection: Safety goggles or a face shield should be worn to protect against accidental splashes.
-
Lab Coat: A standard lab coat is necessary to prevent skin and clothing contamination.
General Handling:
-
Work in a well-ventilated area, such as a chemical fume hood.
-
Avoid direct contact with the substance.
-
Wash hands thoroughly after handling.
Quantitative Safety Data
While this compound is not classified as a hazardous substance, the following table summarizes its key safety and physical characteristics based on the available Safety Data Sheet for NVS-ZP7-4.
| Characteristic | Value | Source |
| GHS Hazard Classification | Not classified | |
| NFPA Ratings (0-4 Scale) | Health: 0, Fire: 0, Reactivity: 0 | |
| HMIS-Ratings (0-4 Scale) | Health: 0, Fire: 0, Reactivity: 0 | |
| Flammability | Product is not flammable | |
| Explosion Hazard | Product does not present an explosion hazard | |
| Sensitization | No sensitizing effects known |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the disposal of this compound, incorporating general best practices for chemical waste management.
1. Waste Identification and Segregation:
-
Although not classified as hazardous, it is good practice to treat all research chemicals as potentially hazardous.
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Aqueous and organic solvent wastes should be kept separate.
2. Containerization:
-
Collect waste this compound, including any contaminated labware (e.g., pipette tips, tubes), in a designated, compatible, and clearly labeled waste container.
-
The container must have a tightly fitting cap and be kept closed except when adding waste.
3. Labeling:
-
Label the waste container clearly with the full chemical name: "this compound".
-
Include any solvents used to dissolve the compound.
-
Indicate the approximate concentration and quantity of the waste.
4. Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the storage of chemical waste.
5. Disposal Request:
-
Once the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Follow their specific procedures for waste pickup and documentation.
6. Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as chemical waste.
-
After thorough rinsing, the empty container can typically be disposed of in the regular laboratory glass or plastic recycling, in accordance with institutional policies.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (R)-NVS-ZP7-4
This guide provides crucial safety and logistical information for the handling and disposal of (R)-NVS-ZP7-4, a research compound identified as an inhibitor of the zinc transporter SLC39A7 (ZIP7).[1][2] While the substance is not classified as hazardous according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to ensure the well-being of all personnel. This product is strictly for research use and not intended for human or veterinary applications.[3]
Hazard Assessment
According to the Safety Data Sheet (SDS), this compound has not been assigned any hazard pictograms, signal words, or hazard statements. The NFPA and HMIS ratings for health, fire, and reactivity are all rated at 0, indicating a low level of hazard under normal handling conditions.
Key Safety Information:
-
Appearance: Solid powder[3]
-
CAS Number: 2349367-89-9[1]
-
Primary Route of Exposure: Potential for inhalation of dust and skin/eye contact.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended personal protective equipment for various laboratory activities involving this compound. The selection of appropriate PPE is contingent upon the specific procedures being performed and the potential for exposure.
| Activity | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Weighing and Handling Solid Powder | Nitrile gloves | Safety glasses with side shields or goggles | Standard lab coat | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is advised to prevent inhalation of fine particles. |
| Preparing Stock Solutions | Nitrile gloves | Safety glasses with side shields or goggles | Standard lab coat | Work should be conducted in a well-ventilated area or a chemical fume hood. |
| Cell-Based Assays and In Vitro Experiments | Nitrile gloves | Safety glasses | Standard lab coat | Not generally required when handling dilute solutions in a controlled environment like a biological safety cabinet. |
| Spill Cleanup | Chemical-resistant gloves (e.g., nitrile) | Safety goggles or face shield | Standard lab coat | For significant spills of the powder, a NIOSH-approved respirator is recommended. |
Experimental Protocols and Handling Procedures
Storage and Stability:
-
Solid Form: Store at -20°C for up to 3 years.[1]
-
In Solution: Aliquot stock solutions to prevent repeated freeze-thaw cycles. Store at -80°C for up to one year or at -20°C for up to one month.[1]
Solution Preparation:
-
This compound is soluble in DMSO (100 mg/mL) and ethanol (B145695) (50 mg/mL).[1] It is insoluble in water.[1]
-
For in vivo studies, a homogeneous suspension can be prepared in CMC-Na (≥5mg/ml).[1]
First Aid Measures:
-
After Inhalation: Move the individual to fresh air. If any symptoms arise, consult a physician.
-
After Skin Contact: The product is generally not irritating to the skin. Wash the affected area with soap and water.
-
After Eye Contact: Rinse the eye with running water for several minutes.
-
After Swallowing: If symptoms persist, seek medical advice.
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service.[4] Do not dispose of the chemical down the drain or into the environment.
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate personal protective equipment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
